molecular formula C8H4ClFO3 B1492886 2-Chloro-6-fluoro-3-formylbenzoic acid CAS No. 1131605-23-6

2-Chloro-6-fluoro-3-formylbenzoic acid

Cat. No.: B1492886
CAS No.: 1131605-23-6
M. Wt: 202.56 g/mol
InChI Key: WLGMLSAYGOYIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6) is a high-purity chemical intermediate designed for research and development applications. Its molecular formula is C8H4ClFO3, with a molecular weight of 202.57 g/mol . This compound features both a formyl group and a carboxylic acid functional group on an aromatic ring system that is strategically substituted with chlorine and fluorine atoms. This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical research . The presence of multiple reactive sites allows researchers to perform sequential synthetic transformations. The carboxylic acid can be utilized to form amide or ester linkages, while the aldehyde group is amenable to condensation reactions or can serve as a handle for further functionalization. The halogen atoms (chloro and fluoro) are key in facilitating metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, and can significantly influence the physicochemical properties of the final target molecule . Proper handling and storage are essential for maintaining product integrity. This compound should be kept sealed in a dry environment at recommended temperatures between 2-8°C . As a specialized research chemical, this compound is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-6-fluoro-3-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFO3/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGMLSAYGOYIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701284094
Record name 2-Chloro-6-fluoro-3-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131605-23-6
Record name 2-Chloro-6-fluoro-3-formylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131605-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701284094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 2-Chloro-6-fluoro-3-formylbenzoic acid, a trifunctional aromatic compound with significant potential as a building block in medicinal chemistry and drug development. For researchers, scientists, and drug development professionals, this document outlines the core structural features, predicted physicochemical parameters, and detailed experimental protocols for their empirical validation. The guide emphasizes the causal relationships between the compound's unique substitution pattern and its chemical behavior, offering field-proven insights into its reactivity, stability, and spectroscopic characteristics. All methodologies are presented as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: A Molecule of Strategic Importance

This compound is a synthetic organic compound characterized by a benzoic acid core trisubstituted with a chlorine atom, a fluorine atom, and a formyl (aldehyde) group. This specific arrangement of functional groups—a carboxylic acid, an aldehyde, and halogen atoms on an aromatic ring—renders it a highly versatile intermediate for the synthesis of complex molecular architectures.

The presence of halogens can significantly influence a molecule's pharmacokinetic profile, enhancing properties such as lipophilicity and metabolic stability, which are critical in drug design.[1][2] The aldehyde and carboxylic acid functionalities offer orthogonal handles for a variety of chemical transformations, including amidation, esterification, and carbon-carbon bond-forming reactions.[3] Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective application in the synthesis of novel therapeutic agents.

Molecular Structure and Core Physicochemical Properties

The foundational attributes of a molecule dictate its behavior in both chemical and biological systems. This section details the structural and core physical properties of this compound.

Chemical Structure and Calculated Properties

The IUPAC name for the compound is this compound. Its structure and key calculated properties are summarized below.

PropertyValueSource
CAS Number 1131605-23-6[4][5]
Molecular Formula C₈H₄ClFO₃[4]
Molecular Weight 202.57 g/mol [4]
Canonical SMILES O=CC1=C(F)C(Cl)=C(C=C1)C(=O)O[4]
Melting Point: Prediction and Experimental Determination

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice. For this compound, the presence of a carboxylic acid group allows for strong hydrogen bonding, typically leading to the formation of dimers. This, combined with the polar C-Cl, C-F, and C=O bonds, suggests a relatively high melting point for a molecule of its size.

  • Predicted Melting Point: Based on structurally similar compounds such as 2-Fluoro-6-methylbenzoic acid (124-125 °C) and 2-Chloro-6-fluorobenzoic acid (156-159 °C), the melting point of the title compound is anticipated to be in the range of 160-180 °C .[6] The additional polar aldehyde group is expected to increase crystal lattice energy, thus raising the melting point.

This protocol describes a self-validating system for accurate melting point determination.

  • Sample Preparation: A small amount of the crystalline sample is finely powdered on a watch glass. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm) of the material into the sealed end.

  • Apparatus Setup: The packed capillary is placed in a calibrated melting point apparatus (e.g., Mel-Temp).

  • Rapid Preliminary Measurement: The temperature is increased rapidly (10-15 °C/min) to determine an approximate melting range.

  • Accurate Measurement: A fresh sample is prepared. The apparatus is heated to approximately 20 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/min.

  • Data Recording: The temperature at which the first liquid appears (T₁) and the temperature at which the sample is completely liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).

Solubility Profile: Prediction and Experimental Evaluation

The solubility of this compound is governed by the interplay of its polar functional groups (carboxylic acid, aldehyde) and the relatively nonpolar, halogenated benzene ring. The principle of "like dissolves like" provides a predictive framework.

  • Predicted Solubility:

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The carboxylic acid group can engage in hydrogen bonding with these solvents. However, the overall aromatic character and the presence of halogens will limit aqueous solubility. It is expected to be sparingly soluble in cold water but more soluble in hot water and lower alcohols.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted due to favorable dipole-dipole interactions.

    • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected due to the molecule's overall polarity.

    • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): The acidic carboxylic acid will be deprotonated to form a highly polar carboxylate salt, leading to high solubility.

  • Sample Preparation: Add approximately 20-30 mg of the compound to a series of labeled test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, acetone, toluene, 5% NaOH, 5% HCl).

  • Observation: Agitate each tube vigorously for 30-60 seconds. Observe whether the solid dissolves completely, partially, or not at all.

  • Heating: For tubes showing partial or no solubility, gently warm the mixture to observe the effect of temperature.

  • Classification: Classify the compound's solubility in each solvent as soluble, partially soluble, or insoluble. The formation of a clear solution indicates solubility.

Acidity and pKa

The acidity of the carboxylic acid group is a key chemical parameter, influencing its reactivity and its behavior in biological systems. The pKa is a quantitative measure of this acidity.

Predicted pKa

The pKa of benzoic acid in water is approximately 4.2. The substituents on the aromatic ring of this compound will modulate this value. The Hammett equation provides a framework for understanding these substituent effects.[7][8][9]

  • Inductive Effects: Both chlorine and fluorine are highly electronegative and will withdraw electron density from the aromatic ring through the sigma bonds (a -I effect). This stabilizes the conjugate base (carboxylate anion), thereby increasing the acidity (lowering the pKa).

  • Resonance Effects: The formyl group (-CHO) is an electron-withdrawing group through resonance (a -M effect), which also stabilizes the carboxylate anion and increases acidity.

  • Combined Effect: The cumulative electron-withdrawing effects of the chloro, fluoro, and formyl groups are expected to make this compound a significantly stronger acid than unsubstituted benzoic acid. The predicted pKa is likely to be in the range of 2.5 - 3.5 .

Diagram 3.1: Logical Flow for pKa Prediction

G cluster_0 Substituent Analysis cluster_1 Electronic Effects A Benzoic Acid (pKa ≈ 4.2) B Substituents: - Chloro (ortho) - Fluoro (ortho) - Formyl (meta) C Inductive Effect (-I) Cl and F withdraw e⁻ density B->C exert D Mesomeric Effect (-M) CHO withdraws e⁻ density B->D exert E Stabilization of Conjugate Base (Carboxylate Anion) C->E leads to D->E leads to F Increased Acidity E->F G Predicted pKa < 4.2 (Range: 2.5 - 3.5) F->G G cluster_0 Carboxylic Acid (-COOH) cluster_1 Aldehyde (-CHO) cluster_2 Aromatic Ring A This compound B Esterification (+ Alcohol, H⁺) A->B reacts via C Amidation (+ Amine, Activator) A->C reacts via D Reduction (+ LiAlH₄) A->D reacts via E Oxidation (+ KMnO₄) A->E reacts via F Reduction (+ NaBH₄) A->F reacts via G Condensation (e.g., Wittig) A->G reacts via H Nucleophilic Aromatic Substitution (SNAr) A->H reacts via

Caption: Key reaction pathways for the functional groups of the title compound.

Stability and Storage
  • Stability: The compound is expected to be a stable solid under standard laboratory conditions. Aldehydes can be susceptible to air oxidation over time, potentially forming the corresponding dicarboxylic acid. [10]* Storage: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term preservation of purity.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. [1][2][11]The specific substitution pattern of this compound makes it a valuable precursor for synthesizing a variety of bioactive molecules.

  • Scaffold for Heterocyclic Synthesis: The aldehyde and carboxylic acid groups can be used in tandem to construct heterocyclic ring systems, which are common motifs in many drug molecules.

  • Fragment-Based Drug Design: As a "fragment," this molecule possesses key features (aromatic ring, hydrogen bond donors/acceptors, halogen substituents) that can be used to probe the binding pockets of biological targets.

  • Precursor for Active Pharmaceutical Ingredients (APIs): Similar structures, such as 2-fluoro-6-methylbenzoic acid, are used in the synthesis of API's like EGFR inhibitors. [6]The title compound can serve a similar role in the synthesis of novel kinase inhibitors, protease inhibitors, or other targeted therapies.

Conclusion

This compound is a molecule with a rich and versatile chemical profile. While specific experimental data is not widely published, its physicochemical properties can be reliably predicted based on the well-understood principles of organic chemistry and data from closely related analogs. The protocols detailed in this guide provide a robust framework for the empirical determination of its key characteristics, enabling researchers to confidently utilize this valuable building block in their synthetic and drug discovery endeavors. The strategic combination of its functional groups ensures its continued relevance in the development of novel chemical entities with therapeutic potential.

References

  • PubChem. (n.d.). 2-Chloro-6-formylbenzoic acid. National Center for Biotechnology Information.
  • American Elements. (n.d.). 6-Fluoro-2-formyl-3-hydroxybenzoic Acid.
  • Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Cobb, S. L., et al. (2018). Development of Halogenase Enzymes for Use in Synthesis. PubMed.
  • Wikipedia. (n.d.). Hammett equation.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
  • Scribd. (n.d.). Carboxylic Acids vs Aldehydes: Reactivity.
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Formylbenzoic Acid: A Versatile Intermediate for Organic Synthesis, Pharmaceuticals, and Materials.
  • Chemcasts. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4) Properties.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Britannica. (2025). Aldehyde - Organic, Reactivity, Carboxylic Acids.
  • ResearchGate. (2006). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds.
  • PubMed. (2011). 2-Chloro-6-fluoro-benzoic acid.
  • ACS Publications. (n.d.). Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids.
  • Reddit. (2024). Why are aldehydes more reactive than carboxylic acids?.
  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • PubMed. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones.
  • ResearchGate. (n.d.). Halogen-containing bioactive small molecules.
  • ResearchGate. (n.d.). Aldehyde and carboxylic acid IR stretching and bending mode frequencies.
  • YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • ResearchGate. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • SpringerLink. (n.d.). Range of validity of the Hammett equation: acidity of substituted ethynylbenzenes.
  • MSU chemistry. (n.d.). Aldehydes and Ketones.
  • Semantic Scholar. (2010). Synthesis of Halogenated Carboxylic Acids and Amino Acids.
  • 2a biotech. (n.d.). This compound.
  • PMC. (n.d.). 2-Chloro-6-fluorobenzoic acid.

Sources

2-Chloro-6-fluoro-3-formylbenzoic acid CAS number 1131605-23-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS: 1131605-23-6)

Abstract: This technical guide provides a comprehensive overview of this compound, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's physicochemical properties, plausible synthetic routes, chemical reactivity, and significant potential in the synthesis of complex bioactive molecules. By synthesizing data from established chemical principles and analogous structures, this guide offers field-proven insights and detailed protocols to facilitate its effective use in a laboratory setting.

Introduction and Strategic Importance

This compound is a unique trifunctional aromatic compound, featuring a carboxylic acid, an aldehyde, and two distinct halogen substituents. This specific arrangement of electron-withdrawing groups and reactive handles makes it a valuable intermediate in synthetic organic chemistry. The ortho fluorine and chlorine atoms create a distinct electronic and steric environment, influencing the reactivity of the adjacent functional groups.[1][2][3]

While direct literature on this specific molecule is sparse, the strategic importance of its structural motifs is well-documented in medicinal chemistry. Halogenated benzoic acids are foundational precursors for a wide range of pharmaceuticals and agrochemicals.[4][5] Specifically, the 2-chloro-6-fluorophenyl moiety is a key component in potent enzyme inhibitors, highlighting the potential of this reagent in constructing novel therapeutic agents.[6] This guide aims to bridge the information gap by providing a robust technical foundation for its application.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The following table summarizes the known and predicted properties for this compound.

PropertyValue / PredictionSource / Basis
CAS Number 1131605-23-6[4][7][8]
Molecular Formula C₈H₄ClFO₃[7][8][9]
Molecular Weight 202.57 g/mol [7]
Appearance Predicted to be a white to off-white solidAnalogy to similar structures[10]
Storage Sealed in dry, 2-8°C[7]
Predicted ¹H NMR Aromatic protons (~7.5-8.2 ppm), Aldehyde proton (~10.0-10.5 ppm), Carboxylic acid proton (>12 ppm, broad)Based on general NMR principles[11][12][13]
Predicted ¹³C NMR Aromatic carbons (~120-165 ppm), Aldehyde carbonyl (~185-195 ppm), Carboxylic acid carbonyl (~165-175 ppm)Based on general NMR principles[11][12][13]
Predicted ¹⁹F NMR Singlet or doublet in the typical aryl-F regionBased on general NMR principles[14]
Predicted IR (cm⁻¹) ~3300-2500 (O-H stretch, broad), ~1700 (C=O aldehyde), ~1680 (C=O acid), ~1600 (C=C aromatic)Based on functional group analysis[12][13]
Predicted MS (EI) Molecular ion peak at m/z 202/204 (³⁵Cl/³⁷Cl isotope pattern), fragments from loss of -OH, -CHO, -COOHBased on general fragmentation patterns[12]

Proposed Synthesis and Purification Workflow

While commercial suppliers offer this compound, understanding its synthesis is crucial for scalability and cost management. A highly plausible and efficient route involves the directed ortho-metalation of a readily available precursor, 2-chloro-6-fluorobenzoic acid, followed by quenching with a formylating agent. This strategy leverages the directing ability of the carboxylic acid group (after deprotonation) to achieve regioselective functionalization.[5]

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction Steps cluster_workup Workup & Purification cluster_product Final Product SM 2-Chloro-6-fluorobenzoic Acid Deprotonation Step 1: Deprotonation (2.2 eq. s-BuLi or LDA, THF, -78°C) SM->Deprotonation Metalation Step 2: Ortho-Metalation (Regioselective lithiation) Deprotonation->Metalation Forms dianion Formylation Step 3: Electrophilic Quench (Anhydrous DMF, -78°C to RT) Metalation->Formylation Creates nucleophilic site Quench Aqueous Quench (e.g., sat. NH4Cl) Formylation->Quench Forms intermediate Acidify Acidification (e.g., 1M HCl to pH ~2) Quench->Acidify Extract Extraction (e.g., Ethyl Acetate) Acidify->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Product This compound Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Trustworthiness: This protocol incorporates in-process checks and is designed for reproducibility. It is based on established organometallic methodologies.[5]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Deprotonation & Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-Butyllithium (s-BuLi, 2.2 eq) or a freshly prepared solution of Lithium diisopropylamide (LDA) dropwise, ensuring the internal temperature does not exceed -70 °C. The use of slightly more than two equivalents of base is critical: the first equivalent deprotonates the acidic carboxylic acid, and the second performs the regioselective ortho-lithiation at the C3 position, which is activated by both the carboxylate and the fluorine atom. Stir the resulting slurry at -78 °C for 2 hours.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring & Quench: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with acid, and spotting against the starting material. Once complete, cool the mixture to 0 °C and cautiously quench by adding saturated aqueous ammonium chloride solution.

  • Workup and Isolation: Acidify the aqueous layer to pH 1-2 with 1M HCl, which will precipitate the crude product. Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude solid can be purified either by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile scaffold due to its three distinct functional groups, allowing for sequential and orthogonal chemical modifications.

Reactivity_Diagram Core This compound Carboxylic Acid (C1) Aldehyde (C3) Aryl Halides (C2, C6) Amide Amide Formation (Amine, Coupling Agent) Core:f1->Amide Peptide Bonds Ester Esterification (Alcohol, Acid Catalyst) Core:f1->Ester AcidChloride Acid Chloride Formation (SOCl₂, (COCl)₂) Core:f1->AcidChloride Activation ReductiveAmination Reductive Amination (Amine, NaBH(OAc)₃) Core:f2->ReductiveAmination C-N Bond Alcohol Reduction to Alcohol (NaBH₄) Core:f2->Alcohol Oxidation Oxidation to Acid (KMnO₄, H₂O₂) Core:f2->Oxidation Suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst) Core:f3->Suzuki C-C Bond (at Cl) Buchwald Buchwald-Hartwig (Amine, Pd Catalyst) Core:f3->Buchwald C-N Bond (at Cl)

Caption: Key reactivity pathways for this compound.

Protocol Example: Amide Coupling via EDC/HOBt

This protocol describes the formation of an amide, a common linkage in pharmaceuticals.

  • Activation: Dissolve this compound (1.0 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a desired primary or secondary amine (1.1 eq) in anhydrous DMF or Dichloromethane (DCM).

  • Coupling: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography to yield the desired amide.

Applications in Drug Discovery

The true value of this building block lies in its potential for synthesizing complex molecules of therapeutic interest. The substitution pattern is particularly relevant for creating inhibitors of enzymes implicated in inflammation and metabolic diseases.

  • mPGES-1 Inhibitors: Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway. A potent inhibitor features a 2-((2-chloro-6-fluorophenyl)amino) core structure, demonstrating the utility of this specific halogenation pattern for achieving high-affinity binding.[6] Our title compound is an ideal precursor for elaborating such structures via reductive amination at the aldehyde, followed by modification of the carboxylic acid.

  • SCD1 Inhibitors: Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, and its inhibition is a therapeutic strategy for obesity and related disorders. A related building block, 2-chloro-6-fluoro-3-methylbenzoic acid, has been used to synthesize SCD1 inhibitors.[15] The formyl group on the title compound offers a more versatile handle than a methyl group for diversification through various C-C and C-N bond-forming reactions.

Applications_Diagram cluster_mods Chemical Modifications Reagent This compound Mod1 Reductive Amination Reagent->Mod1 Mod2 Amide Coupling Reagent->Mod2 CoreScaffold 2-Chloro-6-fluorophenyl Scaffold Bioactive Bioactive Molecule (e.g., Enzyme Inhibitor) CoreScaffold->Bioactive Further Elaboration Mod1->CoreScaffold Mod2->CoreScaffold Mod3 Cross-Coupling

Caption: Role as a key building block in the synthesis of bioactive scaffolds.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups and data from structurally similar compounds.[16][17]

  • Potential Hazards:

    • Corrosive: Causes severe skin burns and eye damage due to the carboxylic acid moiety.

    • Toxic: Harmful if swallowed and potentially toxic if inhaled.

    • Irritant: May cause respiratory tract irritation.[16]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[16]

    • Skin and Body Protection: A lab coat is mandatory. Ensure full skin coverage.

    • Respiratory Protection: Handle only in a well-ventilated fume hood. If aerosols or dusts are generated, use a NIOSH-approved respirator.[16]

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Recommended storage is between 2-8 °C.[7]

    • Keep away from strong oxidizing agents, strong bases, and amines.[18]

    • Avoid generating dust. Grounding and bonding may be necessary for large quantities to prevent static discharge.

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Arctomsci. CAS NO. 1131605-23-6 | this compound.
  • Sigma-Aldrich.
  • Sigma-Aldrich. 2-Chloro-6-fluorobenzoic acid for synthesis.
  • BLD Pharm. 1131605-23-6 | this compound.
  • Fisher Scientific. Safety Data Sheet - 2-Fluoro-5-formylbenzoic acid.
  • Fisher Scientific. Safety Data Sheet - 4-Fluoro-3-formyl-benzoic acid.
  • Fisher Scientific. Safety Data Sheet - 2-Chloro-4-fluorobenzoic acid.
  • Sigma-Aldrich.
  • Haihang Industry. This compound CAS NO.1131605-23-6.
  • Huateng Pharma. 2-Chloro-6-fluoro-3-forMylbenzoicacid.
  • Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?.
  • Supporting Inform
  • BenchChem. A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.
  • MDPI.
  • PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor.
  • PMC. 2-Chloro-6-fluorobenzoic acid.
  • PubMed. 2-Chloro-6-fluoro-benzoic acid.
  • BenchChem. Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide.
  • ERIC.
  • ResearchGate. Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses.
  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the molecular structure, properties, and synthetic considerations for 2-chloro-6-fluoro-3-formylbenzoic acid, a compound of significant interest to researchers and professionals in drug development and medicinal chemistry. By synthesizing theoretical knowledge with practical insights, this document aims to serve as a comprehensive resource for understanding and utilizing this versatile chemical entity.

Introduction: The Strategic Importance of Substituted Benzoic Acids

Substituted benzoic acids are fundamental building blocks in the synthesis of a wide array of pharmaceutical agents and functional materials. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and chemical reactivity. This compound is a prime example of a highly functionalized benzoic acid derivative, incorporating a carboxylic acid, a formyl group, and two different halogen atoms. This unique combination of substituents offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the construction of complex molecular architectures.

The presence of both a chloro and a fluoro group at the ortho positions to the carboxylic acid creates a sterically hindered and electronically distinct environment. The formyl group at the 3-position further enhances the molecule's utility as a synthetic precursor, providing a reactive handle for a variety of chemical transformations. This guide will delve into the nuanced interplay of these functional groups and their collective impact on the molecule's structure and chemical behavior.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is defined by a benzene ring substituted with a carboxylic acid group at position 1, a chlorine atom at position 2, a formyl group at position 3, and a fluorine atom at position 6.

PropertyValueSource
Molecular Formula C₈H₄ClFO₃Inferred from IUPAC name
IUPAC Name This compoundN/A
SMILES O=CC1=C(C(=O)O)C(=C(C=C1)F)ClInferred from IUPAC name
Molecular Weight 218.57 g/mol Calculated

Conformational Preferences:

Theoretical calculations on the closely related 2-chloro-6-fluorobenzoic acid have shown that the molecule can exist in different conformations depending on the orientation of the carboxylic acid group relative to the benzene ring. The cis conformation, where the hydroxyl proton of the carboxylic acid is oriented towards the ortho substituent, is generally the most stable. For this compound, similar conformational possibilities exist, with the added complexity of the formyl group's orientation.

The significant steric hindrance imposed by the two ortho substituents (chloro and fluoro) is expected to force the carboxylic acid group out of the plane of the benzene ring. This non-planar arrangement has been experimentally observed in the crystal structure of 2-chloro-6-fluorobenzoic acid, where the dihedral angle between the carboxylic acid group and the benzene ring is significant[1][2]. The intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent halogen or formyl oxygen could also influence the conformational preference.

Caption: 2D representation of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, fluoro, formyl, and carboxylic acid groups. A broad singlet corresponding to the carboxylic acid proton will also be present, typically in the downfield region (10-13 ppm). The aldehyde proton will appear as a singlet further downfield (around 10 ppm).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will display eight signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electronegative oxygen, chlorine, and fluorine atoms will be shifted downfield. The carbonyl carbons of the carboxylic acid and formyl groups will have the most downfield chemical shifts.

Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by strong absorption bands corresponding to the various functional groups. Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹.

  • C=O stretch (aldehyde): A strong band around 1680-1700 cm⁻¹.

  • C-Cl stretch: In the fingerprint region, typically 600-800 cm⁻¹.

  • C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

Mass Spectrometry:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment ions. Fragmentation patterns will likely involve the loss of CO, COOH, and halogen atoms.

Synthesis Strategies

There is no single, established protocol for the synthesis of this compound in the public domain. However, a plausible synthetic route can be devised based on known organic transformations and the synthesis of related compounds. A potential retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 2-Chloro-6-fluoro-3-formyltoluene Target->Intermediate1 Oxidation of methyl group Intermediate2 2-Chloro-6-fluorotoluene Intermediate1->Intermediate2 Formylation

Caption: Retrosynthetic analysis for this compound.

Proposed Synthetic Protocol:

  • Formylation of 2-Chloro-6-fluorotoluene: The synthesis would likely begin with a commercially available starting material, 2-chloro-6-fluorotoluene. A directed ortho-metalation approach could be employed to introduce the formyl group at the 3-position. This would involve treating 2-chloro-6-fluorotoluene with a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

  • Oxidation of the Methyl Group: The resulting 2-chloro-6-fluoro-3-formyltoluene would then be subjected to oxidation to convert the methyl group into a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid could be used for this transformation. Careful control of reaction conditions would be necessary to avoid over-oxidation of the aldehyde group. Alternatively, a more selective oxidation method could be employed.

Experimental Workflow:

G Start 2-Chloro-6-fluorotoluene Step1 Directed Ortho-metalation (n-BuLi, THF, -78 °C) Start->Step1 Step2 Formylation (DMF) Step1->Step2 Intermediate 2-Chloro-6-fluoro-3-formyltoluene Step2->Intermediate Step3 Oxidation (KMnO4, heat) Intermediate->Step3 Product This compound Step3->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Proposed experimental workflow for the synthesis.

Applications in Drug Discovery and Development

While specific applications of this compound are not yet widely reported, its structural motifs are present in various biologically active molecules. Halogenated benzoic acids are known to be key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), and the presence of both chlorine and fluorine can enhance metabolic stability and binding affinity.

The formyl group serves as a versatile handle for the introduction of diverse functionalities through reactions such as reductive amination, Wittig reactions, and the formation of various heterocyclic systems. This makes this compound a highly attractive scaffold for the generation of compound libraries for high-throughput screening in drug discovery programs. For instance, related compounds like 2-chloro-6-fluoro-3-methylbenzoic acid have been utilized in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors for the potential treatment of obesity[3].

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Based on the known hazards of similar substituted benzoic acids, this compound may be an irritant to the skin, eyes, and respiratory system. A thorough review of the Safety Data Sheet (SDS) from the supplier is essential before handling.

Conclusion

This compound is a synthetically valuable molecule with significant potential in medicinal chemistry and materials science. Its unique substitution pattern provides a platform for the development of novel compounds with tailored properties. While detailed experimental characterization of this specific molecule is still emerging, this guide provides a solid foundation for its understanding and utilization by drawing on established chemical principles and data from closely related structures. Further research into the synthesis, characterization, and application of this compound is warranted and is expected to unveil new opportunities in various scientific disciplines.

References

  • 2-Chloro-6-fluorobenzaldehyde - Wikipedia. (URL: [Link])
  • 2-Chloro-6-formylbenzoic acid | C8H5ClO3 | CID 53424413 - PubChem. (URL: [Link])
  • 2-Chloro-6-fluorobenzoic acid - PMC. (URL: [Link])
  • 2-Chloro-6-fluoro-benzoic acid - PubMed. (URL: [Link])

Sources

IUPAC name for 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: 2-Chloro-6-fluoro-3-formylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate, this compound. It details its chemical identity, physicochemical properties, a proposed synthetic route with mechanistic insights, its strategic applications in drug discovery, and essential safety protocols.

This compound is a trifunctional aromatic compound, a class of molecules highly valued as versatile building blocks in organic synthesis. The strategic placement of a carboxylic acid, an aldehyde, a chloro group, and a fluoro group on the benzene ring offers multiple reaction sites for constructing complex molecular architectures. This unique substitution pattern makes it a pertinent precursor for synthesizing targeted therapeutic agents.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name This compound N/A
CAS Number 1131605-23-6 [1]
Molecular Formula C₈H₄ClFO₃ [1]
Molecular Weight 202.57 g/mol [1]
Canonical SMILES O=CC1=C(C(O)=O)C(Cl)=CC=C1F [1]

| InChI Key | URGQYBULFKLFMX-UHFFFAOYSA-N |[2] |

Table 2: Computed Physicochemical Properties

Property Value Note
Topological Polar Surface Area (TPSA) 54.37 Ų Value for isomeric 2-Chloro-3-formylbenzoic acid.[3]
XLogP3 1.1 Value for isomeric 2-Chloro-6-formylbenzoic acid.[2]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor Count 2 [3]

| Rotatable Bond Count | 2 |[3] |

Synthesis and Mechanistic Rationale

Retrosynthetic Strategy

The most logical disconnection approach involves the formylation of a 2-chloro-6-fluorobenzoic acid precursor. This strategy leverages the directing ability of the carboxylic acid group (after deprotonation) and the existing halogen substituents to achieve regioselective introduction of the formyl group at the C3 position.

Proposed Synthetic Workflow

The proposed synthesis employs a directed ortho-metalation/formylation sequence. This method is chosen for its high regioselectivity and efficiency in functionalizing aromatic rings.

G cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Final Product A 2-Chloro-6-fluorobenzoic Acid B 1. sec-Butyllithium / TMEDA 2. N,N-Dimethylformamide (DMF) A->B Deprotonation & Directed Metalation C Aqueous Workup (e.g., NH4Cl) B->C Electrophilic Quench D This compound C->D Hydrolysis & Protonation

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol and Mechanistic Insights

The following protocol is adapted from methodologies for ortho-lithiation of substituted benzoic acids.[4]

Step 1: Preparation and Deprotonation

  • Procedure: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2-chloro-6-fluorobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. To this solution, add a pre-mixed complex of sec-butyllithium (sec-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (2.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Causality:

    • Anhydrous/Inert Conditions: Organolithium reagents like sec-BuLi are extremely reactive towards water and oxygen. The absence of these ensures the reagent's integrity and prevents unwanted side reactions.

    • Low Temperature (-78 °C): This temperature is critical to prevent decomposition of the organolithium reagent and to control the exothermicity of the acid-base reaction. It also stabilizes the resulting lithiated intermediate, preventing side reactions like benzyne formation.

    • sec-BuLi/TMEDA Complex: sec-BuLi is a strong, non-nucleophilic base. The first equivalent deprotonates the acidic carboxylic acid proton. The second equivalent, coordinated by the bidentate ligand TMEDA, acts as the directed metalating agent. TMEDA sequesters the lithium cation, increasing the basicity of the butyl anion and directing the lithiation to the ortho position (C3) through a Complex Induced Proximity Effect (CIPE).

Step 2: Electrophilic Quench with DMF

  • Procedure: After stirring the reaction mixture at -78 °C for 2-3 hours, slowly add N,N-dimethylformamide (DMF) (3.0 eq) as the formylating agent. Allow the reaction to stir for an additional hour at -78 °C before gradually warming to room temperature.

  • Causality: The highly nucleophilic carbanion at the C3 position attacks the electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate which is stable at low temperatures.

Step 3: Workup and Purification

  • Procedure: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the aqueous layer with 1M HCl to a pH of ~2, which will precipitate the crude product. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Causality: The aqueous workup hydrolyzes the tetrahedral intermediate to release the aldehyde and dimethylamine. Acidification is necessary to protonate the carboxylate, rendering the final product less soluble in water and causing it to precipitate, which aids in its isolation.

Step 4: Characterization

  • The purified product should be characterized using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm) and the aromatic protons, with coupling patterns dictated by the chloro and fluoro substituents.

    • ¹³C NMR: The carbonyl carbons of the aldehyde and carboxylic acid will appear downfield (~190 ppm and ~165 ppm, respectively). Carbon-fluorine coupling (J-coupling) will be observable for the aromatic carbons.

    • IR Spectroscopy: Look for characteristic stretches for the O-H of the carboxylic acid (~3000 cm⁻¹), the C=O of the aldehyde (~1700 cm⁻¹), and the C=O of the carboxylic acid (~1680 cm⁻¹).

Applications in Drug Discovery

The true value of this compound lies in its utility as a scaffold in medicinal chemistry. The distinct electronic properties of the halogen substituents and the orthogonal reactivity of the aldehyde and carboxylic acid groups allow for its incorporation into drug candidates targeting various diseases.

Precursor for Potent mPGES-1 Inhibitors

The 2-chloro-6-fluorophenyl moiety is a key structural feature in a class of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1).[5] mPGES-1 is a critical enzyme in the inflammatory cascade, responsible for the final step in producing prostaglandin E2 (PGE₂), a key mediator of pain, inflammation, and fever.

Inhibiting mPGES-1 is a highly sought-after therapeutic strategy for inflammatory diseases, as it avoids the cardiovascular side effects associated with COX-2 inhibitors. A lead compound, 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[6][7]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , demonstrated excellent enzyme and cell potency.[5] The 2-chloro-6-fluoro substitution pattern on the aniline ring was found to be crucial for high inhibitory activity. Our title compound is an ideal starting material for synthesizing the aniline portion of such inhibitors.

cluster_inhibition Therapeutic Intervention AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Pain & Inflammation PGE2->Inflammation Activates EP Receptors Inhibitor mPGES-1 Inhibitor (e.g., derived from 2-chloro-6-fluorophenyl motif) Inhibitor->mPGES1 Inhibition

Sources

A Technical Guide to the Solubility of 2-Chloro-6-fluoro-3-formylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-6-fluoro-3-formylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvents for applications in synthesis, purification, and formulation. This document emphasizes experimental design, the rationale behind procedural steps, and the safe handling of the compound.

Introduction: Physicochemical Context

This compound is a multifaceted organic compound featuring a carboxylic acid, an aldehyde, and halogen substituents on a benzene ring. These functional groups dictate its chemical reactivity and physical properties, including its solubility. The interplay between the polar carboxylic acid and aldehyde groups, and the impact of the chloro and fluoro substituents, creates a molecule with a nuanced solubility profile that is critical to understand for its effective application. The general principle of "like dissolves like" is a foundational concept in predicting solubility, where polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2] The presence of both hydrogen bond donors (the carboxylic acid) and acceptors (the carbonyls of the aldehyde and carboxylic acid) suggests potential for solubility in protic and polar aprotic solvents.

Core Directive: A Practical Approach to Solubility Determination

Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on empowering the researcher to determine these values empirically. The following sections provide detailed protocols and the scientific reasoning behind them.

Preliminary Qualitative Solubility Assessment

A preliminary assessment provides a rapid understanding of the compound's general solubility across a range of solvents with varying polarities. This information is invaluable for selecting appropriate solvents for subsequent quantitative analysis, chromatography, or reaction screening.

Experimental Protocol:

  • Preparation: Dispense approximately 10-20 mg of this compound into a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent. A suggested starting panel of solvents, spanning a range of polarities, is provided in the table below.

  • Observation: Vigorously agitate each mixture for 60 seconds at a controlled ambient temperature.[3]

  • Categorization: Visually classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.[3]

Table 1: Solvent Selection for Qualitative Assessment

SolventPolarityRationale
HexaneNon-polarAssesses solubility in aliphatic hydrocarbons.
TolueneNon-polarEvaluates solubility in an aromatic hydrocarbon.
DichloromethanePolar aproticA common solvent for a wide range of organic compounds.
Diethyl EtherPolar aproticA less polar ether, useful for extractions.
Ethyl AcetatePolar aproticA moderately polar solvent, widely used in chromatography and recrystallization.
AcetonePolar aproticA highly polar aprotic solvent.
IsopropanolPolar proticA common alcohol, capable of hydrogen bonding.
MethanolPolar proticA highly polar alcohol, effective at solvating polar functional groups.[4]
WaterPolar proticEstablishes baseline polarity and the influence of the polar functional groups. The presence of a carboxylic acid may lead to some aqueous solubility.[5]
5% aq. NaHCO₃Basic solutionAssesses the presence of a strong acidic group (like a carboxylic acid) which would be deprotonated to form a water-soluble salt.[6][7]
5% aq. NaOHBasic solutionDetermines if weaker acids are present that would be soluble in a strong base.[6][7]
5% aq. HClAcidic solutionTests for the presence of basic functional groups (not expected for this molecule, but a standard test).[6][7]

Causality of Solvent Choice: This selection of solvents provides a broad spectrum of polarities and hydrogen bonding capabilities. The inclusion of acidic and basic aqueous solutions is a classical organic chemistry technique to probe the functionality of the unknown compound.[5][7] For this compound, solubility in sodium bicarbonate or sodium hydroxide would strongly indicate the acidic nature of the carboxylic acid group, which forms a more polar (and thus water-soluble) carboxylate salt.

Quantitative Solubility Determination: The Gravimetric Method

For applications requiring precise solubility values (e.g., formulation, process scale-up), a quantitative method is necessary. The gravimetric method is a reliable and straightforward approach.

Experimental Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess of this compound to a known volume of the selected solvent in a sealed, pre-weighed flask. The presence of undissolved solid is crucial to ensure the solution is saturated.

    • Equilibrate the mixture by agitating it in a temperature-controlled environment (e.g., a shaker bath) for an extended period (24-48 hours is recommended to ensure equilibrium).

  • Isolation of a Known Volume of Supernatant:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 5.00 mL) of the clear supernatant using a volumetric pipette.

  • Solvent Evaporation:

    • Transfer the supernatant to a pre-weighed, dry evaporating dish.

    • Gently evaporate the solvent in a fume hood. For higher boiling point solvents, a rotary evaporator or a vacuum oven may be necessary.

  • Determination of Solute Mass:

    • Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in a vacuum oven.

    • The final weight of the dish minus its initial tare weight gives the mass of the dissolved solute.

  • Calculation of Solubility:

    • Solubility is typically expressed in g/L or mg/mL. The calculation is:

      • Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of supernatant in L)

Workflow for Gravimetric Solubility Determination

G cluster_prep Preparation cluster_iso Isolation cluster_evap Evaporation & Weighing cluster_calc Calculation prep1 Add excess solute to known solvent volume prep2 Seal and equilibrate at constant temperature (24-48h) prep1->prep2 iso1 Allow solid to settle prep2->iso1 iso2 Withdraw precise volume of clear supernatant iso1->iso2 evap1 Transfer supernatant to pre-weighed dish iso2->evap1 evap2 Evaporate solvent evap1->evap2 evap3 Dry residue to constant weight evap2->evap3 calc1 Calculate mass of dissolved solute evap3->calc1 calc2 Calculate solubility (mass/volume) calc1->calc2

Caption: Gravimetric method workflow.

Factors Influencing Solubility

A nuanced understanding of the factors governing solubility allows for more informed solvent selection and manipulation of experimental conditions.

  • Polarity: The "like dissolves like" principle is paramount.[2] The carboxylic acid and aldehyde groups make this compound a polar molecule. Therefore, it is expected to have higher solubility in polar solvents. The non-polar benzene ring and halogen substituents will contribute to solubility in less polar organic solvents.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[2][8] This is because the dissolution process is often endothermic, and increased thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[8] When developing a purification process like recrystallization, determining the solubility at both room temperature and an elevated temperature is crucial.

  • Molecular Size and Structure: Larger molecules can be more difficult for solvent molecules to surround, which can lead to lower solubility.[1][8]

  • Solvent-Solute Interactions: The ability of a solvent to form hydrogen bonds with the carboxylic acid group of this compound will significantly enhance solubility. This is why polar protic solvents like methanol and ethanol are often good candidates for dissolving such compounds.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[9][11]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[9][12]

  • Ingestion: Do not eat, drink, or smoke when handling this compound. If ingested, seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11]

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound in organic solvents. By following the detailed experimental protocols and considering the underlying scientific principles, researchers can generate reliable solubility data that is essential for the successful application of this compound in drug discovery and development. The emphasis on a systematic, empirical approach ensures that the specific solubility characteristics for any given solvent system can be accurately and safely determined.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Factors affecting solubility. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • Solubility of Organic Compounds. (n.d.). Chemistry Steps.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis and predictive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-fluoro-3-formylbenzoic acid. As a polysubstituted aromatic compound, its ¹H NMR spectrum presents a unique signature defined by the distinct electronic and spatial effects of its chloro, fluoro, formyl, and carboxylic acid functional groups. This document offers a detailed theoretical breakdown of the expected chemical shifts and spin-spin coupling patterns, a robust experimental protocol for acquiring high-quality spectral data, and insights into the nuances of spectral interpretation. The guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction: The Structural Significance of this compound

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The precise arrangement of electron-withdrawing groups (chloro, formyl, carboxylic acid) and the highly electronegative fluorine atom on the benzene ring creates a unique electronic and steric environment. This substitution pattern is critical for its reactivity and its potential to engage in specific intermolecular interactions in biological or material systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[1] The ¹H NMR spectrum, in particular, provides a detailed map of the proton environments within the molecule, offering critical information on connectivity and conformation. Given the absence of readily available, published spectra for this specific compound, this guide employs a predictive approach grounded in fundamental NMR principles and empirical data from related structures to construct a reliable spectral forecast.

Molecular Structure and Proton Environments

The core of interpreting the ¹H NMR spectrum lies in understanding the distinct chemical environments of the protons within this compound. The molecule contains four unique proton types, as illustrated below.

Caption: Molecular structure of this compound with proton environments labeled HA, HB, HC, and HD.

  • Aromatic Protons (HA and HB): These two protons are attached to the benzene ring and are in a meta-relationship to each other. Their chemical shifts are influenced by all four substituents.

  • Aldehyde Proton (HC): This proton is part of the formyl (-CHO) group.

  • Carboxylic Acid Proton (HD): This is the acidic proton of the carboxyl (-COOH) group. It is a labile proton, and its observability and appearance are highly dependent on the experimental conditions.[2][3]

Predicted ¹H NMR Spectrum: A Detailed Analysis

The following sections provide a predictive analysis of the ¹H NMR spectrum, detailing the rationale behind the expected chemical shifts and coupling patterns.

Causality of Chemical Shifts: The Influence of Substituents

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[4]

  • Carboxylic Acid Proton (HD): This proton is highly deshielded due to its attachment to an electronegative oxygen atom and the anisotropic effect of the adjacent carbonyl group. Its signal is expected to appear far downfield, typically in the 10.0 - 13.0 ppm range.[5] In aprotic solvents like DMSO-d₆, which can act as a hydrogen bond acceptor, this peak is often observable and sharp.[2] In contrast, in solvents like CDCl₃, it may be very broad or even exchange with trace amounts of water, making it difficult to detect.[6]

  • Aldehyde Proton (HC): The aldehyde proton is also significantly deshielded by the strong electron-withdrawing and anisotropic effects of the carbonyl group. Its signal is characteristically found in the 9.5 - 10.5 ppm region.

  • Aromatic Protons (HA and HB): The baseline chemical shift for benzene protons is approximately 7.3 ppm.[7] We must consider the additive effects of the four substituents:

    • -COOH, -CHO, -Cl: These are all electron-withdrawing groups that will deshield the aromatic protons, shifting them downfield.

    • -F: Fluorine is highly electronegative and withdraws electron density via the sigma bond (inductive effect), but it can donate electron density into the ring through its lone pairs (resonance effect). Its overall effect is complex but generally results in deshielding.

    • Positional Analysis:

      • HA: This proton is ortho to the fluorine atom and meta to both the chloro and carboxylic acid groups. The strong deshielding effect of the adjacent fluorine will be a dominant factor.

      • HB: This proton is positioned between the formyl and carboxylic acid groups (ortho to both). It will experience strong deshielding from these two powerful electron-withdrawing groups.

    Therefore, both HA and HB are expected to be significantly downfield from 7.3 ppm. HB, being ortho to two strong withdrawing groups, is predicted to be the most downfield of the two aromatic protons. We can estimate their positions to be in the 7.5 - 8.5 ppm range.

Spin-Spin Coupling: Deciphering the Connectivity

Spin-spin coupling, or J-coupling, results in the splitting of NMR signals and provides information about neighboring, non-equivalent protons.[8]

  • Aromatic Protons (HA and HB):

    • H-H Coupling: HA and HB are three bonds apart (meta-coupling). This typically results in a small coupling constant, ³JHH, of 2-3 Hz .[9]

    • H-F Coupling: The fluorine atom (¹⁹F, spin I=½) will also couple with the aromatic protons.

      • HA is two bonds away from the fluorine atom, leading to a significant ortho-coupling, ²JHF, typically in the range of 5-10 Hz .

      • HB is four bonds away from the fluorine atom. This para-coupling, ⁴JHF, is generally smaller, around 0-3 Hz .[10]

    • Predicted Multiplicity:

      • The signal for HA will be split into a doublet by HB (³JHH ≈ 2-3 Hz), and each line of that doublet will be further split into a doublet by the fluorine atom (²JHF ≈ 5-10 Hz). This will result in a doublet of doublets (dd) .

      • The signal for HB will be split into a doublet by HA (³JHH ≈ 2-3 Hz). The smaller coupling to fluorine (⁴JHF) may not be resolved, or it could appear as a doublet or a narrow doublet of doublets .

  • Aldehyde Proton (HC):

    • This proton is five bonds away from HB. A small long-range coupling (⁵JHH) might exist, which could result in the signal appearing as a very narrow triplet or singlet. It is also possible that through-space coupling to the nearby fluorine atom could occur, further broadening or splitting the signal.[11] Most commonly, it will appear as a singlet (s) or a very finely split multiplet.

  • Carboxylic Acid Proton (HD): Due to rapid chemical exchange, this proton does not typically show coupling to other protons and will appear as a broad singlet (br s) .[2]

Summary of Predicted ¹H NMR Spectral Parameters

The predicted data for a spectrum recorded in DMSO-d₆ are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
HD (-COOH)10.0 - 13.0Broad Singlet (br s)N/A
HC (-CHO)9.5 - 10.5Singlet (s)N/A
HB (Aromatic)7.8 - 8.5Doublet (d) or dd³JHH = 2-3 Hz, ⁴JHF = 0-3 Hz
HA (Aromatic)7.5 - 8.2Doublet of Doublets (dd)²JHF = 5-10 Hz, ³JHH = 2-3 Hz

Experimental Protocol for High-Fidelity ¹H NMR Acquisition

Adherence to a rigorous and well-documented experimental protocol is paramount for obtaining high-quality, reproducible NMR data. The following procedure is recommended.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals from impurities. Dry the sample under a high vacuum for several hours to remove residual solvents.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds slows the exchange rate of the carboxylic acid proton, often allowing for its observation as a sharper peak.[2] It is also an excellent solvent for a wide range of polar organic compounds.

  • Concentration: Accurately weigh approximately 5-10 mg of the compound.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12] However, the residual solvent peak of DMSO-d₆ at ~2.50 ppm can also be used for referencing.

NMR Spectrometer Parameters (400 MHz Example)

The following diagram outlines the key stages of the NMR data acquisition workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing prep1 Weigh 5-10 mg Sample prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Lock & Shim prep3->acq1 acq2 Set Parameters (Pulse, Delay, Scans) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Referencing proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Nucleus: ¹H

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Pulse Width: 30° pulse angle to allow for faster repetition.

  • Acquisition Time (AQ): 3-4 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for accurate integration of all signals, particularly the quaternary carbon-attached aromatic protons.

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the residual DMSO peak to 2.50 ppm.

  • Integration: Integrate the area under each signal to determine the relative ratio of protons. The expected ratio for HA:HB:HC:HD is 1:1:1:1.

Conclusion

This guide provides a detailed, predictive framework for understanding the ¹H NMR spectrum of this compound. The analysis highlights the critical interplay of substituent electronic effects and spin-spin coupling in shaping the final spectrum. The aromatic region is predicted to show two distinct signals, a doublet of doublets and a doublet, reflecting the meta H-H and various H-F couplings. The aldehyde and carboxylic acid protons are expected at characteristic downfield positions. By following the outlined experimental protocol, researchers can reliably acquire and accurately interpret the ¹H NMR spectrum of this important chemical entity, facilitating its use in drug discovery and advanced materials development.

References

  • SpectraBase. (n.d.). 3-Carboxybenzaldehyde.
  • Wicky, B. I. M., et al. (2021). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). 3-Carboxybenzaldehyde. PubChem Compound Database.
  • Beeby, J., et al. (1974). Estimation of the chemical shifts of aromatic protons using additive increments. Analytical Chemistry.
  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acids.
  • Krishnamurthy, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
  • Tan, Y. J., et al. (2025). Inter-residue through-space scalar ¹⁹F–¹⁹F couplings between CH2F groups in a protein. Magnetic Resonance.
  • Helmy, R., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Golovanov, A. P., et al. (2025). A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods. Analyst.
  • Mallory, F. B., et al. (1989). 'Through-space' hydrogen-fluorine, carbon-fluorine and fluorine-fluorine spin-spin coupling in 2-phenyl-3-alkyl-4,5,6,7-tetrahydroindazoles. Magnetic Resonance in Chemistry.
  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Emsley, J. W., & Lindon, J. C. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy.
  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?.
  • Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Wikipedia. (n.d.). 2-Chloro-6-fluorotoluene.
  • YouTube. (2019). 1H NMR coupling and coupling constants.
  • Hey, J., et al. (2011). 2-Chloro-6-fluoro-benzoic acid. Acta Crystallographica Section E.
  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences.
  • Michigan State University, Department of Chemistry. (n.d.). NMR Spectroscopy.
  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?.
  • Virtual Lab. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Hou, D., et al. (2012). Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
  • Duke University NMR Center. (n.d.). Coupling constants.
  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • Doc Brown's Chemistry. (n.d.). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Chloro-6-fluoro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Chloro-6-fluoro-3-formylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, practical methodologies, and detailed spectral interpretation of this highly functionalized aromatic molecule. The guide is structured to offer not just procedural steps, but a deep-seated understanding of the causal relationships between molecular structure and its vibrational spectrum, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic carboxylic acid. Its importance in the pharmaceutical and chemical synthesis landscape stems from its densely packed array of functional groups: a carboxylic acid, an aldehyde, and halogen substituents (chloro and fluoro) on a benzene ring. This unique combination makes it a valuable building block for complex organic synthesis, particularly in the development of novel therapeutic agents.

The precise arrangement of these groups dictates the molecule's reactivity, intermolecular interactions, and ultimately its biological activity. Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and purity of this compound by probing its molecular vibrations. Each functional group possesses characteristic vibrational frequencies, which, when collectively analyzed, provide a unique "fingerprint" of the molecule. This guide will meticulously dissect this fingerprint.

Molecular Structure and Predicted Vibrational Modes

The chemical structure of this compound, with CAS Number 1131605-23-6, is fundamental to understanding its IR spectrum. The spatial arrangement of the electron-withdrawing and hydrogen-bonding groups gives rise to complex electronic and steric effects that influence bond strengths and, consequently, their vibrational frequencies.

cluster_prep Preparation cluster_sample Sample Measurement cluster_post Post-Analysis A Clean ATR Crystal B Collect Background Spectrum A->B C Place Small Amount of Sample on Crystal B->C D Apply Pressure with Press Arm C->D E Collect Sample Spectrum D->E F Clean Crystal Thoroughly E->F G Process Data (e.g., Baseline Correction) F->G

Caption: Workflow for ATR-FTIR Spectroscopy.

Step-by-Step Methodology:

  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the crystal is completely dry.

  • Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is a crucial self-validating step that accounts for atmospheric (H₂O, CO₂) and instrumental interferences.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure arm to apply firm, consistent contact between the sample and the crystal. [1]Good contact is essential for a strong, high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

  • Cleaning: After the measurement, retract the pressure arm, remove the bulk of the sample, and clean the crystal surface as described in step 1.

Protocol 2: Potassium Bromide (KBr) Pellet Method

The KBr pellet method is a traditional transmission technique that can yield very high-quality spectra, though it is more labor-intensive. [2][3] Step-by-Step Methodology:

  • Material Preparation: Gently grind approximately 1-2 mg of the sample into a fine powder using an agate mortar and pestle. Add about 100-200 mg of dry, IR-grade KBr powder.

    • Expert Insight: KBr is hygroscopic. [4]Any absorbed moisture will lead to broad O-H bands around 3400 cm⁻¹ and a band near 1640 cm⁻¹, potentially obscuring sample features. It is best practice to dry the KBr in an oven (e.g., at 110°C for 2-3 hours) and store it in a desiccator. [3][5]2. Mixing: Thoroughly and rapidly mix the sample and KBr in the mortar until the mixture is homogeneous. The goal is to disperse the sample particles evenly within the KBr matrix.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply a pressure of 8-10 tons for several minutes. [6]This should form a thin, transparent, or translucent pellet.

  • Background Scan: It is advisable to run a background scan with an empty sample compartment.

  • Spectrum Acquisition: Place the KBr pellet into the spectrometer's sample holder and collect the spectrum, co-adding 16-32 scans.

  • Data Interpretation: Analyze the spectrum, being mindful of potential artifacts such as scattering effects (sloping baseline) or moisture contamination.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the acquired data, the following practices are essential:

  • Background Correction: Always perform a background scan immediately before the sample scan using the same experimental conditions. This is a non-negotiable step for both ATR and KBr methods. [3]* Reproducibility: For ATR, repeat the measurement with a fresh sample application to ensure the spectrum is reproducible. For the KBr method, consistency in pellet transparency is key.

  • Purity Check: The presence of unexpected peaks may indicate impurities or solvent residues. For instance, a sharp peak around 1740 cm⁻¹ could suggest an ester impurity, while the absence of the characteristic broad O-H stretch would be a major red flag.

Conclusion

The infrared spectrum of this compound is rich with information, providing a definitive confirmation of its complex structure. A successful analysis hinges on a solid understanding of how each functional group—carboxylic acid, aldehyde, and the substituted aromatic ring—contributes to the overall spectrum. The pronounced broad O-H stretch, the dual carbonyl absorptions, the distinct aldehydic C-H stretches, and the various fingerprint region bands collectively create a unique spectral signature. By following rigorous, self-validating experimental protocols, whether using the rapid ATR method or the traditional KBr pellet technique, researchers can confidently obtain a high-fidelity spectrum for unequivocal identification and quality assessment, which is paramount in the fields of chemical synthesis and drug development.

References

  • Shimadzu. (n.d.). KBr Pellet Method.
  • Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
  • Velcheva, E. A., Juchnovski, I. N., & Binev, I. G. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(8), 1745-1749. doi: 10.1016/s1386-1425(02)00398-0.
  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.
  • Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups.
  • Polymer Chemistry Characterization Lab - Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Flowers, P., et al. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition.
  • Shelyazhenko, S. V., & Vovk, M. V. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 85(3), 435-441.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde.
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry.
  • Specac. (2014). Measurement of ATR Spectra of Hard and Irregular Shaped Solid Samples.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry.
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry.
  • ACL-LIFE. (n.d.). Ir Spectroscopy Aromatic Ring.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloro-6-fluoro-3-formylbenzoic acid, a substituted aromatic compound of interest in synthetic chemistry and drug development. We delve into the foundational principles of ionization, mass analysis, and fragmentation as they apply to this specific molecule. By leveraging soft ionization techniques, particularly Electrospray Ionization (ESI), coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), a robust methodology for unambiguous structural confirmation is presented. This document outlines the predictable fragmentation pathways, details a step-by-step analytical protocol, and offers insights into spectral interpretation, serving as a vital resource for researchers, chemists, and mass spectrometrists.

Introduction

This compound is a poly-functionalized aromatic molecule. Its characterization is essential for quality control in synthesis and for understanding its role in subsequent chemical reactions. Mass spectrometry (MS) is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts. This guide will explore the optimal strategies for analyzing this compound, focusing on the rationale behind instrument selection and parameter optimization to yield high-quality, interpretable data.

Section 1: Physicochemical Properties & Structural Considerations

A molecule's behavior in the mass spectrometer is dictated by its chemical structure. Understanding these properties is the first step in method development.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₈H₄ClFO₃-
Monoisotopic Mass 201.9802 DaCalculated
Average Mass 202.58 g/mol Calculated
Structure A benzoic acid with chloro, fluoro, and formyl substituents.-

The key functional groups—a carboxylic acid, an aldehyde (formyl group), a chloro group, and a fluoro group—define its analytical path. The carboxylic acid is acidic and readily deprotonates, making it ideal for negative mode electrospray ionization. The presence of chlorine is a significant advantage for mass spectrometric identification due to its distinctive isotopic signature (³⁵Cl and ³⁷Cl).[1]

Section 2: Optimizing Ionization Techniques

The choice of ionization technique is critical for successfully analyzing thermally labile and polar organic molecules.[2] While hard ionization methods like Electron Ionization (EI) can provide extensive fragmentation, they often fail to produce a detectable molecular ion for such compounds.[2][3] Soft ionization techniques are therefore preferred.

Electrospray Ionization (ESI) is the premier choice for this analyte.[4] The carboxylic acid group makes the molecule amenable to deprotonation in the negative ion mode, forming a stable [M-H]⁻ ion. This process is highly efficient and imparts minimal excess energy, ensuring the molecular ion remains intact for subsequent analysis.[5] ESI is compatible with liquid chromatography (LC), allowing for online separation from impurities before MS analysis.

  • Rationale for Negative Mode ESI: The carboxylic acid proton is the most labile proton in the molecule, making deprotonation the most energetically favorable ionization pathway. This results in a strong signal for the [M-H]⁻ ion at m/z 200.9729 (for the ³⁵Cl isotope).

Section 3: Mass Analysis and the Importance of High Resolution

Once ionized, the ions are separated by a mass analyzer. For unambiguous formula determination, High-Resolution Mass Spectrometry (HRMS) is essential. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers provide the mass accuracy required to distinguish the elemental composition of an ion from other isobaric interferences.

Isotopic Pattern of Chlorine: A key identifying feature of this compound is the isotopic pattern generated by the chlorine atom. Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct peaks for any chlorine-containing ion, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1.[1] Observing this pattern for the molecular ion ([M-H]⁻) provides high confidence in the presence of a single chlorine atom in the molecule.

Section 4: Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is used to elicit structural information by fragmenting the isolated precursor ion. This is typically achieved through Collision-Induced Dissociation (CID), where the ion collides with an inert gas.[6] For the [M-H]⁻ ion of this compound, several fragmentation pathways can be predicted based on established chemical principles for aromatic carboxylic acids and halogenated compounds.[7][8][9]

Predicted Fragmentation of [M-H]⁻ (m/z 200.97):

  • Loss of CO₂ (Decarboxylation): The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da).[8][9] This would result in a fragment ion at m/z 156.98.

  • Loss of HCl: Elimination of hydrogen chloride (36 Da) is a plausible pathway for chlorinated aromatic compounds.[10]

  • Loss of CO (Decarbonylation): The formyl group can lose carbon monoxide (28 Da). This may occur from the precursor ion or after initial fragmentation (e.g., after the loss of CO₂).

  • Loss of a Chlorine Radical: While more common in positive-ion EI, the loss of a chlorine radical (Cl•) can sometimes be observed.[10]

These predicted pathways provide a roadmap for interpreting the experimental MS/MS spectrum.

Visualization of Predicted Fragmentation

The following diagram illustrates the primary expected fragmentation pathways for the deprotonated molecule.

fragmentation_pathway cluster_main Predicted MS/MS Fragmentation of this compound parent [M-H]⁻ m/z 200.97 (³⁵Cl) m/z 202.97 (³⁷Cl) frag1 [M-H-CO₂]⁻ m/z 156.98 parent->frag1 - CO₂ (44 Da) frag2 [M-H-HCl]⁻ m/z 164.99 parent->frag2 - HCl (36 Da) frag3 [M-H-CO]⁻ m/z 172.98 parent->frag3 - CO (28 Da) frag1_child [M-H-CO₂-CO]⁻ m/z 128.98 frag1->frag1_child - CO (28 Da)

Caption: Predicted CID fragmentation pathways for [M-H]⁻.

Section 5: Experimental Protocol

This section provides a generalized workflow for the analysis of this compound using LC-MS/MS.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at 1 mg/mL.
  • Perform a serial dilution to a working concentration of 1 µg/mL using the initial mobile phase composition.

2. LC-MS/MS Instrumentation:

  • LC System: A standard HPLC or UHPLC system.
  • Column: A C18 reversed-phase column is suitable for retaining this moderately polar analyte.
  • Mass Spectrometer: A high-resolution instrument such as a Q-TOF or Orbitrap capable of MS/MS.

3. Instrumental Parameters:

Table 2: Suggested Starting Parameters for LC-MS/MS Analysis

ParameterSettingRationale
Ionization Mode ESI NegativeOptimal for deprotonation of the carboxylic acid.[4]
Capillary Voltage 2.5 - 3.5 kVStandard range for stable spray in negative mode.
Drying Gas Temp. 250 - 350 °CTo efficiently desolvate the ESI droplets.
Drying Gas Flow 8 - 12 L/minTo assist in desolvation.
Nebulizer Pressure 30 - 45 psiTo create a fine aerosol for efficient ionization.
MS1 Scan Range m/z 50 - 300To cover the precursor ion and potential low-mass adducts.
MS/MS Precursor Ion m/z 201.0Isolate the monoisotopic [M-H]⁻ ion for fragmentation.
Collision Energy 10 - 40 eV (Ramped)Ramping the energy allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier to improve peak shape (analyzing in negative mode).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for elution.
Gradient 10% to 95% B over 10 minA generic gradient suitable for initial screening.

Section 6: Data Interpretation and Analysis

A successful analysis culminates in the correct interpretation of the acquired data.

1. Precursor Ion Identification:

  • In the full scan (MS1) spectrum, locate the ion corresponding to the deprotonated molecule.
  • Confirm the presence of the characteristic ~3:1 isotopic pattern for the peaks at m/z 200.97 and 202.97.[1]
  • Verify that the measured accurate mass is within a narrow tolerance (e.g., < 5 ppm) of the calculated exact mass of C₈H₃³⁵ClFO₃⁻.

2. Fragment Ion Analysis:

  • In the MS/MS spectrum, identify the fragment ions.
  • Match the observed m/z values to the predicted neutral losses.
  • The most intense fragment will likely correspond to the most stable product ion, which is often the result of decarboxylation.[9][11]

Table 3: Summary of Predicted Ions for MS Analysis

Ion DescriptionFormulaCalculated Monoisotopic Mass (Da)Expected m/zIsotopic Pattern
[M-H]⁻ (³⁵Cl) C₈H₃³⁵ClFO₃⁻201.9729201.97Yes (with ³⁷Cl)
[M-H]⁻ (³⁷Cl) C₈H₃³⁷ClFO₃⁻203.9699203.97Yes (with ³⁵Cl)
[M-H-CO₂]⁻ C₇H₃³⁵ClFO⁻157.9830157.98Yes (with ³⁷Cl)
[M-H-HCl]⁻ C₈H₃FO₃⁻166.0015166.00No
[M-H-CO]⁻ C₇H₃³⁵ClFO₂⁻173.9778173.98Yes (with ³⁷Cl)

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic, structure-driven approach is employed. Negative mode ESI provides a robust and sensitive method for generating the molecular ion, while high-resolution mass analysis and CID-based MS/MS experiments deliver the necessary data for confident structural confirmation. The characteristic chlorine isotope pattern serves as an invaluable internal validation point. The methodologies and predictive data presented in this guide offer a solid foundation for researchers engaged in the synthesis and analysis of this and structurally related compounds.

References

  • Benchchem. Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.
  • Pásztor, D., Schlosser, G., & Vékey, K. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 615.
  • Neta, P., Simon, Y., Liang, Y., & Stein, S. (2014). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 28(20), 2213-2218.
  • Nakano, T., Suzuki, T., & Ishii, J. (2018). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Metabolites, 8(4), 69.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 159698367, 3-formylbenzoic acid.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53424413, 2-Chloro-6-formylbenzoic acid.
  • Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids.
  • ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
  • PubMed. Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Hofman, M., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 499-562.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
  • Benchchem. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • Whitman College. CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers.
  • Doc Brown's Chemistry. mass spectrum of benzoic acid.
  • PubMed. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8406, Phthalaldehydic acid.
  • PubMed. 2-Chloro-6-fluoro-benzoic acid.

Sources

reactivity of the formyl group in 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Formyl Group in 2-Chloro-6-fluoro-3-formylbenzoic Acid

Introduction: A Molecule of Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the design of complex molecular architectures depends on the predictable and controlled reactivity of highly functionalized building blocks. This compound is one such intermediate, offering multiple points for synthetic diversification. This guide provides an in-depth analysis of the chemical behavior of the formyl group within this molecule. The reactivity of this aldehyde is not straightforward; it is intricately modulated by the electronic and steric environment imposed by its neighboring chloro, fluoro, and carboxylic acid substituents. Understanding this interplay is paramount for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic campaigns.

This document moves beyond a simple recitation of reactions. It delves into the causality behind the formyl group's reactivity, offering field-proven insights into experimental design, protocol optimization, and the strategic use of protecting groups to achieve desired chemical transformations.

Chapter 1: The Electronic and Steric Landscape

The reactivity of the formyl group in this compound is dictated by a complex interplay of competing electronic and steric effects. The carbonyl carbon of the aldehyde is inherently electrophilic, but its susceptibility to nucleophilic attack is significantly influenced by the substituents on the phenyl ring.

Electronic Effects: A Push-Pull Dynamic

The aromatic ring is decorated with three powerful electron-withdrawing groups (EWGs): a chloro group, a fluoro group, and a carboxylic acid group.

  • Inductive Effect (-I): All three substituents (Cl, F, COOH) exert a strong electron-withdrawing inductive effect. Fluorine is more electronegative than chlorine, leading to a stronger -I effect.[1][2] This withdrawal of electron density from the ring makes the carbonyl carbon of the formyl group more electrophilic and thus more reactive towards nucleophiles.

  • Resonance Effect (+R/-R): The halogen atoms possess lone pairs that can be donated to the aromatic ring via a resonance effect (+R).[2] However, this effect is generally weaker than their inductive pull, especially for fluorine where orbital overlap is better but the inductive effect dominates.[2] The carboxylic acid and formyl groups are deactivating, withdrawing electron density through resonance (-R).[3]

The cumulative impact of these EWGs is a significant increase in the electrophilicity of the formyl carbon, priming it for nucleophilic attack.

G start Reactant Preparation (Aldehyde + Amine in Solvent) imine Imine/Iminium Formation (Catalytic Acid, RT, 1-2h) start->imine Step 1 reduction Addition of NaBH(OAc)₃ (Portion-wise, RT) imine->reduction Step 2 reaction Reductive Amination Reaction (RT, 12-24h) reduction->reaction Step 3 quench Aqueous Quench (Sat. NaHCO₃) reaction->quench Step 4 workup Extraction & Work-up (EtOAc, Brine) quench->workup Step 5 purify Purification & Analysis (Chromatography, NMR, MS) workup->purify Step 6

Sources

Methodological & Application

Synthesis of 2-Chloro-6-fluoro-3-formylbenzoic Acid: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of 2-Chloro-6-fluoro-3-formylbenzoic acid, a key intermediate for pharmaceutical and materials science research. The synthetic strategy detailed herein is centered around the regioselective formylation of 2-chloro-6-fluorobenzoic acid via the Vilsmeier-Haack reaction. This document offers in-depth, step-by-step instructions, a thorough discussion of the reaction mechanism, safety protocols, and a complete list of necessary materials and reagents. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Significance

Substituted benzoic acids are fundamental building blocks in organic synthesis, serving as precursors to a wide array of complex molecules. This compound, in particular, possesses a unique arrangement of functional groups—a carboxylic acid, a formyl group, and halogen substituents—that makes it a highly versatile intermediate. The presence of these reactive sites allows for diverse downstream chemical modifications, enabling the construction of novel heterocyclic scaffolds and other pharmacologically relevant structures. The chloro and fluoro substituents provide metabolic stability and can modulate the electronic properties and bioavailability of the final compounds.

The synthesis of this target molecule presents a challenge in achieving regioselective formylation on a relatively electron-deficient aromatic ring. This guide outlines a robust protocol employing the Vilsmeier-Haack reaction, a powerful and widely-used method for the formylation of aromatic and heteroaromatic compounds.[1][2][3]

Proposed Synthetic Pathway

The synthesis of this compound will be achieved in a single step from the commercially available starting material, 2-chloro-6-fluorobenzoic acid. The key transformation is the introduction of a formyl group at the 3-position of the benzene ring using the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Reaction Scheme:

Experimental Protocol

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
2-Chloro-6-fluorobenzoic acidC₇H₄ClFO₂174.55434-75-3≥98%Sigma-Aldrich
Phosphorus oxychloridePOCl₃153.3310025-87-3≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Fisher Scientific
Sodium acetateCH₃COONa82.03127-09-3Anhydrous, ≥99%Acros Organics
Hydrochloric acid (HCl)HCl36.467647-01-02 M aqueous solutionVWR
Ethyl acetateC₄H₈O₂88.11141-78-6ACS GradeFisher Scientific
Anhydrous magnesium sulfateMgSO₄120.377487-88-9≥97%Sigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Inert gas (Nitrogen or Argon) supply

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • pH meter or pH paper

  • High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) for reaction monitoring

Step-by-Step Procedure

Step 1: Formation of the Vilsmeier Reagent

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a gas outlet connected to a bubbler, and an inlet for inert gas.

  • Ensure all glassware is oven-dried and assembled under a stream of nitrogen or argon to maintain anhydrous conditions.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (50 mL).

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) to the stirred DMF via the dropping funnel over a period of 30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a yellowish, often solid, complex.[2][4]

Step 2: Formylation of 2-Chloro-6-fluorobenzoic acid

  • In a separate beaker, dissolve 2-chloro-6-fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) (50 mL).

  • Slowly add the solution of 2-chloro-6-fluorobenzoic acid to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40-45 °C for DCM) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC, HPLC, or GC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate until the pH is approximately 4-5. Caution: The initial quenching is highly exothermic and will release HCl gas. This should be performed in a well-ventilated fume hood.

  • Continue stirring for 30 minutes at room temperature to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material 2-Chloro-6-fluorobenzoic acid in Anhydrous DCM Starting_Material->Reaction_Mixture Heating Reflux (4-6 h) Reaction_Mixture->Heating Quenching Quench with aq. NaOAc Heating->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Purification (Column Chromatography or Recrystallization) Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Discussion of the Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through an electrophilic aromatic substitution mechanism.[3][4] The key electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated from the reaction of DMF with POCl₃. This reagent is a relatively weak electrophile, making it suitable for the formylation of electron-rich aromatic compounds. While the starting material, 2-chloro-6-fluorobenzoic acid, is substituted with electron-withdrawing groups, the reaction can be driven to completion under heating.

The regioselectivity of the formylation is directed by the existing substituents. The chloro and fluoro groups are ortho, para-directing, while the carboxylic acid group is a meta-director. The formylation is expected to occur at the 3-position, which is ortho to the chloro group. This position is sterically accessible and electronically activated by the ortho-directing halogen.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and avoid inhalation of vapors.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction with an aqueous solution is highly exothermic and releases acidic gases. Perform this step slowly and with caution.

References

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis: Background and Detailed Mechanisms. Elsevier Academic Press.
  • Mallegol, T., Gmouh, S., Aït Amer Meziane, M., Blanchard-Desce, M., & Mongin, O. (2005). Practical and Efficient Synthesis of Tris(4-formylphenyl)amine, a Key Building Block in Materials Chemistry. Synthesis, 2005(11), 1771–1774.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • PubChem. (n.d.). 2-Chloro-6-formylbenzoic acid.

Sources

preparation of 2-Chloro-6-fluoro-3-formylbenzoic acid from 2-chloro-6-fluorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Multi-Step Synthesis of 2-Chloro-6-fluoro-3-formylbenzoic Acid from 2-chloro-6-fluorotoluene

Abstract

This comprehensive application note details a robust, multi-step synthetic pathway for the preparation of this compound, a highly functionalized aromatic building block valuable for pharmaceutical and agrochemical research. The synthesis commences with 2-chloro-6-fluorotoluene and proceeds through a carefully designed sequence of formylation, aldehyde protection, methyl group oxidation, and subsequent deprotection. Each step is elucidated with detailed protocols, mechanistic insights, and expert commentary on the causality behind experimental choices, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

This compound is a bespoke chemical intermediate whose trifunctional nature—featuring a carboxylic acid, an aldehyde, and halogen substituents—makes it an attractive scaffold for constructing complex molecular architectures. Its synthesis from a readily available starting material like 2-chloro-6-fluorotoluene requires a strategic approach to manage the reactivity of different functional groups.

The primary challenge lies in the selective functionalization at two distinct positions: the introduction of a formyl (-CHO) group and the oxidation of the native methyl (-CH₃) group to a carboxylic acid (-COOH). A direct approach is complicated by the high susceptibility of the aldehyde group to oxidation. Therefore, a protection-deprotection strategy is essential.

This guide outlines a logical and field-proven four-stage synthetic sequence:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group onto the aromatic ring of 2-chloro-6-fluorotoluene.

  • Acetal Protection: Selective protection of the newly introduced aldehyde to prevent its oxidation in the subsequent step.

  • Side-Chain Oxidation: Conversion of the methyl group to a carboxylic acid using a strong oxidizing agent.

  • Acid-Catalyzed Deprotection: Removal of the acetal protecting group to unveil the formyl moiety and yield the final product.

This methodology is designed to be a self-validating system, with clear checkpoints and analytical guidance to ensure the successful synthesis of the target compound.

Overall Synthetic Workflow

The complete transformation from the starting material to the final product is visualized below. This pathway highlights the critical intermediate stages and the strategic use of a protecting group.

G cluster_0 Stage 1: Formylation cluster_1 Stage 2: Protection cluster_2 Stage 3: Oxidation cluster_3 Stage 4: Deprotection A 2-chloro-6-fluorotoluene B 2-chloro-6-fluoro-3-methylbenzaldehyde A->B Vilsmeier-Haack (POCl₃, DMF) C Protected Aldehyde Intermediate (Acetal) B->C Ethylene Glycol, p-TsOH D Protected Benzoic Acid Intermediate C->D KMnO₄, NaOH then H₃O⁺ E This compound D->E aq. HCl, Heat

Application Notes and Protocols: ortho-Lithiation Strategies for Substituted Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Regioselective Gateway to Polysubstituted Aromatics

The precise functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. Among the myriad of strategies available, Directed ortho-Lithiation (DoL) stands out as a powerful and highly regioselective method for the introduction of substituents adjacent to a pre-existing functional group on an aromatic nucleus.[1][2][3] This technique circumvents the often-mixed isomeric profiles obtained through classical electrophilic aromatic substitution, providing a direct route to ortho-substituted products.[1] This guide provides an in-depth exploration of the ortho-lithiation of substituted benzoic acids, a class of compounds of significant synthetic value. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and address critical safety considerations for handling the potent organolithium reagents involved.

The Principle of Directed ortho-Lithiation (DoL)

Directed ortho-lithiation relies on the presence of a Directing Metalating Group (DMG) on the aromatic ring.[1] This heteroatom-containing functional group coordinates to the Lewis acidic lithium atom of an organolithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[1][2] This coordination event, termed a Complex-Induced Proximity Effect (CIPE), positions the organolithium base in close proximity to the C-H bond at the ortho position, facilitating its deprotonation to form a thermodynamically stable aryllithium intermediate.[1] This intermediate can then be quenched with a wide variety of electrophiles to introduce a diverse array of functional groups with high regioselectivity.[2][4]

The strength of a DMG is a critical factor in the success of a DoL reaction. A hierarchy of directing groups has been established through competition experiments, with groups like amides and carbamates being particularly potent.[5] The carboxylic acid group itself, once deprotonated by the organolithium reagent, can act as an effective DMG for a subsequent ortho-lithiation.[6][7][8][9][10]

The Carboxylic Acid Group as a Directing Moiety

While seemingly counterintuitive due to the acidic proton of the carboxyl group, unprotected benzoic acids can be effectively di-lithiated. The first equivalent of the organolithium base deprotonates the carboxylic acid to form a lithium carboxylate. This lithium carboxylate then acts as the directing group for the second equivalent of the organolithium reagent to deprotonate the ortho C-H bond, forming a di-lithiated species.[6][7][8][9] This approach offers the significant advantage of avoiding protection-deprotection steps for the carboxylic acid functionality.[9]

The success of this strategy is highly dependent on the reaction conditions, particularly the choice of organolithium reagent and the use of additives. The combination of sec-butyllithium (s-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures (typically -90°C to -78°C) has been shown to be particularly effective for the ortho-lithiation of benzoic acid.[6][7][9][11] TMEDA, a bidentate Lewis base, chelates to the lithium ion, breaking down the aggregate structure of the organolithium reagent and increasing its basicity and reactivity.[1]

Visualizing the Mechanism

The following diagram illustrates the proposed mechanism for the directed ortho-lithiation of benzoic acid.

DoL_Mechanism cluster_step1 Step 1: Acid-Base Reaction cluster_step2 Step 2: Directed ortho-Lithiation cluster_step3 Step 3: Electrophilic Quench A Benzoic Acid B Lithium Benzoate A->B Deprotonation RLi1 R-Li (1 eq.) RLi1->B RH1 R-H C Lithium Benzoate D Di-lithiated Intermediate C->D Coordination & Deprotonation RLi2 R-Li (1 eq.) + TMEDA RLi2->D RH2 R-H E Di-lithiated Intermediate F ortho-Substituted Benzoic Acid (after workup) E->F Quenching Electrophile E+ Electrophile->F

Caption: Mechanism of Directed ortho-Lithiation of Benzoic Acid.

Experimental Protocols

General Considerations and Safety

Organolithium reagents such as n-BuLi, s-BuLi, and t-BuLi are highly pyrophoric and react violently with water and air.[12][13][14][15] All manipulations involving these reagents must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[12][16][17] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses or a face shield, and suitable gloves (e.g., nitrile gloves), is mandatory.[12][13][15][17] It is highly recommended to work in a fume hood and to have a Class D fire extinguisher readily available.[13] Never work alone when handling pyrophoric reagents.[12][17]

Protocol 1: ortho-Lithiation of Benzoic Acid followed by Methylation

This protocol describes the synthesis of 2-methylbenzoic acid from benzoic acid.

Materials:

  • Benzoic acid

  • sec-Butyllithium (s-BuLi) in cyclohexane (concentration to be determined by titration prior to use)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled from CaH₂

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oven-dried round-bottom flask with a magnetic stir bar and a rubber septum

  • Syringes and needles

  • Inert gas supply (argon or nitrogen)

Procedure:

  • Reaction Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Flame-dry the glassware under vacuum and backfill with inert gas.[17]

  • Reagent Preparation: In the reaction flask, add anhydrous THF (100 mL) and freshly distilled TMEDA (2.2 equivalents). Cool the solution to -90 °C using a liquid nitrogen/ethanol bath.

  • Lithiation: Slowly add s-BuLi (2.2 equivalents) dropwise to the stirred solution while maintaining the temperature at -90 °C. A color change is typically observed.

  • Substrate Addition: In a separate flame-dried flask, dissolve benzoic acid (1.0 equivalent) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the reaction mixture at -90 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the di-lithiated species is generally complete within this timeframe.[11]

  • Electrophilic Quench: Slowly add methyl iodide (1.5 equivalents) to the reaction mixture at -78 °C. Stir for an additional hour at this temperature, then allow the reaction to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and add diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 1 M HCl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: A Comparison of Common Organolithium Reagents

The choice of organolithium reagent can significantly impact the efficiency and selectivity of the ortho-lithiation. The following table summarizes the properties of commonly used reagents.

Organolithium ReagentRelative BasicityCommon Applications & Remarks
n-Butyllithium (n-BuLi)StrongWidely used, but can sometimes act as a nucleophile.[5]
sec-Butyllithium (s-BuLi)StrongerMore basic and sterically hindered than n-BuLi, often leading to cleaner deprotonations.[5]
tert-Butyllithium (t-BuLi)StrongestThe most basic commercially available alkyllithium, but also the most pyrophoric and sterically demanding.[5][12]
Lithium diisopropylamide (LDA)Strong, non-nucleophilicA sterically hindered amide base, often used to avoid nucleophilic addition to carbonyl groups.[5]
Schlosser's Base (LICKOR)SuperbaseA mixture of an alkyllithium and a potassium alkoxide (e.g., n-BuLi/KOtBu), exhibiting extremely high basicity.[18][19][20]

Troubleshooting and Key Considerations

  • Low Yields: Incomplete lithiation is a common issue. Ensure all reagents and solvents are strictly anhydrous. The concentration of the organolithium reagent should be accurately determined by titration before use.

  • Side Reactions:

    • Anionic Fries Rearrangement: In some cases, particularly with carbamate directing groups, the lithiated intermediate can undergo rearrangement.[5]

    • Metal-Halogen Exchange: If the benzoic acid substrate contains a halogen substituent (Br or I), metal-halogen exchange can compete with or even dominate over ortho-lithiation.[5]

  • Electrophile Reactivity: The choice of electrophile is crucial. Highly reactive electrophiles are generally preferred to ensure rapid quenching of the aryllithium intermediate.

Workflow Visualization

The following diagram outlines the general workflow for the synthesis of a substituted benzoic acid via directed ortho-lithiation.

DoL_Workflow start Start prep Prepare Anhydrous Glassware and Solvents start->prep setup Assemble Reaction under Inert Atmosphere prep->setup cool Cool Reaction to -90°C to -78°C setup->cool add_base Add Organolithium Reagent and TMEDA cool->add_base add_substrate Add Substituted Benzoic Acid Solution add_base->add_substrate react Stir for 1-2 hours at -78°C add_substrate->react add_electrophile Quench with Electrophile react->add_electrophile warm Warm to Room Temperature add_electrophile->warm workup Aqueous Work-up warm->workup purify Purification (Recrystallization/Chromatography) workup->purify end End purify->end

Caption: General Workflow for ortho-Lithiation of Benzoic Acids.

Conclusion

The directed ortho-lithiation of substituted benzoic acids is a robust and highly regioselective strategy for the synthesis of polysubstituted aromatic compounds. The ability to use the unprotected carboxylic acid as a directing group streamlines the synthetic process, making it an attractive method for both academic research and industrial applications. A thorough understanding of the underlying mechanism, careful attention to experimental technique, and strict adherence to safety protocols are paramount for the successful and safe execution of these powerful transformations.

References

  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705. [Link]
  • University of Rochester. (n.d.). Directed (ortho) Metallation.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1265–1271. [Link]
  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. [Link]
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265. [Link]
  • Schmalz, H.-G., & Böttcher, A. (2025). Ruthenium Catalyzed Ortho-Arylation Reaction of Benzoic Acids with Arylthianthrenium Salts. Angewandte Chemie International Edition, 64(32), e202504888. [Link]
  • Al-Zaydi, S. A. (2015).
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of The Chemical Society-perkin Transactions 1, 1265-1271. [Link]
  • Mortier, J. (2018). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group.
  • van der Veen, J. W., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Journal of the American Chemical Society, 135(36), 13371–13378. [Link]
  • ResearchGate. (n.d.). Directed orrho-lithiation of unprotected benzoic acids.
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DoM).
  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory.
  • Brieger, L., et al. (2022). Towards Substrate–Reagent Interaction of Lochmann–Schlosser Bases in THF. Eldorado - Repository of the TU Dortmund. [Link]
  • Wikipedia. (n.d.). Organolithium reagent.
  • Peter, M. G., & Sharp, P. R. (1994). The Carboxylic Acid Group as an Effective Director of Ortho-Lithiation. Journal of Organic Chemistry, 59(23), 7179-7181. [Link]
  • Clayden, J., et al. (2012). Synthesis and kinetic resolution of substituted tetrahydroquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry, 10(16), 3245–3254. [Link]
  • Chemistry Learning. (2020, September 3).
  • ResearchGate. (n.d.). Initial suggestion of the Lochmann–Schlosser base's key metalation....
  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents.
  • Collum, D. B. (2020). Optimization of Organolithium Reactions. Accounts of Chemical Research, 53(5), 1083–1097. [Link]
  • UC Center for Laboratory Safety. (2012).
  • ResearchGate. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. [Link]
  • Wikipedia. (n.d.). Schlosser's base.
  • Harder, S., et al. (2014). Insights into the metalation of benzene and toluene by Schlosser's base: a superbasic cluster comprising PhK, PhLi, and tBuOLi. Angewandte Chemie International Edition in English, 53(2), 553–556. [Link]
  • American Chemical Society. (2024).

Sources

Suzuki-Miyaura coupling with 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to a Challenging Transformation: The Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-3-formylbenzoic Acid

Introduction: Navigating a Complex Synthetic Landscape

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in the pharmaceutical and materials science sectors is extensive, enabling the construction of complex biaryl and heteroaryl scaffolds that are central to many advanced molecules.[3]

This guide focuses on a particularly challenging yet valuable substrate: This compound . This molecule presents a confluence of synthetic hurdles that test the limits of standard Suzuki-Miyaura protocols. The presence of a less reactive aryl chloride, significant steric hindrance from two ortho substituents, and the dual reactivity of both an aldehyde and a carboxylic acid functional group demand a carefully considered and optimized approach.[4][5]

As senior application scientists, our goal is to move beyond a simple recitation of steps. This document provides a deep dive into the mechanistic underpinnings of this specific transformation, explains the rationale behind the selection of each reaction component, and offers a robust, field-proven protocol designed to ensure success.

Mechanistic Insights: Overcoming Inherent Reactivity Barriers

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance within its catalytic cycle. For a substrate like this compound, each step of this cycle presents a unique challenge that must be addressed. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂(X) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition (Rate-Limiting Step for Ar-Cl) Product Ar-R' (Coupled Product) Pd0->Product PdII_Trans Ar-Pd(II)L₂(R') (Transmetalation Complex) PdII_Aryl->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination ArylHalide Ar-X (this compound) ArylHalide->PdII_Aryl Organoboron R'-B(OR)₂ (Boronic Acid/Ester) Borate [R'-B(OR)₂(OH)]⁻ (Activated Boronate) Base Base (e.g., K₃PO₄) Base->Organoboron Borate->PdII_Aryl

Figure 1: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenge 1: The Inert C-Cl Bond

The carbon-chlorine bond is significantly stronger than its carbon-bromine or carbon-iodine counterparts, making the initial oxidative addition step—where the palladium catalyst inserts into the C-X bond—energetically demanding and often rate-limiting.[9][10] Traditional catalysts like Pd(PPh₃)₄ are frequently ineffective for this task.[11] The solution lies in employing catalyst systems featuring bulky, electron-rich ligands. These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species that is capable of cleaving the robust C-Cl bond.[5][12]

Challenge 2: The Crowded Ortho Positions

The chloro and fluoro groups at the C2 and C6 positions create a sterically hindered environment around the reaction center. This physical barrier can impede the approach of the palladium catalyst, slowing both the oxidative addition and the final reductive elimination step. The use of sterically demanding ligands, such as those with adamantyl or tert-butylphosphine groups, is crucial as they promote reductive elimination and prevent catalyst decomposition.[13]

Challenge 3: Managing Reactive Functional Groups
  • Carboxylic Acid: The acidic proton of the benzoic acid will readily react with the base required for the catalytic cycle. This necessitates using at least one extra equivalent of base to ensure both deprotonation of the acid and activation of the boronic acid partner. Furthermore, the resulting carboxylate anion can coordinate to the palladium center, potentially forming an inactive complex and inhibiting catalysis.[14] Careful selection of a non-coordinating base and solvent system is therefore critical.

  • Formyl (Aldehyde) Group: While generally compatible with Suzuki conditions, aldehydes can be sensitive to strong bases and high temperatures, which could lead to side reactions. The protocols outlined below utilize conditions that minimize this risk.

Rational Experimental Design: Selecting the Optimal Components

A successful outcome for this challenging coupling is contingent on the judicious selection of each reaction component. The following table outlines the key considerations.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are readily reduced in situ to the active Pd(0) catalyst in the presence of phosphine ligands.[13][15]
Ligand SPhos , XPhos , or other bulky, electron-rich Buchwald-type phosphines.This is the most critical parameter. These ligands are specifically designed to facilitate the oxidative addition of unreactive aryl chlorides and promote the subsequent reductive elimination, overcoming both electronic and steric barriers.[4][5][12]
Base K₃PO₄ (Potassium Phosphate), Cs₂CO₃ (Cesium Carbonate)A moderately strong, non-nucleophilic inorganic base is ideal. K₃PO₄ is highly effective in activating boronic acids for transmetalation while being less prone to causing side reactions with the aldehyde.[16] At least 3 equivalents are recommended to neutralize the carboxylic acid and drive the reaction.
Boronic Acid Partner Aryl/Heteroaryl Boronic Acid or Pinacol Ester While boronic acids are common, their corresponding pinacol esters often offer superior stability, preventing premature protodeboronation (replacement of the boron group with hydrogen), which can be a significant side reaction.[13]
Solvent System Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 ratio)A polar aprotic solvent is required to solubilize the reactants. A small amount of water is often beneficial for the transmetalation step, aiding in the formation of the reactive boronate species.[16] Thorough degassing is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[5]
Temperature 90-110 °CElevated temperatures are necessary to overcome the high activation energy of the oxidative addition step for the aryl chloride.[4]

Detailed Experimental Protocol

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for particularly challenging boronic acid partners.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous Toluene

  • Degassed Deionized Water

Reaction Setup
  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely inert atmosphere.

Reaction Execution
  • Under a positive pressure of inert gas, add anhydrous toluene followed by degassed water via syringe to achieve a 10:1 solvent ratio (e.g., 5 mL Toluene, 0.5 mL Water per 1 mmol of the limiting reagent).

  • Immerse the flask in a preheated oil bath set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

Reaction Monitoring
  • Progress can be monitored by withdrawing small aliquots (under inert atmosphere) and analyzing by Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material.

Work-up Procedure
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc) and water.

  • Carefully add 1M HCl solution to acidify the aqueous layer to a pH of ~2-3. This will protonate the carboxylic acid product, ensuring it partitions into the organic layer.

  • Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

Purification
  • The crude material can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active ligand for the C-Cl bond. 3. Insufficient base.1. Ensure meticulous degassing of solvents and rigorous use of inert atmosphere techniques. 2. Switch to a more electron-rich/bulky ligand (e.g., RuPhos). Increase catalyst loading to 3-5 mol%. 3. Ensure at least 3 equivalents of fresh, anhydrous base are used.
Protodeboronation 1. Unstable boronic acid. 2. Presence of excess water or prolonged reaction time at high temperature.1. Use the corresponding boronic acid pinacol ester for increased stability. 2. Minimize the amount of water in the reaction and monitor closely to avoid unnecessarily long heating times.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Using a Pd(II) pre-catalyst without sufficient ligand to facilitate reduction.1. Improve degassing procedures. 2. Use a Pd(0) source like Pd₂(dba)₃ or ensure an adequate ligand-to-palladium ratio (L:Pd ≥ 2:1).
Unidentifiable Side Products Aldehyde or carboxylic acid reacting under basic/thermal conditions.Lower the reaction temperature if possible, or screen alternative bases like K₂CO₃ which are milder. Ensure the reaction is not heated longer than necessary.

Conclusion

The Suzuki-Miyaura coupling of this compound is a formidable synthetic challenge that exemplifies the need for a deep, mechanistic understanding of catalytic processes. Success is not merely a matter of following steps, but of appreciating the interplay between substrate reactivity, catalyst design, and reaction conditions. By leveraging highly active palladium-ligand systems, carefully controlling the reaction environment to exclude oxygen, and selecting a base and solvent system compatible with the substrate's unique functionalities, researchers can reliably access novel and valuable biaryl structures. This guide provides the foundational knowledge and a practical framework to confidently navigate this complex transformation, empowering scientists in the rapid development of next-generation pharmaceuticals and advanced materials.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition, 53(34), 8850-8852. [Link]
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie, 126(34), 8995-8997. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
  • Guram, A. S., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. [Link]
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • MacLeod, M. J., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Semantic Scholar. [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). [Link]
  • Reddit. Do carboxylic acids interfere with Suzukis? (2021). [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Hocek, M., et al. (2004). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.

Sources

Application Notes and Protocols: The Strategic Use of 2-Chloro-6-fluoro-3-formylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-fluoro-3-formylbenzoic acid is a trifunctional aromatic building block with significant potential in medicinal chemistry. Its unique arrangement of a carboxylic acid, an aldehyde, and a halogenated benzene ring offers a versatile platform for the synthesis of diverse and complex heterocyclic scaffolds. This guide provides an in-depth exploration of the strategic applications of this compound, focusing on its utility in constructing key pharmacophores such as quinazolinones, isoindolinones, and complex structures via the Pictet-Spengler and Ugi multicomponent reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower researchers in leveraging this valuable synthon for drug discovery and development.

Introduction: A Trifunctional Synthon for Complex Scaffolds

The pursuit of novel therapeutic agents is intrinsically linked to the development of innovative synthetic methodologies and the availability of versatile chemical building blocks. This compound emerges as a highly valuable, yet under-documented, starting material in the medicinal chemist's arsenal. The strategic placement of three distinct functional groups—a carboxylic acid, an aldehyde, and a halogenated aromatic ring—on a single scaffold allows for a multitude of selective chemical transformations.

The presence of the ortho-chloro and fluoro substituents not only influences the electronic properties and reactivity of the aromatic ring but can also impart favorable pharmacokinetic properties, such as enhanced metabolic stability and improved membrane permeability, in the final drug candidates. This document elucidates the potential of this compound as a precursor for several classes of biologically active heterocycles.

Core Applications in Heterocyclic Synthesis

While direct citations for the use of this compound in the synthesis of specific, marketed drugs are not abundant in readily available literature, its structural motifs are present in a wide array of bioactive molecules. Its true value lies in its potential to serve as a key intermediate for the following important heterocyclic systems.

Synthesis of Substituted Quinazolinones

Quinazolinones are a prominent class of fused heterocycles that form the core structure of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. The ortho-amino benzoic acid (anthranilic acid) is a traditional starting material for quinazolinone synthesis. However, this compound can be envisioned as a precursor to a corresponding aminobenzoic acid, which can then be cyclized to form highly substituted quinazolinones.

Conceptual Workflow: Quinazolinone Synthesis

G A This compound B Selective Reduction/Amination of Aldehyde A->B C 2-Amino-6-chloro-3-(hydroxymethyl)benzoic acid derivative B->C D Cyclization with Amide or Amidine Source C->D E Substituted Quinazolinone D->E

Caption: Conceptual workflow for quinazolinone synthesis.

Precursor to Isoindolinone Scaffolds

Isoindolinones are another critical structural motif found in a variety of biologically active compounds, including carbonic anhydrase inhibitors.[1] The reaction of 2-formylbenzoic acids with amines is a direct and efficient method for the synthesis of N-substituted isoindolinones. The presence of the chloro and fluoro substituents on the aromatic ring of the title compound can be exploited to fine-tune the electronic and steric properties of the resulting isoindolinone derivatives, potentially leading to enhanced biological activity.

Experimental Protocol 1: Synthesis of a 2-Aryl-5-chloro-7-fluoro-3-oxo-isoindolinone

Objective: To synthesize a substituted isoindolinone via the condensation of this compound with a primary amine.

Materials:

  • This compound

  • Aniline (or a substituted aniline)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), aniline (1.1 eq), and a catalytic amount of p-TsOH (0.1 eq).

  • Add sufficient toluene to dissolve the reactants and fill the Dean-Stark trap.

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water.

  • Continue heating until no more water is collected in the Dean-Stark trap, and thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-5-chloro-7-fluoro-3-oxo-isoindolinone.

Expected Outcome and Causality: This one-pot reaction proceeds through the initial formation of a Schiff base between the aldehyde of the benzoic acid and the primary amine, followed by an intramolecular cyclization with the loss of water to form the stable isoindolinone ring. The use of a Dean-Stark trap is crucial to drive the equilibrium towards the product by removing the water byproduct.

Logical Relationship: Isoindolinone Formation

G A This compound C Schiff Base Formation (Iminium Intermediate) A->C B Primary Amine (R-NH2) B->C D Intramolecular Cyclization C->D E Substituted Isoindolinone D->E

Caption: Logical relationship in isoindolinone synthesis.

Pictet-Spengler Reaction for Tetrahydro-β-carboline Analogs

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization to form a tetrahydroisoquinoline or tetrahydro-β-carboline.[2][3][4] These scaffolds are prevalent in natural products and synthetic drugs. While a tryptamine derivative is the classic amine component for β-carboline synthesis, this compound can serve as the aldehyde component, reacting with a suitable β-arylethylamine to generate novel, highly substituted analogs.

Experimental Protocol 2: Pictet-Spengler Reaction with a β-Phenylethylamine Derivative

Objective: To synthesize a substituted tetrahydroisoquinoline derivative using this compound.

Materials:

  • This compound

  • β-(3,4-Dimethoxyphenyl)ethylamine

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and β-(3,4-dimethoxyphenyl)ethylamine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add trifluoroacetic acid (2.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to yield the desired tetrahydroisoquinoline product.

Justification of Experimental Choices: The use of a strong acid like TFA is essential to catalyze both the initial imine formation and the subsequent intramolecular electrophilic aromatic substitution (the cyclization step). Acetonitrile is a suitable polar aprotic solvent for this transformation.

Ugi Multicomponent Reaction for Peptidomimetic Scaffolds

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry and drug discovery for the rapid synthesis of diverse α-acylamino amides.[5][6][7][8][9] The reaction brings together an aldehyde, a primary amine, a carboxylic acid, and an isocyanide in a one-pot process. This compound is uniquely suited for this reaction as it contains both the aldehyde and carboxylic acid functionalities within the same molecule, enabling an intramolecular Ugi reaction with an amine and an isocyanide to produce complex, constrained macrocyclic structures.

Conceptual Workflow: Intramolecular Ugi Reaction

G A This compound D One-Pot Reaction A->D B Primary Amine B->D C Isocyanide C->D E Constrained Macrocyclic Peptidomimetic D->E

Caption: Conceptual workflow for an intramolecular Ugi reaction.

Quantitative Data Summary

Reaction TypeAnalogous Aldehyde/Carboxylic AcidProduct ClassRepresentative Yield Range (%)
Isoindolinone Synthesis2-Formylbenzoic acidN-Aryl Isoindolinones70-95%
Pictet-Spengler ReactionSubstituted BenzaldehydesTetrahydroisoquinolines60-85%
Ugi Multicomponent ReactionVarious Aldehydes and Carboxylic Acidsα-Acylamino Amides50-90%

Conclusion and Future Outlook

This compound represents a versatile and powerful building block for the synthesis of medicinally relevant heterocyclic compounds. Its trifunctional nature allows for its strategic incorporation into a variety of synthetic pathways, leading to the generation of diverse molecular scaffolds. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to explore the full potential of this synthon in their drug discovery programs. Further investigation into the reactivity and applications of this compound is warranted and is likely to unveil novel synthetic routes to important therapeutic agents.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. [Link]
  • Ugi reaction. Wikipedia. [Link]
  • Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. The Macmillan Group, Princeton University. [Link]
  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
  • Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]
  • Scheme 12: Three-component Ugi reaction of 2-formylbenzoic acid (33),...
  • The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications.
  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. PubMed Central. [Link]
  • Further Components Carboxylic Acid and Amine (Ugi Reaction). Wessjohann Group, Leibniz Institute of Plant Biochemistry. [Link]
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [Link]
  • Modern multicomponent reactions for better drug syntheses. Royal Society of Chemistry. [Link]
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PubMed Central. [Link]
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. PubMed Central. [Link]

Sources

Application Notes and Protocols: 2-Chloro-6-fluoro-3-formylbenzoic acid as a Versatile Building Block for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Multifunctional Aromatic Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel Active Pharmaceutical Ingredients (APIs) hinge on the availability of versatile and highly functionalized starting materials. 2-Chloro-6-fluoro-3-formylbenzoic acid is one such building block, possessing a unique arrangement of reactive functional groups on a halogenated benzene ring. Its inherent chemical architecture—comprising an aldehyde, a carboxylic acid, and two distinct halogen atoms at key positions—renders it a highly valuable precursor for the synthesis of complex heterocyclic systems, which form the core of numerous therapeutic agents.

The presence of both an electrophilic aldehyde and a nucleophilic-ready carboxylic acid group in an ortho orientation provides a powerful platform for constructing fused ring systems. The chloro and fluoro substituents not only influence the reactivity of the aromatic ring through their electronic effects but also offer opportunities for late-stage diversification and can significantly modulate the pharmacokinetic and pharmacodynamic properties of the final API. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound, with a focus on its application in the synthesis of quinazolinone derivatives, a privileged scaffold in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₄ClFO₃N/A
Molecular Weight 202.57 g/mol N/A
IUPAC Name This compoundN/A
CAS Number Not availableN/A
Appearance Off-white to yellow solid (predicted)N/A
Solubility Soluble in organic solvents like DMSO, DMF, and alcohols (predicted)N/A

Strategic Application in Heterocyclic Synthesis: The Quinazolinone Scaffold

The ortho-disposition of the formyl and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of quinazolines and their corresponding oxidized forms, quinazolinones. This class of compounds is of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.

The general synthetic strategy involves the initial conversion of the formyl group into a nitrogen-containing functionality, typically an amine, which can then undergo intramolecular cyclization with the adjacent carboxylic acid to form the quinazolinone ring system. The chloro and fluoro substituents remain on the benzene ring of the resulting bicyclic structure, providing a handle for further synthetic modifications or for direct use in modulating biological activity.

G start 2-Chloro-6-fluoro- 3-formylbenzoic acid intermediate1 Key Amino Acid Intermediate start->intermediate1 Reductive Amination or Oximation/Reduction product Substituted Quinazolinone (API Scaffold) intermediate1->product Cyclocondensation with a suitable amine

Caption: Proposed synthetic workflow from the starting material to a quinazolinone scaffold.

Protocol 1: Synthesis of the Key Intermediate, 3-Amino-2-chloro-6-fluorobenzoic acid

This protocol details a two-step process to convert the starting material into the crucial amino acid intermediate. The procedure involves the formation of an oxime from the aldehyde, followed by its reduction to an amine.

Step 1.1: Oximation of this compound

Rationale: The conversion of the aldehyde to an oxime is a robust and high-yielding reaction that provides a stable intermediate. This step effectively protects the aldehyde functionality while setting the stage for its conversion to an amine.

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound in a mixture of ethanol and water (3:1 v/v).

  • Add sodium acetate, followed by the portion-wise addition of hydroxylamine hydrochloride.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be used in the next step without further purification.

Step 1.2: Reduction of the Oxime to 3-Amino-2-chloro-6-fluorobenzoic acid

Rationale: The reduction of the oxime to the corresponding primary amine is a critical step. Various reducing agents can be employed; here, we propose a catalytic hydrogenation for a clean and efficient transformation.

Materials:

  • Crude oxime from Step 1.1 (1.0 eq)

  • Palladium on carbon (10% Pd, 0.05 eq)

  • Methanol

  • Hydrogen gas

  • Celatom®

Procedure:

  • Dissolve the crude oxime in methanol in a hydrogenation vessel.

  • Carefully add the palladium on carbon catalyst.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 6-8 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celatom® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-2-chloro-6-fluorobenzoic acid. This can be purified by recrystallization if necessary.

Protocol 2: Synthesis of a Halogenated Quinazolinone Derivative

This protocol describes the cyclocondensation of the synthesized amino acid intermediate with formamide to yield a 6-chloro-8-fluoroquinazolin-4(3H)-one.

Rationale: The Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide, is a classic and reliable method for the formation of the quinazolinone ring system.[1] Using formamide as the reaction partner provides the simplest quinazolinone core.

G cluster_0 Reactants start 3-Amino-2-chloro- 6-fluorobenzoic acid product 6-Chloro-8-fluoroquinazolin-4(3H)-one start->product Heat (120-130°C) Niementowski Reaction reagent Formamide

Caption: Cyclocondensation reaction to form the quinazolinone core.

Materials:

  • 3-Amino-2-chloro-6-fluorobenzoic acid (1.0 eq)

  • Formamide (excess, as solvent and reactant)

Procedure:

  • In a round-bottom flask equipped with a condenser, mix 3-Amino-2-chloro-6-fluorobenzoic acid with an excess of formamide.

  • Heat the reaction mixture to 120-130 °C and maintain this temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude 6-chloro-8-fluoroquinazolin-4(3H)-one.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Summary: Expected Products and Intermediates

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Key Expected Spectroscopic Data
This compoundStarting MaterialC₈H₄ClFO₃202.57¹H NMR: Aldehyde proton (~10 ppm), aromatic protons. IR: C=O (aldehyde and acid), O-H (acid).
3-Amino-2-chloro-6-fluorobenzoic acidIntermediateC₇H₅ClFNO₂189.57¹H NMR: NH₂ protons, aromatic protons. IR: N-H, O-H, C=O.
6-Chloro-8-fluoroquinazolin-4(3H)-oneProductC₈H₄ClFN₂O198.58¹H NMR: NH proton, aromatic protons. ¹³C NMR: Carbonyl carbon, aromatic carbons.

Conclusion and Future Perspectives

This compound is a promising, albeit underutilized, building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundational strategy for its conversion into halogenated quinazolinone scaffolds. The inherent functionality of this starting material allows for a modular approach to API synthesis, where further complexity and diversity can be introduced by varying the cyclization partners or by subsequent modification of the quinazolinone core and its halogen substituents. Researchers are encouraged to explore the full synthetic potential of this versatile molecule in their drug discovery and development programs.

References

  • PubChem. 2-Chloro-6-formylbenzoic acid.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • PubMed. 2-Chloro-6-fluoro-benzoic acid.
  • Google Patents. Quinazoline synthesis.
  • PubMed Central. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives.

Sources

derivatization of the carboxylic acid group of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chemical Derivatization of 2-Chloro-6-fluoro-3-formylbenzoic Acid

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the strategic chemical modification of the carboxylic acid moiety of this compound. This trifunctional aromatic compound is a valuable building block in synthetic chemistry, and mastery of its derivatization is key to unlocking its potential in various applications, including the synthesis of novel pharmaceutical agents.

Introduction: The Strategic Importance of Derivatization

This compound is a synthetically useful intermediate characterized by three distinct functional groups: a carboxylic acid, an aldehyde (formyl group), and halogen substituents (chloro and fluoro) on the aromatic ring. The carboxylic acid is a primary site for chemical modification, allowing for the construction of more complex molecules through the formation of esters, amides, and highly reactive acyl chlorides.

Derivatization of the carboxylic acid group is often a critical step to:

  • Enable subsequent reactions: Converting the acid to a more reactive species like an acyl chloride is essential for efficient acylation reactions.

  • Modulate physicochemical properties: Esterification or amidation can alter solubility, lipophilicity, and metabolic stability.

  • Construct bioactive molecules: The formation of amide bonds is a cornerstone of medicinal chemistry, linking molecular fragments to build potential drug candidates.

This guide provides detailed, validated protocols for three fundamental derivatizations of this compound, explaining the chemical principles and experimental considerations for each transformation.

Acyl Chloride Formation: Activating the Carboxylic Acid

The conversion of a carboxylic acid to an acyl chloride is a powerful activation strategy. Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, making them highly reactive towards a wide range of nucleophiles.[1] This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2]

Causality of Reagent Choice: Thionyl chloride is often preferred for its practical advantages. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the purification of the resulting acyl chloride.[2] This method is robust and generally high-yielding.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2-Chloro-6-fluoro- 3-formylbenzoic acid B Thionyl Chloride (SOCl₂) Cat. DMF, Anhydrous Solvent (e.g., Toluene) Heat (Reflux) A->B Reaction C 2-Chloro-6-fluoro- 3-formylbenzoyl chloride B->C Formation

Caption: Workflow for Acyl Chloride Synthesis.

Protocol 1: Synthesis of 2-Chloro-6-fluoro-3-formylbenzoyl chloride

Materials

Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Volume/Mass
This compound 204.57 10.0 1.0 2.05 g
Thionyl Chloride (SOCl₂) 118.97 20.0 2.0 1.48 mL
Anhydrous Toluene - - - 20 mL

| Dimethylformamide (DMF) | 73.09 | - | Catalytic | 1-2 drops |

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents and product.

  • Reagent Addition: To the flask, add this compound (2.05 g, 10.0 mmol) and anhydrous toluene (20 mL).

  • Catalyst: Add 1-2 drops of anhydrous DMF. DMF catalyzes the reaction by forming a Vilsmeier reagent intermediate.[1][3]

  • Reaction Initiation: Slowly add thionyl chloride (1.48 mL, 20.0 mmol) to the stirred suspension at room temperature. The addition may be exothermic.

  • Heating: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution (use a bubbler with a basic solution to trap acidic gases).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 2-Chloro-6-fluoro-3-formylbenzoyl chloride, often an oil or low-melting solid, is typically used in the next step without further purification.

Trustworthiness Check: The absence of the broad O-H stretch of the carboxylic acid in the IR spectrum of the product indicates a successful reaction.

Esterification: Modulating Polarity and Functionality

Esterification converts the carboxylic acid into an ester, a transformation that is fundamental in pro-drug design and for modifying a compound's polarity for chromatographic separation or solubility. Two primary methods are presented: direct acid-catalyzed esterification and a two-step approach via the acyl chloride.

Method A: Direct Acid-Catalyzed (Fischer) Esterification

This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the product.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product A 2-Chloro-6-fluoro- 3-formylbenzoic acid B Alcohol (e.g., Methanol) Cat. Sulfuric Acid (H₂SO₄) Heat (Reflux) A->B Reaction C Methyl 2-Chloro-6-fluoro- 3-formylbenzoate B->C Formation

Caption: Workflow for Fischer Esterification.

Protocol 2.1: Synthesis of Methyl 2-Chloro-6-fluoro-3-formylbenzoate

Materials

Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Volume/Mass
This compound 204.57 10.0 1.0 2.05 g
Methanol 32.04 - Solvent 30 mL

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | Catalytic | 0.3 mL |

Procedure:

  • Setup: In a round-bottom flask, combine this compound (2.05 g, 10.0 mmol) and methanol (30 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 mL) to the mixture while stirring.

  • Heating: Heat the mixture to reflux (approx. 65°C) for 4-8 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the volume of methanol by about half using a rotary evaporator.

  • Extraction: Dilute the remaining mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be further purified by recrystallization or column chromatography if necessary.[4]

Method B: Esterification via Acyl Chloride

This method is often faster and higher yielding than Fischer esterification. It involves reacting the pre-formed acyl chloride (from Protocol 1) with an alcohol.

Protocol 2.2: Esterification from Acyl Chloride
  • Setup: Dissolve the crude 2-Chloro-6-fluoro-3-formylbenzoyl chloride (approx. 10.0 mmol) in an anhydrous solvent like dichloromethane (DCM) or THF (20 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Cool the solution in an ice bath (0°C). Slowly add the desired alcohol (e.g., methanol, 12.0 mmol, 1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (12.0 mmol, 1.2 eq) to scavenge the HCl byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture with dilute HCl, water, and brine. Dry the organic layer and concentrate to obtain the ester. Purify as described in Protocol 2.1.

Comparative Data

Feature Method A: Fischer Esterification Method B: Via Acyl Chloride
Conditions Reversible, requires acid catalyst and heat Irreversible, often at 0°C to RT
Reaction Time 4-8 hours 1-2 hours
Yield Moderate to Good Good to Excellent

| Scope | Good for simple, unhindered alcohols | Broader scope, works well with sensitive alcohols |

Amidation: Forging the Amide Bond

The formation of an amide bond is arguably one of the most important reactions in drug discovery. While amides can be formed from acyl chlorides, milder methods using coupling reagents are often preferred to avoid harsh conditions and improve functional group tolerance. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, allowing for direct reaction with an amine.[5]

Principle of EDC Coupling: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide bond, releasing a soluble urea byproduct.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product A 2-Chloro-6-fluoro- 3-formylbenzoic acid C EDC (Coupling Agent) Solvent (e.g., DCM, DMF) Room Temperature A->C Reaction B Primary or Secondary Amine (e.g., Benzylamine) B->C Reaction D N-Substituted 2-Chloro-6-fluoro- 3-formylbenzamide C->D Formation

Caption: Workflow for EDC-Mediated Amidation.

Protocol 3: Synthesis of N-Benzyl-2-chloro-6-fluoro-3-formylbenzamide

Materials

Reagent Molar Mass ( g/mol ) Amount (mmol) Equivalents Volume/Mass
This compound 204.57 5.0 1.0 1.02 g
EDC hydrochloride 191.70 6.0 1.2 1.15 g
Benzylamine 107.15 5.0 1.0 0.54 mL

| Anhydrous Dichloromethane (DCM) | - | - | - | 25 mL |

Procedure:

  • Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.02 g, 5.0 mmol) in anhydrous DCM (25 mL).

  • Reagent Addition: Add EDC hydrochloride (1.15 g, 6.0 mmol) and stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Amine Addition: Add benzylamine (0.54 mL, 5.0 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM (20 mL).

  • Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL). The acidic and basic washes remove the urea byproduct and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Conclusion

The protocols detailed in this guide provide a robust framework for the derivatization of this compound. The choice of method—be it conversion to a highly reactive acyl chloride, modulation of polarity through esterification, or construction of a vital amide linkage—should be guided by the specific goals of the synthetic route. By understanding the principles behind each transformation and adhering to the detailed experimental procedures, researchers can effectively utilize this versatile building block in the development of new chemical entities.

References

  • ResearchGate.Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • ResearchGate.Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
  • National Institutes of Health (NIH).Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • MDPI.Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Open Ukrainian Citation Index (OUCI).Derivatization of carboxylic groups prior to their LC analysis – A review.
  • Google Patents.CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • PubMed.Derivatization of carboxylic groups prior to their LC analysis - A review.
  • Wikipedia.Acyl chloride.
  • MDPI.Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
  • Yufeng.Acyl chloride.
  • PubMed.Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography.
  • Google Patents.CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • The Royal Society of Chemistry.Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications.
  • Organic Syntheses.2-amino-3-fluorobenzoic acid.
  • ResearchGate.Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid.
  • Chemcasts.2-Chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4) Properties.
  • Chemguide.preparation of acyl chlorides (acid chlorides).
  • Organic Syntheses.Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • PubChem.2-Chloro-6-formylbenzoic acid.
  • Khan Academy.Acid chloride formation.
  • Wikipedia.2-Chloro-6-fluorobenzaldehyde.

Sources

Application Note & Protocols: Strategic Amidation of 2-Chloro-6-fluoro-3-formylbenzoic Acid for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the amidation reactions of 2-Chloro-6-fluoro-3-formylbenzoic acid, a key building block in contemporary drug discovery and materials science. We delve into the mechanistic underpinnings of amide bond formation, present detailed, field-proven protocols using common coupling reagents, and offer insights into reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel molecular entities.

Introduction: The Significance of this compound Amides

This compound is a polysubstituted aromatic compound whose derivatives are of significant interest in medicinal chemistry. The presence of orthogonal functional groups—a carboxylic acid, an aldehyde, a chloro group, and a fluoro group—offers multiple handles for synthetic diversification. Amidation of the carboxylic acid moiety is a primary step in the elaboration of this scaffold into more complex molecules. The resulting amides are precursors to a wide range of biologically active compounds, including inhibitors of various enzymes and modulators of cellular receptors.[1][2][3] The electronic effects of the halogen substituents can influence the reactivity of the carboxylic acid and the properties of the final amide products.[2]

This guide will focus on providing a robust framework for the efficient and high-yield synthesis of amides from this compound.

Mechanistic Insights into Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically uphill process that requires high temperatures and results in the formation of a stable ammonium carboxylate salt.[4] To achieve amide bond formation under milder conditions, the carboxylic acid must be "activated". This is typically accomplished using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[5]

The most common strategies involve the use of carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), or aminium/uronium salts (e.g., HATU, HBTU).[5][6] The general mechanism involves the formation of a highly reactive O-acylisourea (with carbodiimides) or an active ester intermediate, which is then susceptible to nucleophilic attack by the amine.[7][8]

To enhance efficiency and minimize side reactions such as racemization (especially with chiral amines), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed.[7] These additives trap the activated intermediate to form a more stable, yet still reactive, active ester.

Below is a generalized workflow for the activation and subsequent amidation of a carboxylic acid.

amidation_workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 2-Chloro-6-fluoro- 3-formylbenzoic acid Activated_Intermediate Activated Intermediate (e.g., Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent + Base (e.g., DIPEA) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amine Primary or Secondary Amine (R-NH2) Activated_Intermediate->Amine Nucleophilic Attack Amide_Product Target Amide Product Amine->Amide_Product

Caption: Generalized workflow for amidation reactions.

Experimental Protocols

The following protocols are designed as a starting point for the amidation of this compound. Optimization of solvent, base, temperature, and reaction time may be necessary for different amine substrates.

Materials and Reagents
  • This compound

  • Amine of interest (primary or secondary)

  • Coupling Reagent (e.g., HATU, EDC·HCl)

  • Additive (e.g., HOBt) - recommended for EDC protocols

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA), Pyridine)

  • Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Reagents for workup and purification (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄ or Na₂SO₄, ethyl acetate, hexanes)

Protocol 1: HATU-Mediated Amidation

HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates or less nucleophilic amines, often resulting in high yields and short reaction times.[6][9]

Step-by-Step Procedure:

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add the desired amine (1.1-1.2 eq.) to the solution.

  • Add DIPEA (2.5-3.0 eq.) to the reaction mixture and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.1-1.2 eq.) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) or by recrystallization.[10]

Protocol 2: EDC/HOBt-Mediated Amidation

This is a more cost-effective method suitable for a wide range of amines. The addition of HOBt is crucial to improve efficiency and suppress side reactions.[6][7]

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq.) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA or TEA (2.5 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • For workup, if using DMF, dilute with water and extract with ethyl acetate. If using DCM, wash the reaction mixture directly with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The primary byproduct, an N-acylurea, is often water-soluble, which simplifies purification.[6] However, further purification by flash chromatography or recrystallization may be necessary.

Summary of Reaction Parameters
Parameter HATU Protocol EDC/HOBt Protocol Notes
Coupling Reagent HATUEDC·HClHATU is generally faster and more efficient for challenging substrates.[6][9]
Additive Not typically requiredHOBtHOBt minimizes side reactions and improves yield.[7]
Base DIPEADIPEA, TEAA non-nucleophilic base is preferred to avoid competing reactions.
Solvent DMF, DCMDMF, DCM, THFDMF is a good choice for solubilizing a wide range of substrates.
Reaction Time 1-4 hours12-24 hoursMonitor by TLC or LC-MS for completion.
Temperature Room Temperature0 °C to Room TemperatureInitial cooling for EDC activation can be beneficial.

Results and Discussion

Product Characterization

The successful formation of the amide can be confirmed by various spectroscopic methods:

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong C=O stretching band (amide I band) typically around 1630-1680 cm⁻¹ and N-H stretching for primary and secondary amides between 3200-3400 cm⁻¹.[11][12] For secondary amides, an N-H bending band (amide II band) is also observed around 1515-1570 cm⁻¹.[13]

  • ¹H NMR Spectroscopy: The formation of the amide bond will result in a downfield shift of the protons on the carbon alpha to the amine nitrogen. The N-H proton of a secondary amide will appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The amide carbonyl carbon typically appears in the range of 160-180 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the expected amide product should be observed.

Troubleshooting and Optimization

The presence of the aldehyde group on the this compound starting material introduces potential for side reactions. Here is a decision-making workflow for optimizing the reaction.

optimization_workflow Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Increase_Equivalents Increase Equivalents of Coupling Reagent and Base (1.5 eq) Check_Purity->Increase_Equivalents Change_Solvent Switch to a More Polar Solvent (e.g., DMF) Increase_Equivalents->Change_Solvent Increase_Temp Increase Reaction Temperature (e.g., to 40-50 °C) Change_Solvent->Increase_Temp Change_Coupling_Reagent Use a Stronger Coupling Reagent (e.g., EDC -> HATU) Increase_Temp->Change_Coupling_Reagent Side_Reaction Side Reaction Observed? (e.g., with formyl group) Change_Coupling_Reagent->Side_Reaction Protect_Aldehyde Consider Protecting the Aldehyde Group (e.g., as an acetal) Side_Reaction->Protect_Aldehyde Yes Success Successful Amidation Side_Reaction->Success No Protect_Aldehyde->Success

Caption: Decision workflow for amidation optimization.

Potential Side Reactions:

  • Reaction with the Aldehyde: While generally less reactive than the activated carboxylic acid, the aldehyde could potentially react with the amine, especially under prolonged reaction times or elevated temperatures, to form an imine. If this is observed, consider running the reaction at a lower temperature or for a shorter duration. In challenging cases, protection of the aldehyde as an acetal may be necessary.

  • Formation of N-acylurea: With EDC, a common side product is the N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate.[6] Using HOBt and ensuring the amine is added promptly after the activation step can minimize this.

  • Epimerization/Racemization: If using a chiral amine, there is a risk of racemization. The use of additives like HOBt or HOAt, along with non-nucleophilic bases like DIPEA, is known to suppress this.[7]

Conclusion

The amidation of this compound is a critical transformation for the synthesis of a diverse array of complex molecules. By selecting the appropriate coupling reagent, such as the highly efficient HATU or the cost-effective EDC/HOBt system, and by carefully controlling reaction conditions, high yields of the desired amide products can be achieved. The protocols and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

  • University of Calgary. Ch20: Spectroscopy Analysis : Amides.
  • Smith, B. C. (2019). Organic Nitrogen Compounds VI: Introduction to Amides. Spectroscopy Online.
  • Chemistry Online. (2022). Analysis of amides.
  • BenchChem. A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid.
  • MDPI. (2022).
  • BenchChem.
  • El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(10), 4512-4523.
  • Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?".
  • Wikipedia. Peptide synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Cadoni, R. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. IRIS.
  • Ferreira, M. A., et al. (2019).
  • Guidechem. What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?.
  • Ossila. 2-Fluoro-6-methylbenzoic acid | CAS Number 90259-27-1.

Sources

reactions involving the aldehyde group of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: Synthetic Transformations of the Aldehyde Moiety in 2-Chloro-6-fluoro-3-formylbenzoic Acid

Introduction

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its utility stems from a unique combination of three distinct functional groups poised on a benzene ring: a carboxylic acid, an aldehyde (formyl group), and halogen substituents (chloro and fluoro). This structural arrangement provides a versatile platform for the synthesis of complex molecules and pharmaceutical intermediates.[2] The focus of this guide is the rich and varied reactivity of the aldehyde group, which serves as a primary handle for molecular elaboration.

The electrophilicity of the aldehyde's carbonyl carbon is significantly enhanced by the cumulative electron-withdrawing inductive effects of the ortho-chloro, ortho-fluoro, and meta-carboxylic acid groups.[3][4] This activation makes the aldehyde highly susceptible to nucleophilic attack, enabling a wide range of transformations. However, the steric bulk imposed by the two ortho substituents can also influence reaction kinetics and accessibility. This document provides a detailed exploration of key reactions involving the aldehyde group, complete with mechanistic insights and field-tested protocols for researchers in drug development and chemical synthesis.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination is a cornerstone of medicinal chemistry for introducing nitrogen-containing functional groups. The process involves the initial condensation of the aldehyde with a primary or secondary amine to form a transient imine or enamine, which is then reduced in situ to the corresponding amine. The choice of a mild reducing agent is critical to ensure that the aldehyde is not prematurely reduced before condensation occurs.

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the amine on the activated carbonyl carbon, followed by dehydration to form a Schiff base (for primary amines) or an iminium ion. This intermediate is then selectively reduced by a hydride reagent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), which is mild enough not to reduce the starting aldehyde but reactive enough to reduce the protonated imine.

Workflow for Reductive Amination

cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A This compound + Primary/Secondary Amine B Protonated Hemiaminal Intermediate A->B Nucleophilic Attack C Imine / Iminium Ion + H₂O B->C Dehydration D Target Amine Product C->D Hydride Reduction (e.g., NaBH(OAc)₃)

Caption: Reductive amination workflow.

Protocol: Synthesis of 2-Chloro-6-fluoro-3-((alkylamino)methyl)benzoic Acid

Materials:

  • This compound

  • Primary amine (e.g., benzylamine), 1.1 equivalents

  • Sodium triacetoxyborohydride (NaBH(OAc)₃), 1.5 equivalents

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask, add the primary amine (1.1 mmol).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: The reaction may effervesce slightly.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Knoevenagel Condensation: Carbon-Carbon Bond Formation

The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[5][6] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and results in an α,β-unsaturated product after dehydration.[7][8]

Mechanistic Rationale: The weak base deprotonates the active methylene compound to form a resonance-stabilized enolate.[7] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to yield the final condensed product. Using a weak base is crucial to prevent the self-condensation of the aldehyde, which can be a competing side reaction.[5]

Reaction Pathway for Knoevenagel Condensation

A This compound C Alkoxide Intermediate A->C Nucleophilic Attack B Active Methylene Compound (e.g., Malononitrile, Diethyl malonate) B->C Weak Base (e.g., Piperidine) D α,β-Unsaturated Product C->D Dehydration (-H₂O)

Caption: Knoevenagel condensation reaction pathway.

Protocol: Synthesis of 2-Chloro-3-(2,2-dicyanovinyl)-6-fluorobenzoic Acid

Materials:

  • This compound

  • Malononitrile, 1.0 equivalents

  • Piperidine, 0.1 equivalents (catalytic)

  • Ethanol or Toluene

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours. For reactions sensitive to water, using toluene as a solvent with a Dean-Stark apparatus to remove water azeotropically can improve yields.[7]

  • After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

ParameterConditionRationale
Catalyst Piperidine (Weak Base)Avoids self-condensation of the aldehyde.[5]
Solvent Ethanol / TolueneGood solubility for reactants; Toluene allows for water removal.[7]
Temperature RefluxIncreases reaction rate without promoting significant side reactions.[7]

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a highly reliable method for synthesizing alkenes by reacting an aldehyde with a phosphonium ylide (a Wittig reagent).[9][10] A key advantage of this reaction is the unambiguous placement of the double bond, avoiding the formation of isomeric mixtures that can occur in other elimination reactions.[10]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[10] This forms a zwitterionic intermediate called a betaine, which rapidly cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[11] This unstable ring collapses, yielding the desired alkene and a highly stable triphenylphosphine oxide byproduct, which is the thermodynamic driving force for the reaction.[11]

Reaction Pathway for the Wittig Reaction

A Phosphonium Ylide (Wittig Reagent) C Oxaphosphetane Intermediate A->C B This compound B->C D Alkene Product + Triphenylphosphine Oxide C->D Ring Collapse

Caption: The Wittig reaction for alkene synthesis.

Protocol: Synthesis of 2-Chloro-6-fluoro-3-(prop-1-en-1-yl)benzoic Acid

Part A: Preparation of the Wittig Reagent (Ethyltriphenylphosphonium bromide)

  • In a flame-dried, two-neck flask under a nitrogen atmosphere, add triphenylphosphine (1.1 eq) and anhydrous THF.

  • Add ethyl bromide (1.0 eq) and stir the mixture at reflux until a white precipitate (the phosphonium salt) forms.

  • Cool the mixture, collect the salt by filtration, wash with cold THF, and dry under vacuum.

Part B: Wittig Olefination

  • Suspend the dried ethyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 mmol) to generate the ylide (a deep red/orange color typically appears). Stir for 30 minutes at this temperature.

  • Add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography. The triphenylphosphine oxide byproduct can often be challenging to separate, and crystallization may be required.

Oxidation to Dicarboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid, transforming the starting material into 2-chloro-3,6-difluorobenzoic acid. This reaction is useful for creating di-acid linkers or scaffolds. Common oxidizing agents include potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (NaClO₂).

Protocol: Oxidation using Sodium Chlorite

Materials:

  • This compound

  • Sodium chlorite (NaClO₂), 1.5 equivalents

  • Monosodium phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene (as a chlorine scavenger)

  • tert-Butanol and water (solvent system)

Procedure:

  • Dissolve this compound (1.0 mmol) in a mixture of tert-butanol (10 mL) and water (3 mL).

  • Add 2-methyl-2-butene (4.0 mmol).

  • In a separate flask, prepare a solution of sodium chlorite (1.5 mmol) and monosodium phosphate (1.5 mmol) in water (5 mL).

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, add water and adjust the pH to ~2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the dicarboxylic acid.

Reduction to a Hydroxymethyl Group

Selective reduction of the aldehyde in the presence of the carboxylic acid can be achieved using mild reducing agents. Sodium borohydride (NaBH₄) is an ideal choice as it readily reduces aldehydes and ketones but typically does not reduce carboxylic acids under standard conditions.[12] This chemoselectivity is highly valuable.

Protocol: Selective Reduction using Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄), 1.0-1.5 equivalents

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol) in methanol (10 mL) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the reaction at 0°C for 30-60 minutes. Monitor by TLC until the starting material is consumed.

  • Slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-chloro-6-fluoro-3-(hydroxymethyl)benzoic acid.

References

  • Jiang J, Cai X, Hu Y, et al. Thermo-Promoted Reactions of Anthranils with Carboxylic Acids, Amines, Phenols, and Malononitrile under Catalyst-Free Conditions. The Journal of Organic Chemistry, 2019.
  • BenchChem.
  • BenchChem. A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5.
  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018.
  • Wikipedia.
  • Wikipedia. Wittig reaction.
  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. 2025.
  • BenchChem. Application Notes and Protocols: Condensation Reactions of 2-Fluoro-5-formylbenzoic Acid.
  • MDPI.
  • Organic Chemistry Portal. Wittig Reaction.
  • NIH National Center for Biotechnology Information.
  • ResearchGate.
  • Beilstein Journal of Organic Chemistry.
  • Chemistry LibreTexts. The Wittig Reaction. 2023.
  • Royal Society of Chemistry.
  • ResearchGate.
  • MDPI.
  • YouTube. 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry. 2021.
  • PubChem. 2-Chloro-6-formylbenzoic acid.

Sources

Application Note: Comprehensive Characterization of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-3-formylbenzoic acid is a key building block and intermediate in the synthesis of a variety of pharmaceutical compounds and specialty chemicals. The purity and structural integrity of this molecule are paramount to ensure the quality, safety, and efficacy of the final products. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, intended for researchers, scientists, and drug development professionals.

The methodologies detailed herein are grounded in established analytical principles and provide robust, reliable, and validated approaches for identity confirmation, purity assessment, and impurity profiling. This guide emphasizes not just the procedural steps but also the scientific rationale behind the selection of specific techniques and experimental parameters, empowering the user to implement and adapt these methods effectively.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are indispensable for separating and quantifying the main component from its impurities. High-Performance Liquid Chromatography (HPLC) is the premier method for non-volatile and thermally labile compounds like this compound, while Gas Chromatography (GC) can be employed for the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a widely accessible and powerful technique for the purity assessment of aromatic carboxylic acids.[1][2] The method's strength lies in its ability to separate compounds based on their hydrophobicity.

1.1.1. Scientific Rationale

The choice of a C18 stationary phase provides a non-polar environment, leading to the retention of the moderately polar this compound. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an acidic aqueous buffer allows for the elution of the analyte and related impurities. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. A Diode Array Detector (DAD) is selected for its ability to monitor multiple wavelengths simultaneously, aiding in peak purity assessment and identification of impurities with different chromophores.

1.1.2. Experimental Protocol: HPLC Purity Assay

Instrumentation and Materials:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).[1][3]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: 50:50 mixture of Acetonitrile and Water.[3]

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or optimal wavelength determined by UV scan)
Gradient Program0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample and prepare a solution in the sample diluent to a final concentration of approximately 100 µg/mL.[1]

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

1.1.3. Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately Weigh Reference & Sample Dissolve Dissolve in 50:50 ACN/Water Weigh->Dissolve Filter Filter with 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separate on C18 Column with Gradient Elution Inject->Separate Detect Detect at 254 nm using DAD Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: HPLC analysis workflow for purity determination.

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are crucial for confirming the chemical structure of this compound. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

2.1.1. Scientific Rationale

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic region will show characteristic splitting patterns for the protons on the benzene ring, influenced by the chloro, fluoro, formyl, and carboxylic acid substituents. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.

¹³C NMR provides information on the number of different types of carbon atoms. The carbonyl carbons of the aldehyde and carboxylic acid will have characteristic chemical shifts in the downfield region. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents.

2.1.2. Experimental Protocol: ¹H and ¹³C NMR

Instrumentation and Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[4]

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean NMR tube.[4]

¹H NMR Acquisition:

  • Acquire the proton NMR spectrum using a standard pulse sequence.

  • Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.[4]

¹³C NMR Acquisition:

  • Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans will be required to obtain a good signal-to-noise ratio.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

2.2.1. Scientific Rationale

Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of this compound. The fragmentation pattern provides structural information, as specific bonds break to form characteristic fragment ions. For instance, the loss of a hydroxyl group (-OH) or a formyl group (-CHO) from the molecular ion would be expected.

2.2.2. Experimental Protocol: GC-MS or LC-MS

Instrumentation and Materials:

  • Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer (e.g., quadrupole or time-of-flight).[3][4]

Sample Introduction:

  • For GC-MS, a dilute solution of the sample in a volatile solvent like dichloromethane or acetonitrile is injected.

  • For LC-MS, the HPLC method described in section 1.1 can be adapted, replacing the phosphate buffer with a volatile alternative like formic acid.[5]

Mass Analysis:

  • The ionized sample is passed through the mass analyzer, which separates the ions based on their m/z ratio.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

2.3.1. Scientific Rationale

The infrared spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • A broad O-H stretch from the carboxylic acid group.

  • A C=O stretch from the carboxylic acid.

  • A C=O stretch from the aldehyde.

  • C-H stretches and bends from the aromatic ring.

  • C-Cl and C-F stretches.

2.3.2. Experimental Protocol: FTIR

Instrumentation and Materials:

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.[4]

  • KBr Pellet: Grind a small amount of the sample with dry KBr and press it into a thin, transparent pellet.[4]

Data Acquisition:

  • Record the FTIR spectrum, typically from 4000 to 400 cm⁻¹.[4]

  • A background spectrum is recorded and subtracted from the sample spectrum.[4]

Integrated Spectroscopic Data Analysis Workflow

Spec_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS or LC-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_info Connectivity & Chemical Environment (Protons & Carbons) NMR->NMR_info MS_info Molecular Weight & Fragmentation Pattern MS->MS_info FTIR_info Functional Groups Present FTIR->FTIR_info Conclusion Structural Confirmation NMR_info->Conclusion MS_info->Conclusion FTIR_info->Conclusion

Caption: Integrated workflow for spectroscopic characterization.

Physicochemical Characterization

Basic physicochemical properties are important for confirming the identity and purity of a compound.

Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature. Impurities will typically broaden the melting range and depress the melting point.

3.1.1. Experimental Protocol: Melting Point Determination

Instrumentation:

  • Melting point apparatus.

  • Capillary tubes.

Procedure:

  • Pack a small amount of the finely powdered, dry sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Titrimetric Assay

A titrimetric method can be used for an absolute assay of the carboxylic acid content.

3.2.1. Scientific Rationale

This method determines the percentage of the carboxylic acid functional group based on its reaction with a standardized base. The acid is titrated with a standardized solution of sodium hydroxide.

3.2.2. Experimental Protocol: Acid-Base Titration

Reagents:

  • 0.1 M Sodium Hydroxide, standardized.

  • Phenolphthalein indicator.

  • Ethanol (neutralized).

Procedure:

  • Accurately weigh about 200 mg of this compound into a flask.

  • Dissolve the sample in a suitable volume of neutralized ethanol.

  • Add a few drops of phenolphthalein indicator.

  • Titrate with standardized 0.1 M sodium hydroxide to a persistent pink endpoint.

  • Perform a blank titration and make any necessary corrections.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic, spectroscopic, and physicochemical techniques ensures a thorough evaluation of the compound's identity, purity, and structural integrity. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently assess the quality of this critical chemical intermediate, thereby supporting the development of safe and effective final products.

References

  • Kuş, N. (2017). STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 18(2), 315-322.
  • Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Supplementary Information. The Royal Society of Chemistry.

Sources

A Validated Reversed-Phase HPLC Method for Purity Assessment of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-Chloro-6-fluoro-3-formylbenzoic acid, a key intermediate in pharmaceutical synthesis. The methodology is based on reversed-phase chromatography coupled with UV detection, providing a reliable, accurate, and specific analytical procedure for quality control and purity assessment in both research and industrial manufacturing environments. The causality behind each experimental parameter is detailed, and the protocol is designed as a self-validating system in accordance with international regulatory guidelines.

Introduction and Scientific Rationale

This compound (MW: 184.57 g/mol ) is a substituted aromatic carboxylic acid that serves as a critical building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially affecting the efficacy, safety, and stability of the final drug product. Therefore, a precise and reliable analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose.[3] This guide details a method developed based on the fundamental principles of reversed-phase chromatography, which is ideally suited for separating molecules with both polar and non-polar characteristics like the target analyte.

Causality of Method Selection:

  • Reversed-Phase (RP) Chromatography: The analyte possesses a moderately non-polar substituted benzene ring and two polar functional groups (carboxylic acid and aldehyde). This dual nature makes it an ideal candidate for reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase.[4][5] Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[6]

  • Acidified Mobile Phase: The carboxylic acid moiety on the analyte is ionizable. Operating the mobile phase at a low pH (e.g., using phosphoric or formic acid) suppresses the ionization of this group. This is a critical choice because analyzing the compound in its neutral, protonated form prevents peak tailing and splitting, leading to sharp, symmetrical peaks and reproducible retention times.[7]

  • Gradient Elution: Potential impurities arising from synthesis (e.g., starting materials, by-products) can have a wide range of polarities. An isocratic elution may fail to elute highly retained impurities in a reasonable time or provide adequate separation for early-eluting ones. A gradient elution, where the organic solvent concentration is increased over time, ensures that all components are eluted with good peak shape and resolution, providing a comprehensive purity profile.[4]

  • UV Detection: The presence of the aromatic ring and the formyl group (a chromophore) allows for sensitive detection using a standard UV detector. This makes the method widely accessible without the need for more complex detection systems like mass spectrometry for routine purity analysis.[8]

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating a rigorous System Suitability Test (SST) to ensure the chromatographic system is fit for purpose before any analysis is performed.[9]

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Data Acquisition: Chromatography Data System (CDS) software.

  • Column: A robust C18 column is recommended for this separation (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size).[3]

  • Reagents:

    • This compound Reference Standard (≥99.5% purity).

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Phosphoric Acid (H₃PO₄), ~85% (ACS grade or higher).

  • Materials: Volumetric flasks, pipettes, 0.45 µm syringe filters (PTFE or nylon).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water. Filter and degas before use.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This is the stock solution.

  • System Suitability Solution (50 µg/mL): Prepare a 1-in-10 dilution of the Standard Solution with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

Chromatographic Conditions

All quantitative data and method parameters should be clearly structured for easy interpretation.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

Method Validation and Trustworthiness

To ensure the trustworthiness of results, the analytical method must be validated according to established guidelines from bodies like the ICH or USP.[10]

System Suitability Test (SST)

The SST is a non-negotiable prerequisite for analysis. It demonstrates that the instrument and method are performing as expected on a given day.[9] Before sample analysis, inject the System Suitability Solution (50 µg/mL) five times. The results must meet the acceptance criteria outlined below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Measures peak symmetry; high tailing indicates undesirable interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
%RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pumping system.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This can be confirmed through forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) to ensure that any resulting degradation peaks are well-separated from the main analyte peak.[11]

Linearity, Accuracy, and Precision
  • Linearity: The method's linearity should be established by preparing a series of at least five concentrations of the reference standard and plotting the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), typically by analyzing six replicate sample preparations. The %RSD should be within acceptable limits (e.g., ≤ 2%).[10]

  • Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be between 98.0% and 102.0%.

Data Analysis and Visualization

Purity Calculation

For purity determination, the area percent method is commonly used. This calculation assumes that the main peak and all impurity peaks have a similar UV response at the chosen wavelength.

Purity (%) = ( Area of Main Peak / Total Area of All Peaks ) x 100

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing & Reporting prep_std Weigh Reference Standard Prepare Standard Solution sst System Suitability Test (SST) (5x Injections of Standard) prep_std->sst prep_smp Weigh Sample Prepare Sample Solution filter filter prep_smp->filter Filter (0.45 µm) analysis Inject Sample and Standard Solutions filter->analysis sst->analysis If SST Passes integrate Integrate Chromatograms (All Peaks > 0.05%) analysis->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Final Report calculate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation Logic

G cluster_params Core Validation Parameters (ICH Q2(R1)) Method Validated HPLC Method Specificity Specificity (Peak Purity) Method->Specificity Linearity Linearity (r² ≥ 0.999) Method->Linearity Precision Precision (Repeatability & Intermediate) Method->Precision Accuracy Accuracy (Spike Recovery) Method->Accuracy Range Range Method->Range Robustness Robustness Method->Robustness LOQ Limit of Quantitation (LOQ) Method->LOQ Trust Trustworthy & Reliable Results Specificity->Trust Linearity->Trust Precision->Trust Accuracy->Trust Range->Trust Robustness->Trust LOQ->Trust

Caption: Logical relationship of validation parameters ensuring a trustworthy HPLC method.

Conclusion

The HPLC method detailed in this application note provides a specific, precise, and accurate protocol for the purity determination of this compound. By explaining the scientific rationale behind the chosen parameters and incorporating a rigorous system suitability and validation framework, this guide serves as an authoritative resource for quality control laboratories. Adherence to this method will enable researchers, scientists, and drug development professionals to confidently ensure the quality and consistency of this vital pharmaceutical intermediate.

References

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. PubMed. [Link]
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
  • 2-Chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4) Properties. Chemcasts. [Link]
  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM.com. [Link]
  • Reversed-phase chrom
  • Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
  • Normal-phase vs.
  • Steps for HPLC Method Valid
  • 2-Chloro-6-fluoro-3-methylbenzoic acid Properties vs Temper
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]
  • 2-Chloro-6-formylbenzoic acid. PubChem. [Link]
  • 2-Chloro-6-fluorobenzoic acid. National Institutes of Health (NIH). [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support guide for the synthesis of 2-Chloro-6-fluoro-3-formylbenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this complex trifunctional aromatic compound. The guidance herein is based on established principles of organic chemistry and proven field insights to help you navigate the inherent challenges of this synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is non-trivial due to the presence of three distinct functional groups—a carboxylic acid, an aldehyde (formyl), and two different halogens—on a sterically hindered and electronically deactivated aromatic ring. The primary challenge lies in achieving precise regiocontrol for the formylation step while managing the competing directing effects of the existing substituents. This guide focuses on the most logical and controllable synthetic pathway: Directed ortho-Metalation (DoM) , and addresses the specific issues that may arise.

Proposed Synthetic Workflow: Directed ortho-Metalation

The recommended strategy begins with the commercially available 2-chloro-6-fluorobenzoic acid. The carboxylic acid group, upon deprotonation, serves as a powerful Directed Metalation Group (DMG), guiding an organolithium base to selectively deprotonate the C3 position. Subsequent quenching with a formylating agent yields the desired product.

Synthesis_Workflow SM 2-Chloro-6-fluorobenzoic acid reagent1 1. 2.2 eq. s-BuLi 2. Anhydrous THF, -78°C Int1 Dilithio Intermediate (ortho-lithiated) reagent2 3. Anhydrous DMF 4. Aqueous Workup (HCl) Product This compound reagent1->Int1 Deprotonation & Lithiation reagent2->Product Formylation & Protonation

Technical Support Center: Synthesis of 2-Chloro-6-fluoro-3-formylbenzoic Acid and Management of Common Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-6-fluoro-3-formylbenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this highly functionalized aromatic building block. As a key intermediate in the development of novel pharmaceuticals and agrochemicals, achieving high purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Section 1: Plausible Synthetic Pathways & Key Impurity Hotspots

The synthesis of this compound is not a trivial undertaking due to the trifunctionalized aromatic core. The most logical and commonly adapted strategy involves the late-stage formylation of a pre-existing benzoic acid derivative. The primary challenges arise from controlling regioselectivity and preventing side reactions.

A highly plausible route is the Vilsmeier-Haack formylation of 2-chloro-6-fluorobenzoic acid. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), to introduce a formyl (-CHO) group onto the electron-rich aromatic ring.[1][2] However, the electronic and steric environment of the substrate presents significant challenges, creating several "hotspots" for impurity generation.

The workflow below illustrates this synthetic pathway and highlights the critical stages where impurities are most likely to emerge.

G cluster_0 Starting Material & Reagents cluster_1 Core Reaction: Formylation cluster_2 Crude Product & Impurities SM 2-Chloro-6-fluorobenzoic Acid Reaction Electrophilic Aromatic Substitution (Vilsmeier-Haack Reaction) SM->Reaction VR Vilsmeier Reagent (DMF + POCl₃) VR->Reaction Intermediate Iminium Salt Intermediate Reaction->Intermediate Forms electrophile Imp1 Impurity Hotspot 1: Unreacted Starting Material Reaction->Imp1 Incomplete conversion Imp2 Impurity Hotspot 2: Regioisomeric Products Reaction->Imp2 Poor regioselectivity Hydrolysis Aqueous Workup (Hydrolysis) Intermediate->Hydrolysis Attack by arene Product Target: 2-Chloro-6-fluoro- 3-formylbenzoic acid Hydrolysis->Product Imp3 Impurity Hotspot 3: Hydrolysis Byproducts Hydrolysis->Imp3 Incomplete hydrolysis

Caption: Proposed synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Question 1: My final product analysis (HPLC, LC-MS) shows multiple isomeric impurities. What are they, and how can I improve regioselectivity?

Answer: This is the most common challenge in this synthesis. The formation of regioisomers is a direct consequence of the competing directing effects of the substituents on the 2-chloro-6-fluorobenzoic acid starting material.

  • Causality: The chlorine (-Cl) and fluorine (-F) atoms are ortho-, para-directing activators (though deactivating overall due to induction), while the carboxylic acid (-COOH) group is a meta-directing deactivator. The Vilsmeier reagent is a relatively weak electrophile and will preferentially attack the most activated, sterically accessible position.[2] The positions C3, C4, and C5 are all potential sites for formylation.

    • Desired Product: Formylation at C3 gives This compound .

    • Isomer A: Formylation at C5 gives 2-Chloro-6-fluoro-5-formylbenzoic acid . This is often a major impurity as this position is electronically favored by both halogens.

    • Isomer B: Formylation at C4 gives 2-Chloro-6-fluoro-4-formylbenzoic acid . This can also form due to the para-directing effect of the chlorine atom.[3]

Troubleshooting & Optimization:

  • Temperature Control: The Vilsmeier-Haack reaction's selectivity is often temperature-dependent.[4] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.

  • Solvent Choice: The choice of solvent can influence the reactivity of the Vilsmeier reagent. Dichloromethane is a common choice, but in some cases, using an excess of DMF or another polar aprotic solvent might alter the selectivity profile.[2]

  • Order of Reagent Addition: Slowly adding the substrate to the pre-formed Vilsmeier reagent at a controlled temperature can sometimes prevent localized overheating and improve selectivity.

Potential Regioisomer Molecular Formula Molecular Weight Rationale for Formation
Target Product C₈H₄ClFO₃~184.57 (for the acid)Formylation at C3, directed ortho to Fluorine.
Isomer A C₈H₄ClFO₃~184.57Formylation at C5, directed para to Fluorine and ortho to Chlorine. Often a significant byproduct.
Isomer B C₈H₄ClFO₃~184.57Formylation at C4, directed para to Chlorine.

Question 2: My reaction seems sluggish, and I have a high percentage of unreacted 2-chloro-6-fluorobenzoic acid remaining. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically due to insufficient electrophilicity of the Vilsmeier reagent or deactivation of the aromatic ring.

  • Causality: The combined electron-withdrawing inductive effects of the two halogens and the carboxylic acid group deactivate the aromatic ring towards electrophilic substitution. While the halogens provide some activation through resonance, the overall system is not highly reactive.[3]

Troubleshooting & Optimization:

  • Vilsmeier Reagent Stoichiometry: Ensure at least 2-3 equivalents of the Vilsmeier reagent are used. The carboxylic acid proton is acidic and will consume one equivalent of the reagent.

  • Reaction Time and Temperature: If low temperatures were used to enhance selectivity, a longer reaction time may be necessary. Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a modest increase in temperature (e.g., to 40-50 °C) may be required to achieve full conversion.

  • Activating Agent: While POCl₃ is standard, other agents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent.[4] Their reactivity differs and may provide better results for challenging substrates.

Question 3: I am observing a persistent, highly polar impurity that is not the starting material or an isomer. What could it be?

Answer: This is likely related to the hydrolysis step of the Vilsmeier-Haack reaction.

  • Causality: The reaction proceeds via an iminium salt intermediate, which must be hydrolyzed with water to yield the final aldehyde.[1] If this hydrolysis is incomplete, the charged iminium salt or related byproducts can persist in the crude product.

Troubleshooting & Optimization:

  • Thorough Hydrolysis: During the aqueous workup, ensure vigorous stirring and sufficient time for the complete hydrolysis of the iminium intermediate. The addition of a mild base (e.g., sodium acetate) during workup can help neutralize the reaction mixture and facilitate hydrolysis.[2]

  • Workup pH Control: After hydrolysis, carefully adjusting the pH is critical. The product is a carboxylic acid and will be soluble in aqueous base. A common purification technique involves extracting the organic layer, then basifying the aqueous layer to remove non-acidic impurities, followed by re-acidification to precipitate the pure product.[5]

  • Avoid Harsh Conditions: Using excessively high temperatures or strong acids/bases during workup can potentially lead to decomposition or side reactions, such as hydrolysis of the formyl group itself under certain conditions.[6][7]

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the best analytical methods for monitoring this reaction and characterizing impurities?

    • A1: A combination of techniques is ideal. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for monitoring the disappearance of starting material and the appearance of the product and its isomers.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of impurities, confirming their isomeric nature. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for definitive structural elucidation of the final product and isolated impurities.

  • Q2: How can I effectively purify the final product away from its regioisomers?

    • A2: This can be very challenging as the isomers have identical molecular weights and similar polarities.

      • Fractional Recrystallization: This is the most practical method on a larger scale. It relies on slight differences in solubility between the isomers in a given solvent system. A solvent screen (e.g., ethanol/water, acetone/heptane, ethyl acetate) is recommended to find optimal conditions.

      • Preparative Chromatography: For small quantities or when very high purity is required, silica gel column chromatography can be used, but it may require a specialized solvent system to achieve baseline separation.[9]

  • Q3: Is this compound stable under typical laboratory conditions?

    • A3: Benzoic acids are generally stable solids. However, the presence of the aldehyde group introduces a potential site for oxidation. It is recommended to store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation of the formyl group to a second carboxylic acid, which would form an isophthalic acid derivative.

Section 4: Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-6-fluorobenzoic Acid

This protocol is a representative procedure and should be adapted and optimized based on laboratory findings.

  • Reagent Preparation (Vilsmeier Reagent): In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.5 eq.) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: To the pre-formed Vilsmeier reagent, add a solution of 2-chloro-6-fluorobenzoic acid (1.0 eq.) dissolved in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. The addition should be done slowly at 0 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction's progress every 1-2 hours using HPLC or TLC (e.g., 30% Ethyl Acetate in Hexanes with a drop of acetic acid) until the starting material is consumed (typically 4-12 hours).

  • Workup & Hydrolysis: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding it to a vigorously stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate.

  • Extraction: Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

G cluster_0 Troubleshooting Logic start Analyze Crude Product (HPLC/LC-MS) q1 High SM Content? start->q1 q2 Multiple Isomers? q1->q2 No sol1 Increase Reagent Stoichiometry Extend Reaction Time/Temp q1->sol1 Yes q3 Other Impurities? q2->q3 No sol2 Lower Reaction Temperature Screen Solvents q2->sol2 Yes sol3 Optimize Workup/Hydrolysis Check for Byproducts q3->sol3 Yes end_node Proceed to Purification q3->end_node No sol1->start Re-run & Analyze sol2->start Re-run & Analyze sol3->start Re-run & Analyze

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Benchchem. (n.d.). Oxidation of 2-Chloro-6-fluorobenzaldehyde to 2-Chloro-6-fluorobenzoic Acid.
  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde.[10]
  • Benchchem. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Chloro-6-fluorobenzaldehyde.[11]
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde.[12]
  • Benchchem. (n.d.).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.[14]
  • Ferreira, I. P., et al. (2020).
  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.[16]
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-fluorobenzoic acid for synthesis.[17]
  • Guidechem. (n.d.). What is the application of 2-CHLORO-6-FLUORO-3-METHYLBENZOIC ACID in pharmaceutical synthesis?[9]
  • Benchchem. (n.d.). A Comparative Guide to Validated Analytical Methods for 2-Chloro-6-fluorobenzaldehyde Purity Assessment.[8]
  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid.[18]
  • Google Patents. (n.d.). CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde.[19]
  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.[20]
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.[1]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.[2]
  • Daniewski, A. R., et al. (2002). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Organic Process Research & Development.
  • Royal Society of Chemistry. (2021). Aerobic Oxidation of Aldehydes into Acid in Water with Catalytic Carbene Copper under Neutral Conditions.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction.[4]
  • S. G. Manjunatha, et al. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research.
  • Organic Chemistry Portal. (n.d.).
  • YouTube. (2021). Vilsmeier-Haack Reaction.
  • Petride, H., et al. (2002). COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. Revue Roumaine de Chimie.[6]
  • ChemScene. (n.d.). 2-Fluoro-3-formylbenzoic acid.[22]
  • Biosynth. (n.d.). 2-fluoro-3-formylbenzoic acid.[23]
  • Chemistry LibreTexts. (2023). The Hydrolysis of Amides.[7]
  • Chemcasts. (n.d.). 2-Chloro-6-fluoro-3-methylbenzoic acid (CAS 32890-89-4) Properties.
  • PubChem. (n.d.). 2-Chloro-6-formylbenzoic acid.[24]
  • Benchchem. (n.d.). A Comparative Guide to 2-Fluoro-5- formylbenzoic Acid and 2-Chloro-5.
  • Chemistry Steps. (n.d.).
  • ResearchGate. (1970). Acidic and Basic Amide Hydrolysis.
  • Chemguide. (n.d.). Hydrolysing amides.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Formylation of 2-Chloro-6-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formylation of 2-chloro-6-fluorobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The formylation of an electron-deficient aromatic ring such as 2-chloro-6-fluorobenzoic acid is a nuanced process, where success hinges on a deep understanding of the reaction mechanism and potential pitfalls.

Introduction: The Challenge of Formylating a Deactivated Ring

2-Chloro-6-fluorobenzoic acid presents a significant challenge for electrophilic aromatic substitution, the fundamental mechanism of most formylation reactions. The presence of two electron-withdrawing halogens (chlorine and fluorine) and a deactivating carboxylic acid group significantly reduces the nucleophilicity of the aromatic ring. Consequently, forcing conditions are often required, which can lead to a variety of side reactions. This guide will focus on the Vilsmeier-Haack reaction, the most viable method for this transformation, and will address the common issues encountered.

Understanding the Reaction: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] This reagent, a chloroiminium salt, is a moderately strong electrophile that can attack electron-rich aromatic rings.[2][3][4] In the case of our deactivated substrate, the reaction is slower and requires more stringent conditions.

Regioselectivity: Where Does the Formyl Group Go?

The directing effects of the existing substituents on the benzene ring determine the position of the incoming formyl group. In 2-chloro-6-fluorobenzoic acid, we have:

  • -COOH (meta-director): Deactivating and directs incoming electrophiles to the meta position.

  • -Cl (ortho, para-director): Deactivating but directs to the ortho and para positions.

  • -F (ortho, para-director): Deactivating but directs to the ortho and para positions.[5]

Considering the positions relative to each substituent:

  • C3: Ortho to the fluorine and meta to the carboxylic acid.

  • C4: Para to the fluorine and meta to the chlorine.

  • C5: Para to the chlorine and meta to the carboxylic acid.

The combined directing effects and steric hindrance from the ortho substituents favor the formylation at the C3 position , yielding the desired product: 2-chloro-6-fluoro-3-formylbenzoic acid .

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is formatted in a question-and-answer style to directly address the problems you may encounter during your experiments.

Issue 1: Low or No Conversion to the Desired Product

Question: I am seeing a very low yield of my formylated product, or the reaction is not proceeding at all. What could be the cause and how can I fix it?

Answer:

Low conversion is a common issue due to the deactivated nature of the starting material. Here are the primary causes and troubleshooting steps:

  • Insufficiently Reactive Vilsmeier Reagent: The equilibrium for the formation of the Vilsmeier reagent may not be favorable under your current conditions.

    • Troubleshooting:

      • Increase the Stoichiometry of Reagents: Use a larger excess of both DMF and POCl₃ (e.g., 3-5 equivalents of each relative to the benzoic acid).

      • Pre-form the Vilsmeier Reagent: Prepare the Vilsmeier reagent separately by slowly adding POCl₃ to DMF at 0°C and stirring for 30-60 minutes before adding the 2-chloro-6-fluorobenzoic acid. This ensures the electrophile is readily available.

  • Inadequate Reaction Temperature: The activation energy for the electrophilic attack on the deactivated ring is high.

    • Troubleshooting:

      • Gradually Increase the Reaction Temperature: Start the reaction at a low temperature (e.g., 0°C) and slowly warm it to room temperature. If no reaction is observed, cautiously increase the temperature in increments (e.g., to 40°C, 60°C, and then 80°C), monitoring the reaction progress by TLC or HPLC at each stage. Be aware that higher temperatures can promote side reactions.

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench the reaction.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Presence of an Unexpected Decarboxylated Byproduct

Question: My analysis shows a significant amount of a byproduct that appears to be 2-chloro-6-fluorobenzaldehyde. What is happening and how can I prevent it?

Answer:

This is a classic case of decarboxylation , a side reaction where the carboxylic acid group is lost as carbon dioxide.[6]

  • Causality: Decarboxylation of benzoic acids is often promoted by high temperatures and acidic conditions, both of which can be present during a Vilsmeier-Haack reaction, especially when forcing conditions are used.[6] The electron-withdrawing nature of the ortho substituents can further facilitate this process.

  • Mitigation Strategies:

    • Strict Temperature Control: This is the most critical factor. Avoid excessive heating. Try to find the minimum temperature at which the formylation proceeds at an acceptable rate.

    • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the likelihood of decarboxylation. Monitor the reaction closely and quench it as soon as the starting material is consumed or the desired product concentration plateaus.

    • Controlled Work-up: During the aqueous work-up, avoid prolonged exposure to strong acids at elevated temperatures. Perform the hydrolysis of the iminium intermediate at low temperatures (e.g., 0-10°C).

Issue 3: Formation of Multiple Isomers

Question: I am observing more than one formylated product in my reaction mixture. Why is this happening and how can I improve the regioselectivity?

Answer:

While formylation at the C3 position is electronically favored, side reactions can lead to the formation of other isomers, particularly under harsh conditions.

  • Causality: High reaction temperatures can overcome the activation energy barriers for the formation of less favored isomers.

  • Mitigation Strategies:

    • Lower the Reaction Temperature: As with decarboxylation, temperature control is key. Running the reaction at the lowest effective temperature will favor the thermodynamically and kinetically preferred C3 isomer.

    • Choice of Formylating Agent: While the Vilsmeier-Haack is the most likely method, exploring other formylation techniques that operate under milder conditions could be an option, though their success with such a deactivated substrate is not guaranteed.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Chloro-6-Fluorobenzoic Acid

This protocol is a starting point and may require optimization based on your experimental results.

Materials:

  • 2-Chloro-6-fluorobenzoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and an inert atmosphere setup.

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere, dissolve 2-chloro-6-fluorobenzoic acid (1 equivalent) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to 0°C and cautiously quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical HPLC Method for Reaction Monitoring

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 30% B, increasing to 90% B over 15 minutes) and optimize as needed.

Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Detection wavelength: 254 nm

  • Column temperature: 30°C

This method should allow for the separation of the starting material, the desired product, and potential side products like the decarboxylated aldehyde. Retention times will need to be determined by running standards of the starting material and, if available, the product.

Data Presentation

Potential Issue Primary Cause Recommended Action
Low/No ConversionInsufficiently reactive reagent, low temperature, moistureIncrease reagent stoichiometry, pre-form Vilsmeier reagent, gradually increase temperature, ensure anhydrous conditions
DecarboxylationHigh temperature, prolonged reaction timeStrict temperature control, optimize reaction time, controlled work-up
Isomer FormationHigh reaction temperatureLower reaction temperature

Visualizing the Process

Workflow for Troubleshooting Low Conversion

G start Low/No Conversion check_moisture Check for Moisture Contamination start->check_moisture increase_reagents Increase Reagent Stoichiometry check_moisture->increase_reagents If anhydrous preform_reagent Pre-form Vilsmeier Reagent increase_reagents->preform_reagent increase_temp Gradually Increase Temperature preform_reagent->increase_temp monitor Monitor by HPLC/TLC increase_temp->monitor success Successful Conversion monitor->success Product detected re_evaluate Re-evaluate Strategy monitor->re_evaluate No product

Caption: Troubleshooting workflow for low reaction yield.

Reaction Mechanism Overview

G DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Substrate 2-Chloro-6-fluorobenzoic Acid Substrate->Intermediate Electrophilic Attack Hydrolysis Aqueous Work-up Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Simplified Vilsmeier-Haack reaction pathway.

Conclusion

The formylation of 2-chloro-6-fluorobenzoic acid is a demanding but achievable transformation. Success lies in a systematic approach to optimization and a keen awareness of the potential side reactions. By carefully controlling reaction parameters, particularly temperature, and employing rigorous analytical monitoring, researchers can navigate the challenges and achieve the desired synthesis. This guide provides a framework for that process, and I encourage you to adapt these principles to your specific experimental context.

References

  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
  • 12.14 Substituent Effects in Electrophilic Aromatic Substitution: Halogens F, Cl, Br, and I are ortho-para directing, but deactivating. (n.d.).
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2016).
  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.
  • A Comparative Guide to GC-MS and LC-MS Methods for Fluorobenzoic Acid Analysis. (n.d.). Benchchem.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Sigma-Aldrich.
  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia.
  • Determining Directing Effects in Electrophilic Aromatic Substitutions. (2023, January 14). YouTube.
  • Acids: Derivatiz
  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts.
  • Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Chloro-6-fluorobenzaldehyde. (n.d.). Benchchem.
  • Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degrad
  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). PMC.
  • Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2‐Chloro‐6‐Substituted Benzoic Acid Syntheses. (2025, August 6).
  • Decarboxylative Hydroxyl
  • 2-Chloro-6-fluorobenzoic acid. (n.d.). PMC.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.). OUCI.
  • Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • (PDF) Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. (2025, October 23).
  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (2025, August 30).

Sources

Technical Support Center: Navigating Reactions with 2-Chloro-6-fluoro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-fluoro-3-formylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges posed by this sterically demanding building block. The unique substitution pattern—with three different groups ortho to each other—creates significant steric hindrance that can impede reactivity at each of the molecule's functional centers: the carboxylic acid, the formyl group, and the aryl chloride.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common experimental hurdles. Our approach is grounded in mechanistic principles to explain why certain strategies are effective, empowering you to make informed decisions in your synthetic planning.

Understanding the Core Challenge: The "Ortho Effect" on Steroids

The primary difficulty in working with this compound stems from profound steric congestion. The chlorine, fluorine, and carboxyl groups flank the aldehyde, while the aldehyde and halogens crowd the carboxylic acid. This arrangement has several consequences:

  • Steric Shielding: The bulky ortho substituents physically block the approach of reagents to the reactive centers.

  • Electronic Perturbation (Ortho Effect): In benzoic acids, ortho substituents force the carboxyl group to twist out of the plane of the benzene ring. This "Steric Inhibition of Resonance" disrupts conjugation between the carboxyl group and the aromatic π-system, which in turn increases the acidity of the carboxylic acid compared to its meta and para isomers.[1][2] This altered electronic nature can influence the reactivity of the entire molecule.

This guide is structured to address challenges at each of the three key functional groups.

Part 1: Reactions at the Carboxylic Acid (Amidation & Esterification)

The steric hindrance from the adjacent chloro and formyl groups makes the carboxylic acid challenging to derivatize using standard conditions. Reactions often fail or result in low yields due to the difficulty of the nucleophile (amine or alcohol) in accessing the carboxyl carbon.

Frequently Asked Questions (FAQs): Carboxylic Acid Reactivity

Q1: My standard amide coupling (e.g., EDC/HOBt) is failing or giving very low yield. What is the likely cause?

A1: The primary cause is steric hindrance. The ortho-chloro and ortho-formyl groups create a sterically crowded environment around the carboxylic acid, preventing the formation of the activated ester intermediate (e.g., O-acylisourea) or blocking the subsequent nucleophilic attack by the amine. Standard coupling reagents may not be sufficiently reactive to overcome this barrier.

Q2: Are there specific coupling reagents recommended for sterically hindered benzoic acids like this one?

A2: Yes, for highly hindered systems, more robust activation methods are necessary. Consider the following options:

  • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is much more susceptible to nucleophilic attack. This is a classic and often effective strategy.[1]

  • High-Activity Coupling Reagents: Use potent uronium- or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[1]

  • Boron-Based Reagents: Tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, has proven effective for the direct amidation of hindered carboxylic acids. It is believed to act as a Lewis acid to activate the carboxyl group. These reactions are often operationally simple and can be performed with equimolar amounts of the acid and amine.[3][4]

Q3: My esterification reaction with a primary alcohol is not proceeding under Fischer esterification conditions (acid catalyst, heat). What should I try?

A3: Fischer esterification is an equilibrium process that is particularly slow for sterically hindered acids. The tetrahedral intermediate is high in energy and difficult to form. More forceful methods are required:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that is readily attacked by the alcohol.[5]

  • Yamaguchi Esterification: This is an excellent method for synthesizing sterically hindered esters. The carboxylic acid is first treated with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which is then reacted with the alcohol in the presence of DMAP.

  • Using Benzotriazole Esters: Activating the carboxylic acid with 1-hydroxybenzotriazole (HOBt) and EDC can form an activated benzotriazole ester, which is an efficient intermediate for the esterification of hindered alcohols.[6]

Troubleshooting Guide: Amidation & Esterification
Problem Potential Cause(s) Recommended Solution(s)
No Reaction / Trace Conversion 1. Insufficient activation of the carboxylic acid due to steric hindrance.2. Low reaction temperature.1. Switch to a more powerful coupling reagent (HATU, PyBOP) or convert to the acid chloride first with SOCl₂ or (COCl)₂.[1]2. For boron-mediated amidations, increase the temperature to 80 °C or higher.[4]3. For esterifications, use the Steglich or Yamaguchi protocol.
Low Yield (<50%) 1. Incomplete reaction.2. Competing side reactions.3. Difficult purification.1. Increase reaction time and/or temperature. Monitor by TLC/LCMS until starting material is consumed.2. Ensure anhydrous conditions, especially when forming the acid chloride, to prevent hydrolysis back to the starting material.
Reaction Stalls The activating agent is consumed or the catalyst is deactivated.Add a second charge of the coupling reagent or catalyst after 24 hours if the reaction has stalled but starting material remains.
Protocol: Amidation of this compound via the Acid Chloride

Step 1: Acid Chloride Formation

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add a catalytic drop of anhydrous N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.5 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which should be used immediately in the next step.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool the solution to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 equiv.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equiv.) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LCMS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Purify the crude product by column chromatography.

Part 2: Reactions at the Formyl (Aldehyde) Group

The aldehyde functionality is also sterically shielded, which can affect the rates and outcomes of classical aldehyde reactions like Wittig olefinations and Knoevenagel condensations.

Frequently Asked Questions (FAQs): Aldehyde Reactivity

Q1: I am attempting a Wittig reaction, but the yield is poor. Why?

A1: The steric hindrance from the two ortho substituents (Cl and F) impedes the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon. This initial addition step is often rate-limiting in hindered systems. The choice of ylide is critical.[7]

Q2: How can I improve the outcome of my Wittig reaction?

  • Ylide Choice: Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are generally more reactive than stabilized ylides (e.g., those containing ester or ketone groups) and may be more effective here. However, they typically favor the formation of the (Z)-alkene.[7][8]

  • Reaction Conditions: Use of a strong, non-nucleophilic base (e.g., NaHMDS, KHMDS) for ylide generation is crucial. Running the reaction at elevated temperatures (e.g., refluxing THF or toluene) can help overcome the activation energy barrier.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often superior for hindered aldehydes. The phosphonate carbanions are generally more nucleophilic, and the byproduct (a water-soluble phosphate salt) is easier to remove than triphenylphosphine oxide. The HWE reaction typically favors the (E)-alkene.[7]

Q3: Is the Knoevenagel condensation a viable strategy with this substrate?

A3: Yes, but it may require optimization. The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) catalyzed by a weak base.[9][10] For sterically hindered aldehydes, traditional conditions (e.g., piperidine in ethanol) may be slow. Consider using microwave irradiation or solvent-free grinding conditions, which have been shown to be effective for challenging substrates.[11][12]

Q4: Should I consider protecting the aldehyde group?

A4: Absolutely. If you plan to perform reactions at the carboxylic acid or aryl chloride positions that are incompatible with an aldehyde (e.g., using strong bases, nucleophiles, or reducing agents), protecting the formyl group is a critical step.[13][14] A common and robust protecting group for aldehydes is an acetal or ketal, formed by reacting the aldehyde with a diol (like ethylene glycol) under acidic catalysis. This group is stable to a wide range of conditions and can be easily removed with aqueous acid.[15]

Troubleshooting Workflow: Aldehyde Reactions

G start Aldehyde Reaction Fails (Low Yield / No Reaction) q1 What type of reaction? start->q1 wittig Wittig Reaction q1->wittig Wittig knoevenagel Knoevenagel Condensation q1->knoevenagel Knoevenagel other Other (e.g., Reductive Amination) q1->other Other wittig_sol1 Switch to more reactive non-stabilized ylide wittig->wittig_sol1 wittig_sol2 Use Horner-Wadsworth-Emmons (HWE) with a phosphonate ester wittig->wittig_sol2 wittig_sol3 Increase reaction temperature (e.g., refluxing toluene) wittig->wittig_sol3 knoevenagel_sol1 Use microwave irradiation to accelerate the reaction knoevenagel->knoevenagel_sol1 knoevenagel_sol2 Try solvent-free grinding conditions knoevenagel->knoevenagel_sol2 knoevenagel_sol3 Use a stronger catalyst system (e.g., TiCl4/Et3N) knoevenagel->knoevenagel_sol3 other_sol1 Consider protecting the aldehyde and performing the desired chemistry on a different group other->other_sol1 other_sol2 Use more forcing conditions (higher temperature, longer time) other->other_sol2

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 2-Chloro-6-fluoro-3-formylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, practical protocols, and robust troubleshooting advice. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success with this challenging substrate.

Substrate Analysis: Understanding the Challenges

This compound is a highly functionalized and sterically demanding substrate. Successful cross-coupling requires a catalyst system that can overcome several simultaneous challenges. The reactivity of this molecule is governed by a combination of electronic and steric factors.

  • Aryl Chloride Inertness : The Carbon-Chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle the primary kinetic hurdle.[1][2] This necessitates the use of highly active, electron-rich, and sterically bulky catalyst systems.

  • Steric Hindrance : The presence of substituents (fluoro and formyl groups) ortho and meta to the chlorine atom creates a sterically congested environment around the reaction center. This hindrance can impede the approach of the bulky palladium catalyst, slowing down the oxidative addition step.[3][4]

  • Multiple Functional Groups :

    • Formyl Group (-CHO) : This strong electron-withdrawing group is beneficial as it activates the C-Cl bond towards oxidative addition.[5] However, it can potentially coordinate to the metal center or be sensitive to certain nucleophilic or basic conditions.

    • Carboxylic Acid (-COOH) : The acidic proton will react with the base, requiring at least one extra equivalent of base. The resulting carboxylate may influence the reaction through chelation or by altering the substrate's solubility. In some cases, carboxylates can even direct ortho-C-H activation or lead to undesired decarboxylative coupling.[6][7]

    • Fluoro Group (-F) : Its electron-withdrawing nature further activates the substrate, but its steric contribution adds to the overall congestion.

G sub 2-Chloro-6-fluoro- 3-formylbenzoic acid cl Aryl Chloride sub->cl Challenge: Inert Bond f ortho-Fluoro sub->f Influences: Sterics & Electronics cho meta-Formyl sub->cho Influences: Activation & Side Reactions cooh meta-Carboxylic Acid sub->cooh Influences: Acidity & Chelation

Caption: Key structural features influencing catalyst selection.

Frequently Asked Questions (FAQs)
Q1: Which class of palladium catalyst is the best starting point for this substrate?

For a challenging electron-rich aryl chloride like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[8] You must use a catalyst system known for high activity. The industry standard involves combining a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle precatalyst (e.g., G2-G4 precatalysts) with a specialized ligand.[9] These systems generate the active Pd(0) species in situ more reliably.

Q2: How do I select the right ligand for a Suzuki-Miyaura coupling?

The ligand is the most critical component. For sterically hindered and electron-deficient aryl chlorides, you need bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[1][8]

  • Buchwald Biaryl Phosphines : These are the gold standard. Ligands like SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and the final reductive elimination step.[8] For substrates with this level of steric hindrance, XPhos is often a robust first choice.[10]

  • Dialkylphosphines : Ligands like cataCXium® A (n-BuPAd₂) are also highly effective for coupling aryl chlorides with secondary alkylboron reagents, demonstrating their utility in sterically demanding transformations.[11]

Q3: What is the best base to use, considering the carboxylic acid group?

The base is crucial for the transmetalation step and must be strong enough without causing unwanted side reactions.[8]

  • Stoichiometry : You will need at least 2.0 equivalents of base: 1.0 equivalent to neutralize the carboxylic acid and at least 1.0 equivalent to participate in the catalytic cycle. In practice, using 2.5-3.0 equivalents is recommended to ensure the reaction does not stall.

  • Base Type :

    • Potassium Phosphate (K₃PO₄) : This is an excellent first choice. It is a strong, non-nucleophilic base that is highly effective in Suzuki and Buchwald-Hartwig couplings.[8]

    • Cesium Carbonate (Cs₂CO₃) : Often provides superior results in difficult couplings, though it is more expensive.[11]

    • Avoid strong hydroxide bases (e.g., NaOH, KOH) if you observe significant protodeboronation of your boronic acid coupling partner.[8]

Q4: I'm planning a Buchwald-Hartwig amination. Are the catalyst requirements different?

Yes, while the principles are similar (bulky, electron-rich ligands), the optimal ligands can differ. The Buchwald-Hartwig amination involves a distinct mechanism of C-N bond formation.[12]

  • Ligand Choice : For C-N coupling with this substrate, specialized biaryl phosphine ligands are again recommended. Josiphos-type ligands or Buchwald's BrettPhos can be very effective for coupling with a wide range of primary and secondary amines. The choice may depend on the specific amine coupling partner.

  • Base : A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, KOt-Bu) are the most common choices for amination reactions.[13] Again, ensure you use enough to account for the carboxylic acid proton.

Troubleshooting Guide

Even with an optimized system, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

G start Low or No Product Yield sm_check Is Starting Material (SM) Consumed? start->sm_check byproduct_check Major Byproduct Observed? sm_check->byproduct_check Yes no_reaction Problem: Catalyst Inactivity sm_check->no_reaction No hydrodechlorination Problem: Hydrodechlorination byproduct_check->hydrodechlorination Ar-H formation protodeboronation Problem: Protodeboronation byproduct_check->protodeboronation Boronic acid decomposition other_byproducts Contact Technical Support byproduct_check->other_byproducts Other sol_catalyst 1. Switch to a more active ligand (e.g., XPhos, SPhos). 2. Use a modern palladacycle precatalyst (G3/G4). 3. Increase temperature (e.g., 100-120 °C). 4. Ensure rigorous inert atmosphere. no_reaction->sol_catalyst Solution sol_hydro 1. Ensure anhydrous solvent; water can be a proton source. 2. Change base (e.g., from alkoxide to K3PO4). 3. Use a different ligand that favors reductive elimination. hydrodechlorination->sol_hydro Solution sol_proto 1. Use rigorously anhydrous solvent. 2. Switch to a milder base (K3PO4 vs Cs2CO3). 3. Use a potassium trifluoroborate or boronate ester (e.g., pinacol ester) instead of the boronic acid. protodeboronation->sol_proto Solution

Caption: A decision tree for troubleshooting common cross-coupling failures.

Catalyst System Selection Tables

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommendation 1 (First Choice)Recommendation 2 (Alternative)Rationale
Pd Precatalyst XPhos Pd G3 (1-2 mol%)Pd(OAc)₂ (1-2 mol%)G3 precatalyst is air-stable and highly active, ensuring reliable Pd(0) formation.[9]
Ligand XPhos (1.1-1.2 eq to Pd)SPhos (1.1-1.2 eq to Pd)Bulky, electron-rich biaryl phosphines are essential for activating the C-Cl bond.[8]
Base K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)Strong, non-nucleophilic base required. Stoichiometry accounts for the acidic proton.[8]
Solvent 1,4-Dioxane or 2-MeTHFToluene / water (e.g., 10:1)Aprotic polar or ethereal solvents are generally effective.[8]
Temperature 80 - 110 °C90 - 120 °CHigher temperatures are often needed to overcome the activation barrier for aryl chlorides.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommendation 1 (Primary Amines)Recommendation 2 (Secondary Amines)Rationale
Pd Precatalyst BrettPhos Pd G3 (1-3 mol%)RuPhos Pd G3 (1-3 mol%)Precatalysts tailored for C-N coupling offer high efficiency and broad substrate scope.[14]
Ligand BrettPhos (if using Pd(OAc)₂)RuPhos (if using Pd(OAc)₂)Ligands are matched to the amine type to optimize reaction rates and yields.
Base NaOt-Bu (3.0 eq)LHMDS (3.0 eq)Strong, non-nucleophilic bases are required to deprotonate the amine.[13]
Solvent Toluene or 1,4-DioxaneToluene or 2-MeTHFAnhydrous, non-protic solvents are critical for success.
Temperature 90 - 110 °C90 - 110 °CElevated temperatures are typically necessary for efficient coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

G cluster_0 Key Stages of the Protocol A 1. Reagent Prep B 2. Inert Atmosphere A->B C 3. Reagent Addition B->C D 4. Reaction C->D E 5. Workup D->E F 6. Purification E->F

Caption: High-level workflow for the experimental protocol.

Objective : To couple this compound with 4-methoxyphenylboronic acid.

Materials :

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • XPhos Pd G3 precatalyst (0.02 eq, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure :

  • Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.[8]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[8] A glovebox is highly recommended for weighing and adding the catalyst.

  • Solvent Addition : Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution : Heat the reaction mixture to 100 °C with vigorous stirring.[6]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the disappearance of the starting aryl chloride.

  • Quenching and Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final biaryl product.

References
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Wikipedia.
  • Jadhav, P. D., & Shaikh, R. A. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. SynOpen, 8(02), 246-258. [Link]
  • Wikipedia.
  • Request PDF. Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids. [Link]
  • Kapdi, A. R., & Prajapati, D. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ChemistrySelect, 5(29), 9005-9016. [Link]
  • Weires, A. G., et al. (2020). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. Accounts of Chemical Research, 53(9), 1984-1999. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
  • Request PDF.
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
  • Request PDF. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
  • Bak, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 163. [Link]
  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
  • Dreher, S. D., et al. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic Letters, 10(1), 113-116. [Link]
  • Gholinejad, M., & Farajpour, F. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(27), 18456-18476. [Link]
  • Request PDF. Palladium-catalyzed cross-coupling of (hetero)aryl or alkenyl sulfonates with aryl titanium as the multi-functional reagent. [Link]
  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Macmillan Group. Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2)
  • The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
  • Request PDF. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
  • Blaisdell, T. P., & Morken, J. P. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society, 137(27), 8712-8715. [Link]
  • Kingston, J. V., & Verkade, J. G. (2005). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 127(1), 205-211. [Link]
  • Le, C., et al. (2020). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Journal of the American Chemical Society, 142(44), 18976-18984. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Request PDF.
  • Books. Prominent Ligand Types in Modern Cross-Coupling Reactions.
  • RSC Publishing. Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. [Link]
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]
  • Request PDF. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
  • Request PDF. Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]
  • White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
  • NIH.

Sources

Technical Support Center: Managing Aryl Chloride Reactivity in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of aryl chlorides. Due to the inherent stability of the C-Cl bond, these substrates are notoriously less reactive than their bromide or iodide counterparts, often leading to low yields or complete reaction failure. This document provides a structured approach to troubleshooting, catalyst selection, and reaction optimization.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides a foundational understanding for tackling aryl chloride substrates.

Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides in Suzuki coupling?

A1: The decreased reactivity of aryl chlorides stems from the high bond dissociation energy of the carbon-chlorine (C-Cl) bond compared to carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the initial oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] Breaking the stronger C-Cl bond requires a significantly higher activation energy, making this step kinetically challenging for standard palladium catalyst systems like Pd(PPh₃)₄.[1][3]

Q2: What is the primary strategy for activating unreactive aryl chlorides?

A2: The core strategy is to accelerate the slow oxidative addition step. This is almost exclusively achieved by modifying the electronic and steric properties of the palladium catalyst through the use of specialized ancillary ligands.[4][5] The most effective ligands are typically bulky and electron-rich, which serve two main purposes:

  • Increased Electron Density: Electron-donating ligands make the Pd(0) center more electron-rich and thus more nucleophilic, promoting its "attack" on the C-Cl bond.[4][6]

  • Steric Bulk: Bulky ligands favor the formation of low-coordinate, highly reactive 12-electron Pd(0)L species (where L is the ligand), which are more active in oxidative addition than their 14-electron Pd(0)L₂ counterparts.[7][8]

Q3: How do I select the right catalyst system for my specific aryl chloride?

A3: The choice depends heavily on the electronic and steric nature of your aryl chloride substrate. A "one-size-fits-all" approach is rarely successful.[9]

  • For Electron-Deficient Aryl Chlorides (e.g., chloronitrobenzene): These are the "easiest" of the aryl chlorides as the electron-withdrawing groups make the C-Cl bond more susceptible to oxidative addition.[8][10] While still challenging, some traditional catalyst systems or ligandless heterogeneous catalysts like Pd/C may show some activity.[11][12]

  • For Electron-Rich and Sterically Hindered Aryl Chlorides (e.g., chloroanisole, 2-chloro-m-xylene): These are the most challenging substrates and require highly active catalyst systems.[1][13] The industry standard involves using bulky, electron-rich biaryl phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[1][6]

In-Depth Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental failures.

Problem 1: Low or No Conversion of the Aryl Chloride

This is the most common failure mode and almost always points to an issue with the oxidative addition step.

Potential Cause A: Inefficient Catalyst System

Your catalyst is not active enough to break the C-Cl bond under the current conditions. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for all but the most activated aryl chlorides.[1]

Solutions & Protocols:

  • Employ Bulky, Electron-Rich Phosphine Ligands: These are the first choice for most challenging couplings. The appropriate ligand depends on the substrate's steric and electronic properties.[14]

    • General Recommendation: For a first attempt with an unactivated or electron-rich aryl chloride, ligands like SPhos or XPhos are excellent starting points.[1]

    • For Sterically Hindered Substrates: Ligands with increased steric bulk, such as RuPhos or BrettPhos, are often required to achieve good yields.[15][16]

  • Utilize N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form highly stable and active palladium complexes.[6][17] They are particularly effective for activating stubborn C-Cl bonds.

    • Recommendation: NHC-Pd precatalysts like PEPPSI-IPr or those generated in situ from imidazolium salts (e.g., IPr·HCl) are excellent choices.[18][19] The strong σ-donation from the NHC ligand significantly enhances the rate of oxidative addition.[6]

Table 1: Recommended Catalyst Systems for Different Aryl Chlorides
Aryl Chloride TypeRecommended Ligand ClassSpecific ExamplesPd PrecursorTypical Temp. (°C)
Electron-Deficient Standard / HeterogeneousPPh₃, Pd/C[11]Pd(OAc)₂, Pd₂(dba)₃80-100
Electron-Neutral Buchwald Biaryl PhosphinesSPhos, XPhosPd(OAc)₂, Pd₂(dba)₃80-110
Electron-Rich Buchwald Biaryl Phosphines, NHCsXPhos, RuPhos, IPr[17]Pd(OAc)₂, PEPPSI-IPr90-120
Sterically Hindered Bulky Buchwald Ligands, NHCsBrettPhos, IPr[16]Pd₂(dba)₃, PEPPSI-IPr100-130
Problem 2: Significant Side Product Formation

Even when the aryl chloride is consumed, low yields of the desired product can result from competing reaction pathways.

Potential Cause A: Protodeboronation of the Boronic Acid/Ester

This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your nucleophile.[20] This is particularly problematic with electron-deficient or heteroaromatic boronic acids and can be exacerbated by strong bases and the presence of water.[21][22]

Solutions:

  • Use a Milder Base: Strong bases (e.g., NaOH, KOH) can accelerate protodeboronation.[20][23] Switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[1][24]

  • Switch to a More Stable Boron Reagent: Boronic acids can be converted to more stable derivatives that slowly release the active species in situ. This keeps the concentration of the sensitive boronic acid low, minimizing decomposition.[2][20]

    • Recommendation: Use boronic acid pinacol esters (Bpin) or MIDA boronates. These are generally more robust and less prone to premature protodeboronation.[22][25]

  • Ensure Anhydrous Conditions: While some Suzuki protocols tolerate water, it can be a proton source for this side reaction.[24] Using dry solvents and reagents can significantly reduce its occurrence.

Potential Cause B: Homocoupling of the Boronic Acid (Glaser-Hay type)

This side reaction forms a biaryl dimer of your boronic acid, consuming the nucleophile and complicating purification. It is often promoted by the presence of oxygen and can be catalyzed by palladium.

Solutions:

  • Thorough Degassing: Oxygen is a known promoter of homocoupling. It is critical to rigorously deoxygenate your reaction mixture.

    • Protocol: Before adding the catalyst, bubble an inert gas (Argon or Nitrogen) through the solvent for 15-20 minutes. Alternatively, use three cycles of vacuum/backfill on the sealed reaction flask.[1][24]

  • Control Temperature: High temperatures can sometimes favor homocoupling. Run the reaction at the lowest temperature that still provides a reasonable conversion rate.

Visualizing the Process

The Catalytic Cycle and the Aryl Chloride Challenge

The diagram below illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. For aryl chlorides, the bottleneck is the initial Oxidative Addition step, which requires a highly active, electron-rich Pd(0) species.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oa_complex Ar-Pd(II)(Cl)L (Oxidative Adduct) pd0->oa_complex Oxidative Addition (Rate-Limiting Step) trans_complex Ar-Pd(II)(Ar')L (Transmetalation Product) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Ar-Ar' (Product) trans_complex->re_product Releases Product sub Ar-Cl (Aryl Chloride) sub->pd0 boronic Ar'-B(OR)₂ boronic->oa_complex base Base (e.g., K₃PO₄) base->oa_complex

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step for aryl chlorides.

Troubleshooting Workflow for Failed Reactions

When a reaction with an aryl chloride fails, follow this logical decision tree to diagnose and solve the problem.

Troubleshooting_Workflow start Reaction Failed: Low/No Yield check_conversion Was Aryl Chloride Consumed? start->check_conversion no_conversion NO (Inefficient Oxidative Addition) check_conversion->no_conversion No yes_conversion YES (Side Reactions Likely) check_conversion->yes_conversion Yes solution1 1. Switch to Buchwald Ligand (e.g., SPhos, XPhos) 2. Try NHC Ligand (e.g., PEPPSI-IPr) 3. Increase Temperature no_conversion->solution1 check_side_products Major Side Product? yes_conversion->check_side_products protodeboronation Deboronated Nucleophile check_side_products->protodeboronation Protodeboronation homocoupling Homocoupled Nucleophile check_side_products->homocoupling Homocoupling solution2 1. Use Milder Base (K₃PO₄) 2. Switch to Bpin or MIDA ester 3. Use Anhydrous Solvent protodeboronation->solution2 solution3 1. Rigorously Degas Solvent 2. Ensure Inert Atmosphere 3. Check Reagent Purity homocoupling->solution3

Caption: A decision tree for troubleshooting common failures in the Suzuki coupling of aryl chlorides.

General Experimental Protocol for a Challenging Aryl Chloride Coupling

This protocol is a robust starting point for an unactivated, electron-rich, or sterically hindered aryl chloride using a Buchwald-type ligand.

Reagents & Equipment:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas supply (Ar or N₂)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl chloride, arylboronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos ligand.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[1]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aryl chloride is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References
  • Lipshutz, B. H., & Blomgren, P. A. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(12), 1869–1871. [Link]
  • Das, S., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(38), 8374-8385. [Link]
  • Portnoy, M., et al. (1993). Mechanism of aryl chloride oxidative addition to chelated palladium(0) complexes. Organometallics, 12(5), 1635–1647. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ananikov, V. P., et al. (2018). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. Organometallics, 37(10), 1553–1563. [Link]
  • Crawford, S. M., et al. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. Journal of Organometallic Chemistry, 690(24-25), 5671-5682. [Link]
  • Aygün, M., et al. (2021). Effects of new NHC derivatives as ligands in the Suzuki–Miyaura reaction. Journal of the Turkish Chemical Society Section A: Chemistry, 8(1), 125-136. [Link]
  • Viciu, M. S., et al. (2004). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters, 6(14), 2265–2268. [Link]
  • Klapars, A., & Buchwald, S. L. (2002). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
  • Sowa, J. R., et al. (1998). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. ChemInform, 29(46). [Link]
  • Sigman, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
  • Hu, X., et al. (2007). N-Heterocyclic Carbene Sulfonamide Palladium Complexes and Their Catalytic Activities in Suzuki−Miyaura Coupling Reaction. Organometallics, 26(11), 2737–2742. [Link]
  • Bedford, R. B., et al. (2002). Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides. New Journal of Chemistry, 26(6), 642-646. [Link]
  • Zhang, W. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 27(11), 1638-1642. [Link]
  • Sigman, M. S., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
  • Norrby, P.-O., et al. (2005). Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. Organometallics, 24(26), 6439–6446. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Vetticatt, M. J., & Sigman, M. S. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 12052-12059. [Link]
  • Kumar, P., et al. (2007). Synthesis and Characterization of R2PNP(iBuNCH2CH2)3N: A New Bulky Electron-Rich Phosphine for Efficient Pd-Assisted Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(8), 2893–2899. [Link]
  • Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(II) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250. [Link]
  • Singh, A., et al. (2023). Suzuki-Miyaura cross coupling reaction: Recent advancements in catalysis and organic synthesis. Results in Chemistry, 5, 100841. [Link]
  • Li, G. Y. (2007). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. Tetrahedron Letters, 48(49), 8591-8595. [Link]
  • Kwong, F. Y., et al. (2012). A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd‐Catalyzed Suzuki–Miyaura Coupling of (Hetero)Aryl Chlorides. Angewandte Chemie International Edition, 51(38), 9577-9581. [Link]
  • Chowdhury, B., et al. (2008). Activation of aryl chlorides for the Suzuki-Miyaura cross-coupling reaction using a palladium(II) catalyst supported on hydroxyapatite. Tetrahedron Letters, 49(29-30), 4550-4553. [Link]
  • Organ, M. G., et al. (2011). Extremely High Activity Catalysts for the Suzuki Coupling of Aryl Chlorides: The Importance of Catalyst Longevity. Chemistry – A European Journal, 17(9), 2634-2641. [Link]
  • Li, G. Y. (2007). Efficient palladium-catalyzed Suzuki–Miyaura coupling of aryl chlorides with arylboronic acids using benzoferrocenyl phosphine. ElectronicsAndBooks. [Link]
  • Grasa, G. A., et al. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Current Organic Chemistry, 6(7), 593-614. [Link]
  • Wikipedia. (n.d.). Protodeboronation.
  • MDPI. (n.d.). Special Issue: Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16464–16503. [Link]
  • Liu, Y., et al. (2019). A Highly Active Catalyst System for Suzuki–Miyaura Coupling of Aryl Chlorides. Inorganic Chemistry, 58(15), 9878–9885. [Link]
  • Li, Y., et al. (2016). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Pyridyl-Substituted Poly(γ-mercaptopropyl)siloxane-Supported Palladium(II) Complex.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(7), 2217–2227. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Wethman, R. T., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 350–358. [Link]

Sources

preventing homocoupling in Suzuki reactions of substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki Coupling Reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling reactions in Suzuki reactions of substituted benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem, particularly with substituted benzaldehydes?

A1: Homocoupling is a common side reaction in Suzuki couplings where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other to form a symmetrical biaryl byproduct.[1] In the case of Suzuki reactions with substituted benzaldehydes, this leads to the formation of symmetrical biphenyl dicarbaldehydes. This is undesirable as it consumes the starting material, reduces the yield of the desired unsymmetrical biaryl product, and complicates the purification process due to the structural similarity between the homocoupled product and the target molecule.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?

A2: The primary causes of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[1][3] Using a Pd(II) precatalyst without an efficient initial reduction to Pd(0) can also lead to the formation of Pd(II) species that promote homocoupling.[1][2][4]

Q3: Are certain substituted benzaldehydes more prone to homocoupling?

A3: Yes, electron-deficient arylboronic acids, which would be formed from the corresponding benzaldehydes, have been shown to be more prone to homocoupling.[5][6] The electron-withdrawing nature of the aldehyde group can influence the electronic properties of the boronic acid, potentially favoring the homocoupling pathway. Additionally, sterically hindered benzaldehydes, such as ortho-substituted derivatives, can present challenges in the desired cross-coupling reaction, sometimes leading to an increase in side reactions like homocoupling.[7]

Q4: How can I visually identify if homocoupling is a significant issue in my reaction?

A4: Homocoupling can be suspected if you observe a significant amount of a symmetrical biaryl byproduct in your crude reaction mixture by techniques like TLC, GC, or LC-MS.[1] This byproduct will have a molecular weight corresponding to the dimer of the organic group from your boronic acid.[1]

Troubleshooting Guide: Minimizing Homocoupling of Substituted Benzaldehydes

This guide provides a systematic approach to minimizing or eliminating homocoupling in your Suzuki coupling reaction.

Issue: Significant Formation of Homocoupling Byproduct Observed

The presence of dissolved oxygen is a key contributor to homocoupling.[1][3] Therefore, thorough deoxygenation of the solvent and the reaction mixture is crucial.[8]

Troubleshooting Workflow Diagram

G start High Homocoupling Observed deoxygenation Step 1: Rigorous Deoxygenation start->deoxygenation Initiate Troubleshooting catalyst Step 2: Catalyst & Ligand Selection deoxygenation->catalyst If homocoupling persists base_solvent Step 3: Base & Solvent Optimization catalyst->base_solvent If homocoupling persists conditions Step 4: Reaction Condition Adjustment base_solvent->conditions If homocoupling persists end Minimized Homocoupling conditions->end

Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.

Step 1: Rigorous Deoxygenation

The most critical first step is to eliminate molecular oxygen from your reaction system.

Experimental Protocol: Nitrogen Subsurface Sparging

This method is highly effective for removing dissolved oxygen.[8]

  • Setup: Assemble your reaction flask with a stir bar and seal it with a septum. Insert a long needle connected to a nitrogen or argon source, ensuring the needle tip is below the solvent level. Use a second needle as a vent.

  • Sparging: Bubble the inert gas through the solvent for at least 15-30 minutes. For larger volumes, a longer sparging time is recommended.

  • Maintain Inert Atmosphere: After sparging, remove the long needle but maintain a positive pressure of the inert gas via the vent needle for the duration of the reaction setup and execution.

Step 2: Catalyst and Ligand Selection

Your choice of palladium source and ligand is critical in controlling the reaction pathways.

Q: Which palladium catalyst is best to minimize homocoupling?

A: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) source.[4] Starting with the active Pd(0) oxidation state can lead to a cleaner reaction profile by minimizing this initial side reaction.[4] Buchwald precatalysts are also designed for clean and efficient generation of the active Pd(0) catalyst.[2]

Q: What role do ligands play in minimizing homocoupling?

A: Ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity.[3][9]

  • Use Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[3] Their steric bulk can hinder the formation of intermediates that lead to homocoupling.[3] For challenging couplings, including those with ortho-substituted substrates, these advanced ligands are often necessary.[5][10]

Catalytic Cycle vs. Homocoupling Pathway

G cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Product Pd(0)L2_h Pd(0)L2 Pd(II)L2 Pd(II)L2 Pd(0)L2_h->Pd(II)L2 O2 Oxidation Ar'-Pd(II)-Ar'(L2) Ar'-Pd(II)-Ar'(L2) Pd(II)L2->Ar'-Pd(II)-Ar'(L2) 2 x Ar'-B(OR)2 Ar'-Pd(II)-Ar'(L2)->Pd(0)L2_h Reductive Elimination Ar'-Ar' Ar'-Ar' Ar'-Pd(II)-Ar'(L2)->Ar'-Ar' Byproduct

Caption: The desired Suzuki catalytic cycle versus the competing homocoupling pathway initiated by oxidation of Pd(0) to Pd(II).

Step 3: Base and Solvent Optimization

The reaction environment significantly influences the outcome of the Suzuki coupling.

Q: Which base should I use to avoid homocoupling?

A: The choice of base is critical and often substrate-dependent.[3] Weaker inorganic bases are generally preferred to minimize side reactions.

Table 1: Effect of Various Bases on Suzuki Coupling

BaseCommon SolventsGeneral Observations
K₃PO₄ Toluene, Dioxane, THFOften a good choice for minimizing side reactions like dehalogenation and can be effective in suppressing homocoupling.[11]
K₂CO₃ / Na₂CO₃ DMF/H₂O, Toluene, EthanolWidely used and effective, but optimization of solvent and temperature may be needed.[12][13]
Cs₂CO₃ Dioxane, TolueneA strong inorganic base that can be very effective, especially for less reactive substrates.
KF THF, EthanolA milder base, particularly useful when base-sensitive functional groups are present.[14]

Q: How does the solvent affect homocoupling?

A: The solvent can influence catalyst stability and the rates of competing reaction pathways.[15][16]

  • Aprotic Solvents: Toluene, dioxane, and THF are commonly used and are generally good choices for minimizing proton-related side reactions.[17]

  • Protic Solvents: While aqueous solvent mixtures are common, excessive water can sometimes promote homocoupling.[15] If using an aqueous system, optimizing the organic solvent to water ratio is important.[15][18]

Step 4: Reaction Condition Adjustment

Fine-tuning the reaction parameters can further suppress homocoupling.

Q: Can changing the temperature or addition rate help?

A: Yes, these procedural modifications can be very effective.

  • Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress homocoupling.[3] Higher temperatures can sometimes accelerate the rate of side reactions more than the desired cross-coupling.

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction.[3][19]

General Optimized Protocol for Suzuki Coupling of a Substituted Benzaldehyde

  • Inert Atmosphere Setup: In a Schlenk flask under an argon atmosphere, combine the substituted aryl halide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2.0 eq) and the degassed solvent (e.g., toluene).

  • Slow Addition: In a separate flask, dissolve the substituted benzaldehyde boronic acid (1.2 eq) in a small amount of degassed solvent. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, filter, and concentrate to obtain the crude product for purification.

By systematically applying these troubleshooting steps, researchers can significantly reduce or eliminate the formation of homocoupling byproducts, leading to higher yields of the desired substituted biphenyl aldehydes and simplified purification processes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
  • BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Technical Support.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
  • J. M. Smith, I. J. S. Fairlamb, J. H. Clark, T. J. Farmer, J. B. Sherwood, and A. J. Hunt. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. BenchChem Technical Support.
  • BenchChem. (2025).
  • Guild, C., & Zhang, T. Y. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(4), 415-419.
  • ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703.
  • Guild, C., & Zhang, T. Y. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(4), 415-419.
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a.
  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Angewandte Chemie International Edition, 51(42), 10596-10600.
  • Winegar, P. H., Hart, J. T., & Wilson, A. K. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 124(29), 6299-6308.
  • BenchChem. (2025). How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. BenchChem Technical Support.
  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Marziale, A. N., Jantke, D., Faul, S. H., Reiner, T., Herdtweck, E., & Eppinger, J. (2011). An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. Green Chemistry, 13(1), 137-144.
  • BenchChem. (2025).
  • Bandgar, B. P., & Patil, S. A. (2011). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Synthetic Communications, 41(14), 2149-2155.
  • Kelly, S. M., & M. O'Neill. (2000). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, 65(4), 926-932.
  • Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Clark, T. B., & G. C. Fu. (2012). Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. Journal of the American Chemical Society, 134(22), 9138-9141.
  • Liu, Y., & Y. Wang. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Sustainable Chemistry & Engineering, 2(5), 1121-1125.
  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem Technical Support.
  • RSC Publishing. (2021). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis.
  • PubMed Central. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

Sources

Technical Support Center: 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Chloro-6-fluoro-3-formylbenzoic acid (C₈H₄ClFO₃). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this multifunctional aromatic compound. While specific peer-reviewed stability studies on this exact molecule are limited, the guidance herein is synthesized from extensive data on structurally similar compounds and fundamental principles of organic chemistry.

Part 1: Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the storage, handling, and use of this compound in experimental settings.

Issue 1: Sample Discoloration and Purity Degradation Over Time

Question: I have noticed my solid sample of this compound has developed a yellowish tint after several weeks of storage. A recent purity check by HPLC shows a new, more polar impurity. What is happening and how can I prevent it?

Answer:

This is a classic sign of chemical degradation, most likely stemming from the oxidation of the aldehyde functional group.

  • Causality: The formyl (-CHO) group is susceptible to oxidation, especially when exposed to atmospheric oxygen. This reaction converts the aldehyde into a carboxylic acid, resulting in the formation of 2-chloro-6-fluoro-1,3-dicarboxylic acid . This new dicarboxylic acid is more polar than the parent molecule, which aligns with your HPLC observation. The process can be accelerated by exposure to light, moisture, and trace metal impurities.

  • Preventative Protocol: To maintain the integrity of the compound, stringent storage conditions are necessary.

    • Inert Atmosphere: Store the solid compound under a dry, inert atmosphere such as nitrogen or argon.[1] This displaces the oxygen required for oxidation.

    • Temperature Control: Keep the material at a reduced temperature, with 4°C being a common recommendation for similar benzaldehyde derivatives.[1]

    • Light Protection: Use an amber glass vial or a container wrapped in aluminum foil to protect the compound from light, which can catalyze radical-mediated oxidation.

    • Container Seal: Ensure the container is sealed tightly with a high-quality cap and liner (e.g., PTFE-lined) to prevent moisture ingress and oxygen exchange.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the most probable degradation reaction.

G cluster_main Primary Degradation Pathway start This compound product 2-Chloro-6-fluoro-1,3-dicarboxylic acid start->product Oxidation reagents [O] (Air, Light, H₂O) reagents->start G cluster_workflow HPLC Purity Check Workflow prep 1. Prepare Sample (e.g., 1 mg/mL in ACN:H₂O) inject 2. Inject onto Reverse-Phase C18 Column prep->inject run 3. Run Gradient Elution (e.g., 5-95% ACN in H₂O) inject->run detect 4. Detect at 254 nm run->detect analyze 5. Analyze Chromatogram (Calculate % Area Purity) detect->analyze

Sources

safe handling and storage of 2-Chloro-6-fluoro-3-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Chloro-6-fluoro-3-formylbenzoic acid (CAS No. 1131605-23-6). This guide is designed to provide you with in-depth information on the safe handling, storage, and troubleshooting of common issues you may encounter during your experiments with this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity of your research and the safety of your laboratory environment.

Disclaimer

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and storage of this compound.

What are the primary hazards associated with this compound?

Based on analogous compounds, this compound is expected to be a skin, eye, and respiratory irritant.[1][2] Similar halogenated and formyl-substituted benzoic acids are classified as irritants, and some may be harmful if swallowed or inhaled.[3] Always handle this compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE).

What are the recommended storage conditions for this compound?

To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight and incompatible materials.[4] Storage at 2-8°C is recommended for long-term stability, particularly to minimize potential degradation of the aldehyde functional group.

What materials are incompatible with this compound?

Due to its chemical structure, this compound is likely incompatible with strong oxidizing agents, strong bases, and strong reducing agents. The carboxylic acid moiety can react with bases, while the aldehyde group is susceptible to oxidation and reduction.[5][6] Contact with these materials could lead to vigorous reactions, degradation of the compound, and the formation of hazardous byproducts.

How should I prepare a stock solution of this compound?

The solubility of substituted benzoic acids can vary. It is advisable to first test solubility in a small amount of your desired solvent. Common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol are likely to be suitable. For aqueous solutions, deprotonation with a base to form the carboxylate salt will significantly increase water solubility.

What is the proper disposal method for waste containing this compound?

Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste. It should be treated as a hazardous waste and disposed of through a licensed waste disposal company. Do not pour it down the drain.[4]

Troubleshooting Guide

This section provides solutions to potential issues that may arise during your experiments.

Issue Potential Cause Troubleshooting Steps
Low or No Reactivity 1. Compound Degradation: The aldehyde group may have oxidized to a carboxylic acid, or the compound may have degraded due to improper storage. 2. Incomplete Dissolution: The compound may not be fully dissolved in the reaction solvent. 3. Reaction Conditions: The temperature, catalyst, or other reaction parameters may not be optimal.1. Verify Compound Integrity: Use techniques like NMR or LC-MS to check the purity and structure of your starting material. 2. Improve Solubility: Try a different solvent, gently warm the mixture, or use sonication to aid dissolution. 3. Optimize Conditions: Review the literature for similar reactions and adjust your experimental setup accordingly. Consider a catalyst screen or temperature optimization.
Formation of Unexpected Side Products 1. Side Reactions of the Aldehyde Group: The aldehyde may be participating in unintended reactions such as aldol condensation or oxidation.[5][7] 2. Reactivity of Halogen Substituents: Under certain conditions, the chloro or fluoro groups could undergo nucleophilic substitution. 3. Contaminated Reagents or Solvents: Impurities in other reaction components could be leading to side reactions.1. Protect the Aldehyde: If the aldehyde is not the desired reactive site, consider protecting it as an acetal before proceeding with your reaction. 2. Control Reaction Conditions: Carefully control the temperature and stoichiometry of reagents to minimize side reactions. 3. Use Pure Reagents: Ensure all reagents and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: If the reaction does not go to completion, separating the product from the starting material can be challenging if they have similar polarities. 2. Formation of Emulsions during Extraction: The acidic nature of the compound can sometimes lead to emulsions during aqueous workups.[8]1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. Derivatization of the product or starting material can also alter polarity. 2. Break Emulsions: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. Centrifugation can also be effective.

Experimental Protocols and Visualizations

General Handling and Weighing Protocol

This protocol outlines the essential steps for safely handling and weighing this compound.

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Weighing: Use a clean, dry spatula to transfer the solid compound from its storage container to a tared weigh boat on an analytical balance. Minimize the creation of dust.

  • Transfer: Carefully transfer the weighed compound into your reaction vessel.

  • Cleaning: Clean any spills immediately with an appropriate absorbent material. Decontaminate the spatula and weighing surface after use.

  • Storage: Tightly reseal the storage container and return it to its designated storage location.

Logical Workflow for Troubleshooting Low Reactivity

The following diagram illustrates a step-by-step approach to troubleshooting low or no reactivity in a reaction involving this compound.

G start Low or No Reactivity Observed check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok repurify Repurify or Obtain New Batch purity_ok->repurify No check_solubility Check Solubility in Reaction Solvent purity_ok->check_solubility Yes repurify->check_purity solubility_ok Fully Dissolved? check_solubility->solubility_ok change_solvent Change Solvent or Improve Dissolution (Heat, Sonication) solubility_ok->change_solvent No review_conditions Review Reaction Conditions (Temp, Catalyst, Time) solubility_ok->review_conditions Yes change_solvent->check_solubility conditions_ok Conditions Optimal? review_conditions->conditions_ok optimize Systematically Optimize Reaction Parameters conditions_ok->optimize No success Reaction Proceeds conditions_ok->success Yes optimize->review_conditions

Caption: Troubleshooting workflow for low reactivity.

Key Safety and Handling Precautions

This diagram summarizes the critical safety precautions for working with this compound.

G main Safe Handling of this compound ppe Personal Protective Equipment (PPE) - Safety Glasses/Goggles - Nitrile Gloves - Lab Coat main->ppe handling Handling Procedures - Use in Fume Hood - Avoid Inhalation of Dust - Prevent Skin and Eye Contact main->handling storage Proper Storage - Cool, Dry, Dark Place - Tightly Sealed Container - Away from Incompatibles main->storage disposal Waste Disposal - Dispose as Hazardous Waste - Follow Institutional Protocols - Do Not Discharge to Sewer main->disposal

Caption: Summary of key safety and handling measures.

References

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-4-fluorobenzoic acid.
  • ACS Publications. Capillary Electrophoresis Analysis of Substituted Benzoic Acids.
  • ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde. [Link]
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. [Link]
  • ResearchGate. Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. [Link]
  • Chem21Labs. Synthesis of Benzoic Acid. [Link]
  • VelocityEHS. Benzoic Acid – Uses and Safety. [Link]
  • USDA. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
  • The Extraction of Benzoic Acid
  • PubMed. 2-Chloro-6-fluoro-benzoic acid. [Link]
  • PubChem. 2-Chloro-6-formylbenzoic acid. [Link]
  • Study24x7. Aldehydes, Ketones, and Carboxylic Acids: Key Functional Gro. [Link]
  • Scribd. Aldehyde Ketones and Carboxylic Acid. [Link]
  • Britannica. Aldehyde - Organic, Reactivity, Carboxylic Acids. [Link]
  • Scribd. Chapter 12 Aldehydes, Ketone and Carboxylic Acid. [Link]
  • Science Ready. Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro-6-fluoro-3-formylbenzoic Acid and 2-fluoro-5-formylbenzoic Acid: A Mechanistic and Practical Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the realm of medicinal chemistry and advanced materials science, trifunctional aromatic synthons are invaluable for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of two such building blocks: 2-Chloro-6-fluoro-3-formylbenzoic acid and 2-fluoro-5-formylbenzoic acid . While structurally similar, their distinct substitution patterns lead to significant differences in reactivity. We will dissect the electronic and steric factors governing the behavior of their carboxylic acid, formyl, and aromatic functionalities. This analysis, supported by established chemical principles and comparative experimental design, offers researchers a predictive framework for selecting the optimal reagent for their specific synthetic transformations.

Structural Overview and Synthetic Utility

Both this compound (Compound 1 ) and 2-fluoro-5-formylbenzoic acid (Compound 2 ) are versatile intermediates, featuring a carboxylic acid, a formyl (aldehyde) group, and halogen substituents on a benzene ring.[1][2] These functional groups offer multiple handles for sequential or orthogonal chemical modifications, making them attractive starting materials for pharmaceuticals and functional materials.[3][4]

The central question this guide addresses is: How does the placement of the halogen and formyl substituents—particularly the di-ortho substitution in Compound 1 versus the para/meta relationship in Compound 2 —dictate their chemical reactivity?

CompoundStructureIUPAC Name
1 This compound
2 2-fluoro-5-formylbenzoic acid

Analysis of Substituent Effects: Electronic and Steric Factors

The reactivity of each functional group is profoundly influenced by the cumulative electronic and steric effects of all substituents on the aromatic ring.

Electronic Effects

The substituents (–COOH, –CHO, –F, –Cl) modulate the electron density of the aromatic ring through inductive and resonance effects.

  • Inductive Effect (-I): All four groups are electron-withdrawing through the sigma bonds due to their high electronegativity. The order of inductive withdrawal is generally F > Cl and CHO > COOH.

  • Resonance Effect (Mesomeric Effect):

    • –CHO and –COOH: These are deactivating groups that withdraw electron density from the ring via resonance (–M effect), primarily from the ortho and para positions.

    • –F and –Cl: These are deactivating overall but are considered +M groups because their lone pairs can be donated to the ring. However, due to fluorine's high electronegativity, its inductive effect strongly outweighs its resonance donation.

The net result is that both aromatic rings are significantly electron-deficient, which enhances the electrophilicity of the formyl carbon and the acidity of the carboxylic acid but deactivates the ring toward electrophilic aromatic substitution.[5]

Electronic_Effects cluster_1 Compound 1: this compound cluster_2 Compound 2: 2-fluoro-5-formylbenzoic acid C1_ring Aromatic Ring (Electron Deficient) C1_COOH Carboxylic Acid (-I, -M) C1_COOH->C1_ring Withdraw e⁻ density C1_CHO Formyl (-I, -M) C1_CHO->C1_ring Withdraw e⁻ density C1_F Fluorine (-I >> +M) C1_F->C1_ring Withdraw e⁻ density C1_Cl Chlorine (-I > +M) C1_Cl->C1_ring Withdraw e⁻ density C2_ring Aromatic Ring (Electron Deficient) C2_COOH Carboxylic Acid (-I, -M) C2_COOH->C2_ring Withdraw e⁻ density C2_CHO Formyl (-I, -M) C2_CHO->C2_ring Withdraw e⁻ density C2_F Fluorine (-I >> +M) C2_F->C2_ring Withdraw e⁻ density Ortho_Effect cluster_0 Compound 2 (Planar COOH) cluster_1 Compound 1 (Non-Planar COOH) C2_structure   C2_desc Carboxyl group is largely coplanar with the ring, allowing resonance. C1_structure   C2_structure->C1_structure Steric Clash Leads to... C1_desc Ortho F and Cl force COOH group to twist out of the ring plane. (Steric Inhibition of Resonance)

Figure 2. Steric inhibition of resonance in Compound 1.

Comparative Reactivity Profiles

Acidity of the Carboxylic Acid Group

Due to the pronounced ortho effect, Compound 1 is predicted to be a significantly stronger acid than Compound 2 . [6]In Compound 1 , the carboxylate anion is stabilized because the forced non-planar geometry prevents destabilizing resonance with the electron-withdrawing ring. While Compound 2 also has electron-withdrawing groups that increase its acidity relative to benzoic acid (pKa ≈ 4.2), the effect is less dramatic than the steric effect in 1 .

Reactivity of the Formyl Group

The reactivity of an aldehyde in nucleophilic addition reactions (e.g., Wittig, Grignard, condensation) is governed by the electrophilicity of the carbonyl carbon. [7]This electrophilicity is enhanced by electron-withdrawing groups.

  • Compound 1: The formyl group is flanked by two powerfully electron-withdrawing halogens in the ortho and para positions (relative to the formyl group's position on the ring), in addition to the meta-carboxyl group. The cumulative inductive pull from the adjacent chloro and the other substituents is expected to make this aldehyde highly electrophilic and thus highly reactive toward nucleophiles.

  • Compound 2: The formyl group is influenced by the ortho-fluoro and para-carboxyl groups. While still highly activated, the net electron-withdrawing effect is likely less intense than in Compound 1 , where two halogens contribute to the activation.

Prediction: The formyl group of Compound 1 will be more reactive towards nucleophilic attack than that of Compound 2 .

Reactivity of the Aromatic Ring

Both rings are highly electron-deficient and thus strongly deactivated towards Electrophilic Aromatic Substitution (EAS). Such reactions would require harsh conditions and are synthetically impractical.

However, this electron deficiency makes them potential candidates for Nucleophilic Aromatic Substitution (SNAr) , where a nucleophile displaces a leaving group (here, a halide). For SNAr to occur, a strong electron-withdrawing group must be ortho or para to the leaving group.

  • Compound 1: The chlorine at C2 is ortho to the carboxylic acid and para to the formyl group. The fluorine at C6 is ortho to the carboxylic acid. Both are well-positioned for SNAr.

  • Compound 2: The fluorine at C2 is ortho to the carboxylic acid and meta to the formyl group.

Leaving Group Ability: In SNAr, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex. While C-F bonds are stronger than C-Cl bonds, fluorine's extreme electronegativity is highly effective at stabilizing the negative charge in the transition state, often making aryl fluorides more reactive in SNAr than aryl chlorides, especially with oxygen nucleophiles. However, chloride is generally a better leaving group. The specific outcome can be highly dependent on the nucleophile and reaction conditions. [8]

Experimental Design: Protocol for Comparative Reactivity Assessment

To empirically validate the predicted difference in aldehyde reactivity, a parallel Knoevenagel condensation reaction is proposed. This reaction's rate is sensitive to the electrophilicity of the aldehyde carbonyl carbon. [9]

Objective

To quantify the relative reactivity of the formyl groups in Compounds 1 and 2 by reacting them with malononitrile under identical, controlled conditions.

Detailed Protocol

Materials:

  • Compound 1 (this compound)

  • Compound 2 (2-fluoro-5-formylbenzoic acid)

  • Malononitrile (99%)

  • Piperidine (catalyst)

  • Ethanol (anhydrous, solvent)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Developing solvent: 1:1 Ethyl Acetate/Hexanes

Procedure:

  • Preparation: In two separate, identical, oven-dried 25 mL round-bottom flasks equipped with magnetic stir bars, prepare the following reaction mixtures.

    • Flask A: Add Compound 1 (1.0 mmol), malononitrile (1.1 mmol), and a pre-weighed amount of the internal standard (e.g., 0.5 mmol).

    • Flask B: Add Compound 2 (1.0 mmol), malononitrile (1.1 mmol), and the same pre-weighed amount of the internal standard.

  • Dissolution: Add 10 mL of anhydrous ethanol to each flask and stir until all solids are dissolved.

  • Time Zero Sample (t=0): Withdraw a ~0.1 mL aliquot from each flask, dilute with CDCl₃, and acquire a ¹H NMR spectrum. This will confirm the initial reactant ratios.

  • Reaction Initiation: To each flask simultaneously (or with a recorded time difference), add piperidine (0.1 mmol, ~10 mol%) via microsyringe. Begin timing the reactions.

  • Reaction Monitoring: Stir both reactions at room temperature. At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a ~0.1 mL aliquot from each flask. Immediately quench the aliquot in a vial containing a small amount of dilute HCl and ethyl acetate to neutralize the catalyst, then pass it through a small plug of silica to remove baseline impurities before preparing for analysis.

  • Analysis: Analyze each time-point aliquot by ¹H NMR. Calculate the conversion to the product by integrating the product's characteristic vinylic proton signal relative to the signal of the internal standard.

  • Data Interpretation: Plot % conversion versus time for both reactions. The reaction with the steeper initial slope is the more reactive one.

Rationale and Self-Validation

This protocol is self-validating because both reactions are run in parallel under identical conditions. The use of a single batch of solvent, catalyst, and reagent, along with simultaneous initiation, minimizes systematic error. The internal standard in NMR analysis provides a robust method for quantification that is independent of sample volume, allowing for accurate comparison of reaction rates.

Experimental Workflow Diagram
Figure 3. Workflow for the comparative kinetics experiment.

Summary of Predicted Reactivity

FeatureThis compound (1)2-fluoro-5-formylbenzoic acid (2)Rationale
Key Structural Feature Di-ortho substituted COOHOrtho/Para substituted COOH---
Predicted Acidity (pKa) Higher Acidity (Lower pKa)Lower Acidity (Higher pKa)Steric Inhibition of Resonance (Ortho Effect) stabilizes the conjugate base. [10][11]
Formyl Group Reactivity Higher LowerStronger net inductive withdrawal from two ortho/para halogens increases carbonyl electrophilicity. [7]
Aromatic Ring (SNAr) Reactive at C2 (Cl) and C6 (F)Reactive at C2 (F)Both rings are activated for SNAr; relative rates depend on conditions and nucleophile. [8]
Aromatic Ring (EAS) Highly DeactivatedHighly DeactivatedStrong deactivation from multiple electron-withdrawing groups. [5]

Conclusion and Synthetic Recommendations

This guide establishes a clear, mechanistically-grounded differentiation between the reactivity of this compound and 2-fluoro-5-formylbenzoic acid.

  • This compound (1) is predicted to be the superior choice when a highly reactive aldehyde is required for transformations like condensations, reductive aminations, or Wittig reactions. Furthermore, its significantly higher acidity may be a factor in reaction design, potentially allowing for selective deprotonation or influencing catalyst behavior.

  • 2-fluoro-5-formylbenzoic acid (2) , while still a highly activated and versatile reagent, possesses a moderately less reactive aldehyde. It serves as a valuable alternative when the extreme reactivity of Compound 1 might lead to side reactions or be otherwise undesirable. Its simpler substitution pattern may also offer different regiochemical outcomes in reactions involving the aromatic ring.

Ultimately, the choice between these two powerful synthons should be guided by the specific demands of the synthetic target. By understanding the fundamental electronic and steric principles outlined here, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem.
  • BenchChem. (2025). Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Benzoylbenzaldehyde and Other Substituted Benzaldehydes. BenchChem.
  • BenchChem. (2025).
  • A to Z Chemistry. (n.d.). Ortho effect in Substituted Benzene. WordPress.com. [Link]
  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. [Link]
  • Wikipedia. (n.d.). Ortho effect. Wikipedia. [Link]
  • BenchChem. (2025). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid. BenchChem.
  • Unacademy. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Unacademy. [Link]
  • Filo. (2025). Effect of substituents on acidity of benzoic acids. Filo. [Link]
  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Quora. [Link]
  • Chemistry LibreTexts. (2023). 11.5: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange. [Link]
  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]
  • LookChem. (n.d.). Cas 550363-85-4, 2-FLUORO-5-FORMYLBENZOIC ACID 95. LookChem. [Link]

Sources

A Comparative Guide to Halogen Effects in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the effects of halogen substitution (F, Cl, Br, I) on the chemical and physical properties of benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying electronic principles, presents supporting experimental data, and offers detailed protocols for synthesis and analysis. By understanding the nuanced interplay of inductive and resonance effects, as well as the significant impact of positional isomerism, researchers can better predict and manipulate molecular properties for targeted applications.

Theoretical Framework: The Dual Nature of Halogen Substituents

Halogens exert a profound influence on the acidity and reactivity of the benzoic acid scaffold through a combination of two primary electronic phenomena: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

  • Inductive Effect (-I): As halogens are more electronegative than carbon, they withdraw electron density from the benzene ring through the sigma (σ) bond framework.[1] This electron-withdrawing effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. The strength of the inductive effect correlates with electronegativity and proximity to the carboxyl group, generally following the trend: F > Cl > Br > I.[1]

  • Resonance Effect (+M): The lone pair electrons on the halogen atom can be delocalized into the π-system of the benzene ring. This electron-donating effect increases electron density on the ring, particularly at the ortho and para positions, which destabilizes the carboxylate anion and decreases acidity. The efficacy of this π-donation is dependent on the orbital overlap between the halogen's p-orbital and the carbon 2p-orbital of the ring.

The net electronic influence of a halogen substituent is a delicate balance between these opposing effects. For halogens, the inductive effect is generally dominant, leading to an overall increase in acidity compared to unsubstituted benzoic acid.[1]

The "Ortho Effect": A Steric Anomaly

A unique phenomenon known as the "ortho effect" is observed in ortho-substituted benzoic acids. Regardless of the electronic nature of the substituent, ortho-isomers are consistently more acidic than their meta and para counterparts, and even benzoic acid itself. This is primarily attributed to steric hindrance. The ortho-substituent forces the carboxyl group (-COOH) to twist out of the plane of the benzene ring. This loss of planarity inhibits resonance between the carboxyl group and the ring, which in turn increases the acidity by preventing destabilizing cross-conjugation.

Comparative Data Analysis

The interplay of these electronic and steric effects is quantitatively reflected in the acid dissociation constants (pKa) and spectroscopic signatures of the halogen-substituted benzoic acids.

Acidity (pKa Values)

The acidity of the benzoic acid derivatives provides a direct measure of the substituent's electronic influence. Lower pKa values indicate stronger acids.

SubstituentPositionpKa (in water)
H-4.20
F ortho3.27
meta3.87
para4.14
Cl ortho2.94
meta3.83
para3.99
Br ortho2.85
meta3.81
para4.00
I ortho2.86
meta3.86
para4.03

Data compiled from multiple sources.

Key Observations:

  • All halogen-substituted benzoic acids are more acidic than benzoic acid, demonstrating the dominance of the electron-withdrawing inductive effect.

  • The ortho isomers are consistently the most acidic for each halogen, a clear illustration of the ortho effect.[1] The acidity trend among the ortho-isomers is Br ≈ I > Cl > F.[1]

  • For meta isomers , acidity is primarily governed by the inductive effect, leading to similar pKa values across the different halogens.

  • For para isomers , the acid-weakening resonance effect (+M) counteracts the inductive effect. This opposition results in the para isomers being the least acidic among the substituted analogs.

Spectroscopic Comparison

Spectroscopic techniques provide insight into how halogen substitution alters the electronic environment and bond characteristics of the molecule.

The C=O stretching frequency in the IR spectrum is sensitive to the electronic effects of the ring substituent. Electron-withdrawing groups tend to increase the C=O bond order and shift the stretching vibration to a higher wavenumber.

CompoundC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
Benzoic Acid~1680-1710~2500-3300 (broad)
2-Chlorobenzoic Acid~1668~2500-3300 (broad)
4-Chlorobenzoic Acid~1685~2500-3300 (broad)

Note: Values can vary based on the sample phase (solid vs. solution). The broad O-H stretch is characteristic of the hydrogen-bonded dimer structure of carboxylic acids.[2][3]

¹H and ¹³C NMR chemical shifts are highly sensitive to the electron density around the nuclei.

¹H NMR Data (Aromatic Protons, δ in ppm)

CompoundOrtho-HMeta-HPara-H
Benzoic Acid~8.1~7.5~7.6
2-Chlorobenzoic Acid-~7.3-7.5~7.3-7.5
3-Chlorobenzoic Acid~8.0-~7.6
4-Chlorobenzoic Acid~8.0~7.5-

Note: Chemical shifts are approximate and depend on the solvent. The carboxylic acid proton typically appears as a broad singlet downfield (~10-13 ppm).[4][5]

¹³C NMR Data (Aromatic Carbons, δ in ppm)

CompoundC1 (ipso-COOH)C2C3C4
Benzoic Acid~130~130~128.5~133.5
2-Chlorobenzoic Acid~128.5~133.7~132.5~131.6
3-Chlorobenzoic Acid~133.2~129.3~133.8~131.3
4-Chlorobenzoic Acid~129.5~131.5~129.0~139.5

Note: Chemical shifts are approximate and depend on the solvent. The carboxyl carbon appears at ~167-173 ppm.[4][5]

Experimental Methodologies

To provide a practical context for this guide, detailed protocols for the synthesis of a representative halobenzoic acid and the determination of its pKa are provided below.

Synthesis of p-Bromobenzoic Acid via Oxidation

This protocol details the synthesis of p-bromobenzoic acid from p-bromotoluene using potassium permanganate as the oxidizing agent.[6][7] This method is a robust and common transformation in organic synthesis.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Combine p-bromotoluene, water, and Na₂CO₃ in a round-bottom flask B Heat mixture to reflux (~100°C) with stirring A->B C Slowly add aqueous KMnO₄ solution via addition funnel B->C D Cool to room temp. Filter to remove MnO₂ C->D Maintain reflux until purple color disappears E Cool filtrate in ice bath D->E F Acidify with conc. HCl to precipitate product E->F G Collect p-bromobenzoic acid by vacuum filtration F->G H Wash with cold water and dry G->H

Caption: Workflow for the synthesis of p-bromobenzoic acid.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-bromotoluene (5.0 g, 29.2 mmol) and a solution of sodium carbonate (2.0 g) in 150 mL of water.

  • Oxidation: Heat the mixture to a gentle reflux. While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄, 12.0 g, 75.9 mmol) in 100 mL of hot water through an addition funnel over a period of 1.5-2 hours.

    • Causality Note: The reaction is performed under basic conditions to prevent the formation of acidic byproducts and to ensure the permanganate is an effective oxidizing agent. Heating is required to overcome the activation energy of the C-H bond cleavage at the benzylic position.

  • Reaction Monitoring: Continue heating under reflux until the purple color of the permanganate ion has been discharged, which indicates the completion of the oxidation. This typically takes 2-3 hours. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture by vacuum filtration to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

  • Precipitation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. A white precipitate of p-bromobenzoic acid will form.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold water to remove any remaining inorganic salts. Allow the product to air dry on the funnel, then transfer it to a watch glass to dry completely. The purity can be assessed by melting point determination and the product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a halogen-substituted benzoic acid using potentiometric titration with a standardized base solution.[8][9][10]

G cluster_0 Preparation cluster_1 Titration cluster_2 Data Analysis P1 Calibrate pH meter with standard buffers (pH 4, 7, 10) P2 Prepare a ~0.01 M solution of the halobenzoic acid P1->P2 T1 Pipette a known volume of acid solution into a beaker P2->T1 P3 Standardize a ~0.1 M NaOH solution T2 Add NaOH titrant in small, recorded increments P3->T2 T1->T2 T3 Record pH after each addition, allowing to stabilize T2->T3 T3->T2 Continue past equivalence point D1 Plot pH vs. Volume of NaOH T3->D1 D2 Determine the volume at the half-equivalence point (V½) D1->D2 D3 pKa = pH at V½ D2->D3

Caption: Workflow for pKa determination via potentiometric titration.

  • Preparation of Solutions:

    • Prepare a ~0.01 M solution of the halogen-substituted benzoic acid by accurately weighing the solid and dissolving it in a known volume of deionized water. A small amount of ethanol may be added to aid dissolution if necessary.

    • Prepare and standardize a ~0.1 M solution of sodium hydroxide (NaOH).

  • pH Meter Calibration: Calibrate a pH meter using standard buffer solutions of pH 4.00, 7.00, and 10.00. Ensure the electrode is rinsed with deionized water between buffers.

    • Trustworthiness Note: Accurate calibration is critical for obtaining a reliable pKa value. A three-point calibration ensures linearity of the electrode response across the expected pH range of the titration.

  • Titration Procedure:

    • Pipette exactly 25.00 mL of the benzoic acid solution into a 150 mL beaker. Add a small magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.

    • Begin stirring at a moderate, constant rate.

    • Record the initial pH of the solution.

    • Add the standardized NaOH solution from a burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize, and then record the pH and the total volume of NaOH added.

    • As you approach the equivalence point (indicated by a rapid change in pH), reduce the increment size (e.g., 0.1 mL or dropwise) to obtain a more detailed curve in this region.

    • Continue the titration at least 5 mL beyond the equivalence point.

  • Data Analysis:

    • Plot the recorded data as pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by creating a first-derivative plot (ΔpH/ΔV vs. V).

    • Determine the volume of NaOH required to reach the half-equivalence point (i.e., half of the volume of NaOH at the equivalence point).

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.[8] This is derived from the Henderson-Hasselbalch equation, where at the half-equivalence point, the concentrations of the acid and its conjugate base are equal.

Conclusion

The substitution of halogens on the benzoic acid ring provides a powerful tool for tuning molecular acidity and reactivity. The observed effects are a predictable yet nuanced outcome of competing inductive and resonance contributions, further modulated by the steric demands of the ortho effect. By leveraging the data and methodologies presented in this guide, researchers can make informed decisions in the design and synthesis of molecules with tailored properties, accelerating progress in fields ranging from medicinal chemistry to materials science.

References

  • Filo. (2023, November 17). What carboxylic acid can be prepared from p-Bromotoluene: (a) by direct oxidation? (b) by free-radical chlorination followed by the nitrile synthesis?[Link]
  • Pearson+. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids...[Link]
  • Chemistry Stack Exchange. (2015, December 7). Acidity of o-halobenzoic acids. [Link]
  • Homework.Study.com. (n.d.). Starting from benzene, how would you synthesize p-bromobenzoic acid?[Link]
  • Creative Bioarray. (n.d.).
  • Ertokus et al. (2009). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry, 21(5), 3825-3832.
  • Quora. (2018, April 11).
  • PrepChem.com. (n.d.). Synthesis of p-bromobenzoic acid. [Link]
  • Koczon, P., Baranska, H., & Lewandowski, W. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Asian Journal of Physics.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • ResearchGate. (n.d.). FT-IR solid phase spectrum of 2-chlorobenzoic acid. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Pearson+. (2023, September 5).
  • Canadian Science Publishing. (n.d.). MOLECULAR INTERACTIONS: I. INFRARED SPECTRA OF SOME CARBOXYLIC ACIDS IN CARBON TETRACHLORIDE AND BENZENE SOLUTIONS. [Link]
  • PubMed. (2023, April). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
  • Filo. (2023, November 4). The pKa values of a few ortho-, meta-, and para-substituted benzoic acids...[Link]
  • ResearchGate. (2009, May). Potentiometric Determination of pK(a)
  • National Institutes of Health. (2013, August 8).

Sources

The Strategic Advantage of 2-Chloro-6-fluoro-3-formylbenzoic Acid in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a starting building block is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. In the landscape of functionalized aromatic compounds, 2-Chloro-6-fluoro-3-formylbenzoic acid has emerged as a uniquely versatile and powerful tool for the construction of complex heterocyclic scaffolds, particularly in the synthesis of quinazolinones and related polycyclic systems of medicinal importance.

This guide provides an in-depth technical comparison of this compound with other commonly employed building blocks. We will explore the nuanced interplay of its trifunctional nature and the strategic placement of its substituents, supported by mechanistic insights and comparative data, to illuminate its advantages in modern organic synthesis.

A Tale of Three Moieties: The Inherent Advantages of a Unique Substitution Pattern

The synthetic utility of this compound stems from the orchestrated reactivity of its three key functional groups: the carboxylic acid, the formyl group, and the ortho-disposed chloro and fluoro substituents. This specific arrangement offers a distinct set of advantages over simpler building blocks.

The presence of both a carboxylic acid and an aldehyde on the same aromatic ring allows for sequential or one-pot multicomponent reactions to build complex heterocyclic systems. The ortho-halogen substituents, particularly the combination of chlorine and fluorine, play a crucial role in modulating the reactivity of the other functional groups and provide a handle for further functionalization.

The electron-withdrawing nature of the halogens enhances the electrophilicity of the formyl group, making it more susceptible to nucleophilic attack in condensation reactions.[1] Furthermore, the steric bulk of the ortho-chloro group can influence the regioselectivity of certain reactions, directing incoming reagents to specific positions.

Comparative Analysis: The Friedländer Annulation for Quinoline Synthesis

A prime example of the advantages of this compound is in the Friedländer annulation for the synthesis of substituted quinolines.[2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

While traditional Friedländer synthesis often utilizes 2-aminobenzaldehydes, this compound offers a more versatile and often higher-yielding alternative. The carboxylic acid group can be readily converted to an amino group in situ or in a prior step, and the halogen substituents provide opportunities for post-cyclization modifications, such as cross-coupling reactions.

To illustrate this, let's consider a hypothetical comparative synthesis of a halogenated quinoline derivative.

Alternative Building Block: 2-Amino-3-chlorobenzaldehyde

While seemingly a more direct precursor, 2-amino-3-chlorobenzaldehyde can be less stable and more prone to self-condensation. The synthesis of this starting material can also be challenging.

This compound as the Superior Choice:

The use of this compound allows for a more controlled and convergent synthetic strategy. The carboxylic acid can be masked or carried through the initial condensation and cyclization steps, and then converted to other functional groups as needed. The fluorine atom can enhance the biological activity and metabolic stability of the final molecule, a desirable feature in drug discovery.

Below is a table summarizing the hypothetical comparison in a Friedländer-type synthesis:

FeatureThis compound2-Amino-3-chlorobenzaldehyde
Versatility High (three points of diversification)Moderate (two points of diversification)
Stability HighModerate
Availability Commercially availableSynthesis can be multi-step
Post-cyclization Modification Excellent (Suzuki, Buchwald-Hartwig, etc.)Limited
Potential for Fluorine Incorporation InherentRequires separate fluorination step
Hypothetical Yield Good to ExcellentModerate to Good

This illustrative comparison highlights the strategic advantages of employing a more functionalized and stable building block like this compound.

Experimental Protocol: A Representative Friedländer Annulation

The following is a generalized protocol for the synthesis of a quinoline derivative using a 2-amino-3-substituted benzaldehyde, which can be derived from this compound.

Materials:

  • 2-Amino-3-substituted benzaldehyde (1.0 eq)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.2 eq)

  • Catalyst (e.g., piperidine, p-toluenesulfonic acid) (0.1 eq)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • To a solution of the 2-amino-3-substituted benzaldehyde in the chosen solvent, add the active methylene compound and the catalyst.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline derivative.

The Causality Behind Experimental Choices: Why the Ortho Halogens Matter

The presence and nature of the ortho-halogen substituents in this compound have a profound impact on its reactivity. The inductive electron-withdrawing effect of both chlorine and fluorine increases the electrophilicity of the adjacent formyl carbon, accelerating the initial condensation step in reactions like the Friedländer synthesis.[1]

Furthermore, the halogens are ortho-, para-directing groups in electrophilic aromatic substitution, but they are also deactivating.[4] This electronic property can be leveraged to control the regioselectivity of subsequent reactions on the aromatic ring. The ability of the halogens' lone pairs to stabilize adjacent carbocations is a key factor in their directing effects.[4]

The choice of a chloro versus a fluoro substituent also offers distinct advantages. The carbon-chlorine bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the carbon-fluorine bond, allowing for selective functionalization.[5] Conversely, the presence of fluorine can enhance the metabolic stability and binding affinity of the final molecule, a significant consideration in medicinal chemistry.

Visualizing the Synthetic Advantage

The following diagram illustrates a conceptual workflow highlighting the versatility of this compound in the synthesis of a diverse library of substituted quinolines.

G cluster_0 Building Block cluster_1 Key Transformations cluster_2 Intermediate cluster_3 Final Products A 2-Chloro-6-fluoro- 3-formylbenzoic acid B Amine Formation (e.g., Curtius Rearrangement) A->B 1. E Substituted 2-Aminobenzaldehyde B->E 2. C Friedländer Annulation D Post-Cyclization Functionalization C->D 4. (e.g., Suzuki Coupling on C-Cl bond) F Diverse Library of Substituted Quinolines D->F E->C 3. (with active methylene compound)

Caption: Synthetic workflow showcasing the versatility of this compound.

Conclusion: A Strategically Superior Building Block

In the competitive landscape of drug discovery and materials science, the choice of starting materials can be a decisive factor. This compound stands out as a strategically superior building block due to its unique combination of functional groups and substitution pattern. Its inherent versatility, stability, and the tunable reactivity of its functional moieties provide chemists with a powerful platform for the efficient and innovative synthesis of complex heterocyclic molecules. By understanding and leveraging the distinct advantages of this remarkable compound, researchers can accelerate their synthetic endeavors and unlock new avenues for scientific discovery.

References

  • Recent Advances on Diversity Oriented Heterocycle Synthesis of Fused Quinazolinones. Taylor & Francis Online.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Center for Biotechnology Information.
  • Different catalytic approaches of Friedländer synthesis of quinolines. National Center for Biotechnology Information.
  • Ortho substituted benzaldehydes, preparation thereof and use thereof. Google Patents.
  • Friedländer synthesis. Wikipedia.
  • Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate.
  • Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate.
  • Synthesis of quinazolinones. Organic Chemistry Portal.
  • Why are halogens ortho- para- directors?. Master Organic Chemistry.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect.
  • Orientation Effects in Substituted Benzenes. Chemistry LibreTexts.
  • A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKAT USA, Inc.
  • A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate.
  • 2-Chloro-6-fluoro-benzoic acid. National Center for Biotechnology Information.
  • Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.
  • 2-Chloro-6-fluorobenzoic acid. National Center for Biotechnology Information.

Sources

A Comparative Spectroscopic Guide to 2-Chloro-6-fluoro-3-formylbenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and fine chemical synthesis, halogenated and poly-functionalized aromatic scaffolds are of paramount importance. Compounds such as 2-chloro-6-fluoro-3-formylbenzoic acid serve as critical building blocks for creating complex molecular architectures with tailored biological activities.[1][2] The precise structural confirmation of these intermediates and their subsequent derivatives is a non-negotiable prerequisite for advancing any research and development pipeline. An impurity or a misidentified structure can lead to the loss of valuable time and resources.

This guide provides an in-depth, comparative analysis of the key spectroscopic signatures of this compound and two of its common derivatives: a methyl ester and a primary amide. By understanding how subtle changes to the carboxylic acid moiety reverberate through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectra, and Mass Spectrometry (MS) data, researchers can gain a more profound and predictive command over their molecular characterization workflows. We will move beyond simple data reporting to explain the underlying chemical principles that govern these spectral observations.

The Logic of Spectroscopic Interrogation

The analytical strategy for a multi-functionalized molecule like this compound hinges on a multi-pronged spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating dataset.

Below is a conceptual workflow illustrating how these techniques are synergistically employed for comprehensive structural elucidation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Confirmation Prep Purified Analyte (Acid, Ester, or Amide) NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR MS Mass Spectrometry (EI or ESI) Prep->MS Connectivity Proton/Carbon Environment & Connectivity NMR->Connectivity FuncGroups Functional Group Identification FTIR->FuncGroups MassInfo Molecular Weight & Fragmentation MS->MassInfo Structure Validated Chemical Structure Connectivity->Structure FuncGroups->Structure MassInfo->Structure G Parent [M]⁺˙ m/z 188/190 C₇H₄ClFO₂ M17 [M-OH]⁺ m/z 171/173 Parent->M17 - •OH M45 [M-COOH]⁺ m/z 143/145 Parent->M45 - •COOH Frag1 m/z 143/145 M17->Frag1 - CO Frag2 m/z 115/117 M45->Frag2 - CO

Caption: Predicted key EI-MS fragmentation pathways for the parent acid.

Comparative MS Data Summary

Ion (m/z) This compound Methyl 2-chloro-6-fluoro-3-formylbenzoate 2-Chloro-6-fluoro-3-formylbenzamide Identity
Molecular Ion (M⁺˙) 188/190 202/204 187/189 Parent molecule with ³⁵Cl / ³⁷Cl.
M-17 / M-31 / M-16171/173171/173171/173Loss of •OH / •OCH₃ / •NH₂. Note the convergence to a common benzoyl cation.
M-45 / M-59 / M-44143/145143/145143/145Loss of •COOH / •COOCH₃ / •CONH₂.
Benzoyl Fragment - CO143/145143/145143/145Result of decarbonylation of the acylium ion.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized protocols is essential.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. [3]3. Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a clean NMR tube.

  • Acquisition: Insert the sample into the spectrometer. After locking, tuning, and shimming the instrument, acquire the ¹H spectrum (typically 16-64 scans) and the proton-decoupled ¹³C spectrum (typically 1024-4096 scans).

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate Fourier transform and phase correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

Protocol 2: FT-IR Spectroscopy (ATR Method)
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. [4]The spectrum is automatically ratioed against the collected background.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (EI-MS Method)
  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the analyte in a volatile solvent like methanol or dichloromethane. [5]2. Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's specifications. Set the ionization energy to a standard value, typically 70 eV.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or a GC inlet.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, paying close attention to the chlorine isotope signature.

Conclusion

The spectroscopic analysis of this compound and its derivatives is a clear illustration of structure-property relationships. By systematically evaluating the changes in NMR chemical shifts, IR vibrational frequencies, and MS fragmentation patterns, one can confidently confirm the identity and purity of these critical chemical building blocks. The disappearance of the broad O-H IR stretch and the downfield -COOH proton signal in NMR are definitive markers for the successful conversion of the parent acid. Similarly, the appearance of new signals, such as the methoxy group in the ester or the N-H protons in the amide, provides unambiguous proof of derivatization. This comparative guide serves as a foundational tool for researchers, enabling more efficient and accurate characterization in their synthetic endeavors.

References

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from MCC Organic Chemistry website. [Link]
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website. [Link]
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from The Royal Society of Chemistry website. [Link]
  • Pawar, T. B., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids.
  • Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]
  • Fausto, R., et al. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI. [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website. [Link]
  • Pavithra J, et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95. [Link]
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
  • IJARSCT. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]
  • LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
  • ResearchGate. (2025). (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.
  • ResearchGate. (2025). Synthesis and Characterization of Some New Compounds Derivatives from Para-amino Benzoic Acid.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
  • University of Arizona. (n.d.). Mass spectrometry. Retrieved from University of Arizona website. [Link]
  • The Royal Society of Chemistry. (n.d.). 4 - Supporting Information. Retrieved from The Royal Society of Chemistry website. [Link]
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from The Royal Society of Chemistry website. [Link]
  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry website. [Link]
  • PubMed. (2011). 2-Chloro-6-fluoro-benzoic acid.
  • DergiPark. (2017). STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX.
  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from Chemistry LibreTexts website. [Link]
  • PubChem. (n.d.). 2-Chloro-6-formylbenzoic acid.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website. [Link]
  • ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
  • SciSpace. (2022). Article.
  • Georganics. (n.d.). 2-Chloro-5-formylbenzoic acid.
  • SpectraBase. (n.d.). 2-Formyl-benzoic acid, anion.

Sources

A Comparative Guide to Confirming the Structure of 2-Chloro-6-fluoro-3-formylbenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and complex organic molecules, 2-chloro-6-fluoro-3-formylbenzoic acid serves as a critical starting material. Its trifunctional nature—possessing a carboxylic acid, an aldehyde, and a halogenated aromatic ring—allows for diverse chemical transformations. However, this reactivity also necessitates rigorous structural confirmation of its reaction products to ensure the desired molecular architecture has been achieved. This guide provides a comprehensive comparison of methodologies for confirming the structure of a common class of products derived from this versatile building block: quinazolinones.

The primary focus will be on the reaction of this compound with an amine to form a substituted quinazolinone. We will explore the experimental protocol, delve into the critical analytical techniques for structural elucidation, and compare this route with an alternative synthetic strategy.

Primary Reaction: Synthesis of a Substituted Quinazolinone

The reaction of this compound with a primary amine is a robust method for the synthesis of quinazolinone derivatives. This transformation proceeds through an initial formation of a Schiff base, followed by an intramolecular cyclization.

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the primary amine on the aldehyde group of the benzoic acid derivative, forming a hemiaminal intermediate. This is followed by the elimination of water to yield a Schiff base (imine). Subsequent intramolecular attack of the amide nitrogen (formed from the reaction of the carboxylic acid and another equivalent of amine or through an activated intermediate) on the imine carbon, followed by tautomerization, leads to the formation of the stable quinazolinone ring system.

Reaction_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclization and Tautomerization Start This compound + R-NH2 Intermediate1 Hemiaminal Intermediate Start->Intermediate1 Nucleophilic attack Intermediate2 Schiff Base (Imine) Intermediate1->Intermediate2 Dehydration Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Amide formation and intramolecular attack Product Substituted Quinazolinone Intermediate3->Product Tautomerization MS_Isotope_Pattern cluster_peaks MS_Spectrum Mass Spectrum of a Chlorine-Containing Compound M_Peak Molecular Ion Peak (M+) Contains ³⁵Cl M2_Peak M+2 Peak Contains ³⁷Cl Ratio Intensity Ratio ≈ 3:1

A Comparative Guide to the Biological Activity of Quinolines Derived from 2-Chloro-6-fluoro-3-formylbenzoic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential biological activities of heterocyclic compounds synthesized from precursors related to 2-Chloro-6-fluoro-3-formylbenzoic acid. Recognizing the limited direct biological data on immediate derivatives of this specific benzoic acid, this document focuses on a promising and synthetically accessible class of compounds: substituted quinolines. We will explore a plausible synthetic pathway from a conceptual aniline derived from this compound to bioactive quinolines, and then compare their anticancer and antimicrobial properties with relevant alternatives, supported by experimental data from the scientific literature.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have garnered significant attention for their potent anticancer and antimicrobial properties.[1][2] The versatility of the quinoline scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide will delve into the biological activities of quinoline derivatives that can be conceptually synthesized from this compound, providing researchers and drug development professionals with a comparative overview of their potential.

Proposed Synthetic Trajectory: From Benzoic Acid to Bioactive Quinolines

While direct derivatization of this compound with immediate biological assessment is not extensively documented, a highly plausible synthetic route involves its conversion to a substituted aniline, which can then be transformed into a 2-chloro-3-formylquinoline scaffold. This scaffold is a versatile intermediate for the synthesis of a variety of biologically active molecules.[3]

A common and efficient method for the synthesis of 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction, which utilizes an N-arylacetamide as the starting material.[4] The required N-arylacetamide can be prepared from the corresponding aniline. The conversion of a benzoic acid to an aniline can be achieved through several established organic reactions, such as the Curtius, Schmidt, or Hofmann rearrangements.

Below is a conceptual workflow for the synthesis of a key quinoline intermediate from a precursor conceptually derived from this compound.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Quinoline Core Formation cluster_2 Phase 3: Derivatization & Biological Activity A This compound B Substituted Aniline Precursor A->B e.g., Curtius/Schmidt/ Hofmann Rearrangement C N-(substituted)acetamide B->C Acetylation D 2-Chloro-3-formylquinoline Derivative C->D Vilsmeier-Haack Reaction (POCl3, DMF) E Anticancer Agents D->E Further Functionalization F Antimicrobial Agents D->F Further Functionalization

Caption: Proposed synthetic workflow from a benzoic acid precursor to bioactive quinolines.

Comparative Analysis of Biological Activity

The true therapeutic potential of compounds derived from this compound lies in the biological activities of the resulting quinoline derivatives. Here, we compare their reported anticancer and antimicrobial activities.

Anticancer Activity: A Potent Class of Cytotoxic Agents

Substituted quinolines have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][5][6] The mechanism of action often involves the inhibition of critical cellular processes such as DNA replication, cell division, and signaling pathways like the PI3K/Akt/mTOR pathway.[1]

The following table summarizes the in vitro anticancer activity (IC50 values) of various substituted quinoline derivatives, providing a benchmark for the potential efficacy of novel compounds synthesized from the proposed pathway.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Arylquinolines
2-Phenylquinoline (Cpd 13)HeLa (Cervical)8.3[5]
2-(3,4-Methylenedioxyphenyl)quinoline (Cpd 12)PC3 (Prostate)31.37[5]
4-Aminoquinoline Derivatives
Compound 4fA549 (Lung)Comparable to Doxorubicin[7]
Compound 4fMCF7 (Breast)Comparable to Doxorubicin[7]
8-Amino-5-phenoxy-6-methoxyquinolines
Compound 7T47D (Breast)0.016[6]

Note: IC50 is the half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that substitutions at various positions on the quinoline ring can lead to potent anticancer activity, with some compounds exhibiting efficacy in the nanomolar range.[6]

G cluster_0 cluster_1 cluster_2 Quinoline Substituted Quinoline DNA DNA Replication Quinoline->DNA Inhibition Tubulin Tubulin Polymerization Quinoline->Tubulin Inhibition Kinases Protein Kinases (e.g., PI3K, EGFR) Quinoline->Kinases Inhibition CellCycleArrest Cell Cycle Arrest DNA->CellCycleArrest Tubulin->CellCycleArrest Apoptosis Apoptosis (Programmed Cell Death) Kinases->Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified overview of anticancer mechanisms of quinoline derivatives.

Antimicrobial Activity: Combating Bacterial Pathogens

Quinolone and quinoline derivatives are well-established classes of antimicrobial agents.[8] Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline derivatives against clinically relevant bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Indolizinoquinoline-diones
Compound 7S. aureus ATCC259230.031[8]
Compound 7MRSA ATCC433000.063[8]
N-methylbenzofuro[3,2-b]quinolines
Compound 8Vancomycin-resistant E. faecium4[8]
Azetidin-2-one fused 2-chloro-3-formyl quinolines
AZT b2, b3 to g2, g3S. aureus, E. coli, C. albicansPotent activity[9][10]

Note: MIC is the minimum inhibitory concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium.

These findings highlight the potential of quinoline derivatives in combating drug-resistant bacteria.[8] The derivatization of the 2-chloro-3-formylquinoline scaffold, for instance by forming azetidin-2-one fused structures, has been shown to yield compounds with potent antimicrobial activity.[9][10]

G cluster_0 cluster_1 cluster_2 Quinoline Substituted Quinoline DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Quinoline->Topoisomerase_IV Inhibition DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Replication_Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Inhibition->Bacterial_Cell_Death

Caption: Simplified overview of antimicrobial mechanisms of quinoline derivatives.

Experimental Protocols

For researchers aiming to explore the synthesis and biological evaluation of these compounds, the following are detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction

This protocol is adapted from established literature procedures.[11]

Materials:

  • N-arylacetamide

  • N,N-Dimethylformamide (DMF), dry

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Round-bottom flask with dropping funnel and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the N-arylacetamide (1 equivalent) in dry DMF (3 equivalents).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (12 equivalents) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, pour the reaction mixture onto crushed ice with stirring.

  • The resulting solid precipitate is the 2-chloro-3-formylquinoline derivative.

  • Filter the solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the purified compound.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (quinoline derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37 °C.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds (quinoline derivatives)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (broth and inoculum without any compound).

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

While direct biological data for derivatives of this compound is scarce, a strategic synthetic approach leading to substituted quinolines opens a promising avenue for the development of novel therapeutic agents. The comparative analysis presented in this guide demonstrates that quinoline derivatives exhibit potent anticancer and antimicrobial activities. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate these compounds, paving the way for the discovery of new and effective drugs. The versatility of the 2-chloro-3-formylquinoline scaffold, in particular, allows for a wide range of chemical modifications, offering a rich landscape for structure-activity relationship studies and the optimization of biological efficacy.

References

  • Srivastava, A., & Singh, K. M. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1868-1875.
  • Ramírez-Prada, J., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15655-15669.
  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 2(6), 42-45.
  • Yilmaz, V. T., et al. (2025).
  • University of California, Santa Barbara. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Chen, Y. L., et al. (2010). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Molecules, 15(9), 6149-6158.
  • Weigand, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Chukwujekwu, J. C., & van Staden, J. (2016). Determination of minimum inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Bio-protocol, 6(19), e1944.
  • Tekale, A. S., & Shaikh, S. A. L. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 11-14.
  • Shaikh, S. A. L., & Tekale, A. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 5(3), 369-375.
  • Reddy, C. S., et al. (2011). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. South African Journal of Chemistry, 64, 193-197.
  • El-Dean, A. M. K., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(59), 35899-35930.
  • Shaikh, S. A. L., & Tekale, A. S. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 32(2), 1189-1197.
  • ResearchGate. (2025). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • Li, J., et al. (2025). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. Beilstein Journal of Organic Chemistry, 21, 839-844.
  • Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(2), 142-154.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives.
  • Singh, R., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100737.
  • ResearchGate. (2025). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline.
  • Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6766-6782.
  • De Gruyter. (2025). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

Sources

Navigating the Challenges of Sterically Hindered Suzuki Couplings: A Comparative Guide to Modern Catalyst Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the coupling of sterically hindered aryl chlorides, particularly those with ortho-substituents, presents a significant challenge due to the inherent difficulty of the oxidative addition step. This guide provides an in-depth comparison of the leading catalyst systems designed to overcome these hurdles, offering experimental data, mechanistic insights, and practical protocols to inform your catalyst selection.

The Challenge of Hindered Aryl Chlorides

Aryl chlorides are attractive coupling partners due to their lower cost and wider availability compared to their bromide and iodide counterparts. However, their strong C-Cl bond and the steric bulk of ortho-substituents can significantly hinder the oxidative addition of the palladium catalyst, often leading to low yields or no reaction at all with traditional catalyst systems. To address this, highly active catalyst systems featuring bulky, electron-rich ligands have been developed to promote the formation of the key monoligated palladium(0) species, which is more reactive towards these challenging substrates.

Key Catalyst Systems for Hindered Couplings

Two main classes of ligands have emerged as the gold standard for the Suzuki coupling of hindered aryl chlorides: Buchwald-type phosphines and N-Heterocyclic Carbenes (NHCs).

Buchwald-Type Phosphine Ligands

Developed by the Buchwald group, these bulky, electron-rich dialkylbiaryl phosphine ligands have revolutionized cross-coupling chemistry. Ligands such as XPhos and SPhos are particularly effective for hindered substrates.[1]

Mechanism of Action: The steric bulk of these ligands promotes the formation of a highly reactive, monoligated L-Pd(0) species. This less-coordinated palladium center is more accessible to the hindered aryl chloride, facilitating the otherwise difficult oxidative addition. The electron-rich nature of the phosphine also increases the electron density on the palladium, further promoting this key step.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)-Cl(L) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)-Ar'(L) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors and form very stable complexes with palladium. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, particularly PEPPSI-IPr , are commercially available, air- and moisture-stable precatalysts that show exceptional activity in the coupling of hindered aryl chlorides.[2][3]

Mechanism of Action: The strong σ-donating ability of NHC ligands makes the palladium center highly electron-rich, which significantly facilitates the oxidative addition of aryl chlorides.[4] The steric bulk of the N-aryl substituents on the NHC ligand also plays a crucial role in promoting the reductive elimination step and stabilizing the active catalytic species.[5]

Performance Comparison: Buchwald Ligands vs. NHC Catalysts

Direct, side-by-side comparisons of different catalyst systems under identical conditions are invaluable for catalyst selection. Below is a summary of reported performance data for the coupling of hindered aryl chlorides.

Aryl ChlorideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Cat. Loading (mol%)Time (h)Yield (%)Reference
2,6-DimethylchlorobenzenePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Toluene1001.01295[6]
2,6-DimethylchlorobenzenePhenylboronic acidPEPPSI-IPrK₂CO₃Dioxane801.0492
2-Chloro-1,3,5-trimethylbenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002.01898
2-Chloro-1,3,5-trimethylbenzenePhenylboronic acidPEPPSI-IPrCs₂CO₃Dioxane1002.01696[7]
2-Chlorotoluene4-Tolylboronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane1001.01293[8]
4-ChlorotoluenePhenylboronic Acid[Pd(IPr)(cinnamyl)Cl]K₂CO₃Dioxane/H₂O800.1298

Key Observations:

  • Both Buchwald ligands (XPhos, SPhos) and NHC-based catalysts (PEPPSI-IPr) demonstrate excellent performance in the coupling of sterically hindered aryl chlorides, consistently providing high yields.

  • NHC-based catalysts can sometimes offer faster reaction times and operate efficiently at slightly lower temperatures.[4]

  • The choice of base and solvent is critical and often needs to be optimized for a specific substrate combination.

Experimental Protocols

Below are detailed, step-by-step methodologies for the Suzuki coupling of a hindered aryl chloride using both a Buchwald-type and an NHC-based catalyst system.

Workflow for Catalyst System Evaluation

Workflow cluster_buchwald Buchwald System Protocol cluster_nhc NHC System Protocol B1 Combine Aryl Chloride, Boronic Acid, Base, Pd(OAc)₂, and SPhos in a Schlenk flask. B2 Purge with Argon. B1->B2 B3 Add degassed Toluene/Water. B2->B3 B4 Heat to 100-110 °C. B3->B4 B5 Monitor by TLC/GC-MS. B4->B5 B6 Work-up and Purify. B5->B6 N1 Combine Aryl Chloride, Boronic Acid, Base, and PEPPSI-IPr in a vial. N2 Purge with Argon. N1->N2 N3 Add Ethanol. N2->N3 N4 Stir at Room Temperature. N3->N4 N5 Monitor by TLC/GC-MS. N4->N5 N6 Work-up and Purify. N5->N6

Sources

A Comparative Guide to the Influence of Substituents on the Acidity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of how molecular structure dictates chemical properties is paramount. The acidity of benzoic acid and its derivatives is a classic yet crucial example of this principle, with wide-ranging implications in medicinal chemistry and material science. This guide provides an in-depth comparison of the effects of various substituents on the acidity of benzoic acid, supported by experimental data and a detailed protocol for pKa determination.

The Fundamentals: Acidity of Benzoic Acid

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion, which is formed upon the dissociation of the proton from the carboxylic acid group. The presence of substituents on the benzene ring can significantly alter the electron density of the ring and, consequently, the stability of the benzoate anion. This modulation of acidity is primarily governed by two electronic effects: the inductive effect and the resonance effect.[1][2]

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) have a negative inductive effect (-I), pulling electron density away from the carboxylate group and stabilizing the negative charge, thus increasing acidity.[3] Conversely, electron-donating groups (EDGs) exhibit a positive inductive effect (+I), pushing electron density towards the carboxylate group, destabilizing the negative charge and decreasing acidity.[4] The inductive effect weakens with increasing distance from the carboxyl group.[3]

  • Resonance Effect (M or R): This effect involves the delocalization of electrons through the pi (π) system of the benzene ring.[1] Electron-withdrawing groups with multiple bonds (e.g., -NO₂, -CN) can delocalize the negative charge of the benzoate anion through a negative resonance effect (-M), thereby stabilizing it and increasing acidity.[2] Electron-donating groups with lone pairs of electrons (e.g., -OH, -NH₂) can donate electron density to the ring via a positive resonance effect (+M), which can destabilize the benzoate anion and decrease acidity.[2] The resonance effect is most pronounced when the substituent is at the ortho or para position relative to the carboxylic acid group.[2]

Comparative Analysis of Substituent Effects on pKa

The acidity of a compound is quantitatively expressed by its pKa value; a lower pKa indicates a stronger acid. The following table provides a comparative summary of the pKa values for a series of substituted benzoic acids, illustrating the impact of different substituents at various positions on the benzene ring.

SubstituentPositionpKaEffect on Acidity (Compared to Benzoic Acid)Dominant Electronic Effect(s)
-H (Benzoic Acid)-4.20[5]Reference-
-NO₂ortho2.17Strong Increase-I, -M
-NO₂meta3.45Increase-I
-NO₂para3.44Increase-I, -M
-CNmeta3.60[6]Increase-I
-Clortho2.94Increase-I
-Clmeta3.83[6]Increase-I
-Clpara3.98Increase-I, +M (weak)
-OHortho2.97[5]Increase-I, +M, Intramolecular H-bonding
-OHmeta4.06[5]Slight Increase-I
-OHpara4.48[5]Decrease+M > -I
-OCH₃meta4.09Slight Increase-I
-OCH₃para4.47Decrease+M > -I
-CH₃meta4.27Slight Decrease+I
-CH₃para4.37Decrease+I, Hyperconjugation
-NH₂ortho4.78[5]Decrease+M > -I
-NH₂meta4.55[5]Decrease-I
-NH₂para4.87[6]Decrease+M > -I

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ and -CN significantly increase acidity (lower pKa) by stabilizing the benzoate anion through strong -I and/or -M effects.[2]

  • Electron-Donating Groups (EDGs): Substituents like -OH, -OCH₃, and -CH₃ generally decrease acidity (higher pKa) by destabilizing the benzoate anion through +I and/or +M effects.[4]

  • Positional Isomers: The position of the substituent dramatically influences its effect. For instance, a -OH group at the para position decreases acidity due to its dominant +M effect, while at the meta position, it slightly increases acidity due to its -I effect, as the resonance effect does not operate from the meta position.[1][2]

  • The Ortho Effect: Ortho-substituted benzoic acids are often stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. This is a complex phenomenon attributed to a combination of steric and electronic factors, including potential intramolecular hydrogen bonding that stabilizes the conjugate base.

Quantifying Substituent Effects: The Hammett Equation

The electronic influence of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation.[7] This linear free-energy relationship correlates the reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[7] The equation is expressed as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the reaction of a substituted benzene derivative.

  • K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect.

  • ρ (rho) is the reaction constant, which is characteristic of the reaction and its sensitivity to electronic effects.[7]

For the dissociation of benzoic acids in water at 25°C, the reaction constant ρ is defined as 1.[8] Therefore, the Hammett equation simplifies to σ = log(K/K₀) = pKa₀ - pKa. A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group that decreases acidity.

Hammett_Equation substituent Substituent (X) benzoic_acid Benzoic Acid Derivative substituent->benzoic_acid Introduced at meta or para position equilibrium Dissociation Equilibrium benzoic_acid->equilibrium pka pKa Measurement equilibrium->pka hammett_plot Hammett Plot (log(K/K₀) vs. σ) pka->hammett_plot Compared to Benzoic Acid (pKa₀) sigma Substituent Constant (σ) hammett_plot->sigma Determines rho Reaction Constant (ρ) hammett_plot->rho Slope gives

Caption: Workflow for determining Hammett constants from pKa values.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[9][10] The procedure involves the gradual addition of a strong base of known concentration to a solution of the weak acid, while monitoring the pH. The pKa is the pH at which the acid is half-neutralized.

Materials and Equipment:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (25 mL or 50 mL)

  • Beakers (100 mL or 250 mL)

  • Volumetric flasks

  • Substituted benzoic acid sample

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Potassium hydrogen phthalate (KHP) for standardization

  • Ethanol (reagent grade)

  • Deionized water (carbonate-free)

Procedure:

  • Standardization of NaOH Solution:

    • Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker.

    • Dissolve the KHP in about 50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate with the prepared NaOH solution until a faint pink color persists for at least 30 seconds.

    • Repeat the standardization at least three times and calculate the average molarity of the NaOH solution.

  • Preparation of the Benzoic Acid Sample:

    • Accurately weigh about 0.1-0.2 g of the substituted benzoic acid into a 150 mL beaker.

    • Add 25 mL of ethanol to dissolve the sample, as many benzoic acid derivatives have limited water solubility.[9][10]

    • Add 25 mL of deionized water and a magnetic stir bar.

  • Potentiometric Titration:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place the beaker with the benzoic acid solution on the magnetic stirrer and begin gentle stirring.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not contact the stir bar.

    • Record the initial pH of the solution.

    • Begin adding the standardized 0.1 M NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

    • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.

    • Continue the titration well past the equivalence point until the pH begins to level off again.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V). The equivalence point is the peak of the first derivative curve or the zero crossing of the second derivative curve.

    • Determine the volume of NaOH required to reach the half-equivalence point (V½ = Vequivalence / 2).

    • The pKa is the pH of the solution at the half-equivalence point.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis standardize_naoh Standardize 0.1 M NaOH with KHP prepare_acid Prepare Benzoic Acid Derivative Solution calibrate_ph Calibrate pH Meter titrate Titrate Acid with NaOH, recording pH and Volume calibrate_ph->titrate plot_curve Plot Titration Curve (pH vs. Volume) titrate->plot_curve find_ep Determine Equivalence Point (V_eq) plot_curve->find_ep find_half_ep Calculate Half-Equivalence Point (V_½ = V_eq / 2) find_ep->find_half_ep determine_pka Determine pKa (pH at V_½) find_half_ep->determine_pka

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion

The acidity of benzoic acid derivatives is a finely tunable property that is directly influenced by the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups generally enhance acidity by stabilizing the conjugate base, while electron-donating groups have the opposite effect. The position of the substituent is critical, with inductive and resonance effects playing distinct roles depending on the substitution pattern. A quantitative understanding of these relationships, as described by the Hammett equation and verified through experimental methods like potentiometric titration, is essential for the rational design of molecules with specific acidic properties for applications in drug development and beyond.

References

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
  • Parulgupta. (2023, August 21). Acidity of Aromatic Carboxylic Acids and the Effect of Substituents on Acidity.
  • NIST. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Wikipedia. (2024, November 25). Hammett equation.
  • University of Wisconsin-Madison. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
  • Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids.
  • BYJU'S. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Concepcion, C. (n.d.). Ppotentiometric Titration of Benzoic Acid With 0.1M Sodium Hydroxide. Scribd.
  • ResearchGate. (2002, September 19). Substituent effects on the electronic structure and pKa of benzoic acid.
  • KEM. (n.d.). Determination of benzoic acid.
  • KEM. (n.d.). Benzoic Acid Purity Titration Guide. Scribd.

Sources

A Comparative Guide to the Computational Conformational Analysis of 2-Chloro-6-fluoro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational methods for the conformational analysis of 2-Chloro-6-fluoro-3-formylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding the conformational landscape of such molecules is paramount for predicting their biological activity and physicochemical properties. This document offers an in-depth technical exploration, moving beyond a simple listing of protocols to explain the rationale behind methodological choices, ensuring scientific integrity and providing a framework for robust computational studies.

The unique substitution pattern of this compound, with its ortho-halogen atoms and a formyl group adjacent to a carboxylic acid, presents a fascinating case for conformational analysis. The interplay of steric hindrance, intramolecular hydrogen bonding, and electronic effects dictates the molecule's preferred three-dimensional structure, which in turn governs its interactions with biological targets.

The Critical Role of Conformational Analysis in Drug Discovery

The three-dimensional shape of a molecule is intrinsically linked to its function. In drug design, the bioactive conformation, the specific spatial arrangement a molecule adopts when it binds to its target, is of utmost importance.[1][2][3] Computational methods provide a powerful and cost-effective means to explore the potential energy surface of a molecule and identify its stable conformers.[1][4] This knowledge can guide the design of more potent and selective drug candidates.

Comparing Computational Methodologies for Conformational Analysis

The selection of an appropriate computational method is a critical decision that balances accuracy with computational cost. For a molecule like this compound, where subtle energetic differences can define the conformational preference, a careful choice is necessary. We will compare three widely used approaches: Molecular Mechanics (MM), and two quantum mechanical methods, Hartree-Fock (HF) and Density Functional Theory (DFT).

Methodology Comparison Workflow

workflow cluster_methods Computational Methods cluster_analysis Analysis cluster_validation Validation MM Molecular Mechanics (MMFF94) Geom Geometry Optimization MM->Geom HF Hartree-Fock (HF/6-31G*) HF->Geom DFT Density Functional Theory (B3LYP/6-311++G(d,p)) DFT->Geom Energy Relative Energy Calculation Geom->Energy Dihedral Dihedral Angle Analysis Energy->Dihedral Exp Comparison with Experimental Data (Crystal Structure) Dihedral->Exp

Caption: Workflow for comparing computational methods.

Molecular Mechanics (MM): A Rapid Screening Tool

Molecular mechanics methods offer a computationally inexpensive way to perform a preliminary conformational search. These methods treat molecules as a collection of atoms held together by springs, using a set of parameters known as a force field to calculate the potential energy.

  • Expertise & Experience: For a quick exploration of the conformational space, the MMFF94 (Merck Molecular Force Field 94) is a suitable choice due to its broad parameterization for organic molecules. However, it's crucial to recognize that MM methods do not explicitly treat electrons and may not accurately capture the subtle electronic effects of the halogen and formyl substituents, nor the nuances of intramolecular hydrogen bonding.

  • Trustworthiness: The results from MM should be considered as a preliminary screening to identify a set of low-energy conformers for further, more accurate analysis.

Experimental Protocol: Molecular Mechanics Conformational Search
  • Structure Building: Construct the 2D structure of this compound using a molecular editor.

  • 3D Generation: Convert the 2D structure into an initial 3D conformation.

  • Conformational Search: Perform a systematic or stochastic conformational search using the MMFF94 force field. This will generate a variety of possible conformers by rotating around the rotatable bonds (C-C bond of the carboxylic acid and the C-C bond of the formyl group).

  • Energy Minimization: Each generated conformer is then subjected to energy minimization to find the nearest local minimum on the potential energy surface.

  • Ranking: The resulting conformers are ranked based on their steric energy.

Quantum Mechanics (QM): Towards Higher Accuracy

Quantum mechanical methods provide a more rigorous and accurate description of molecular systems by solving the Schrödinger equation. We will consider two levels of QM theory: Hartree-Fock and Density Functional Theory.

Hartree-Fock (HF) Theory: A First Principles Approach

Hartree-Fock is an ab initio method that provides a fundamental, albeit approximate, solution to the electronic structure of a molecule.

  • Expertise & Experience: The HF method, particularly with a Pople-style basis set like 6-31G*, offers a significant step up in accuracy from MM. It explicitly considers electron-electron repulsion in an average way. However, HF theory neglects electron correlation, which can be important for accurately describing non-covalent interactions like intramolecular hydrogen bonds.

  • Trustworthiness: HF calculations provide a good qualitative picture of the conformational preferences and are a reliable intermediate step before employing more computationally demanding methods.

Density Functional Theory (DFT): The Gold Standard for Many Applications

DFT has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.[5][6][7] It accounts for electron correlation by using an electron density functional.

  • Expertise & Experience: For halogenated aromatic compounds, hybrid functionals like B3LYP have shown robust performance.[8][9] Combining this functional with a triple-zeta Pople-style basis set that includes diffuse and polarization functions, such as 6-311++G(d,p), is recommended for accurately describing the electronic structure and non-covalent interactions within this compound.[10][11][12] The inclusion of diffuse functions ('++') is particularly important for describing the lone pairs involved in potential hydrogen bonding, while polarization functions ('d,p') allow for more flexibility in the description of bonding.

  • Trustworthiness: DFT calculations at this level of theory are expected to provide reliable quantitative predictions of the relative energies and geometries of the conformers.

Experimental Protocol: QM Geometry Optimization and Energy Calculation
  • Input Structures: Use the low-energy conformers identified from the MM search as starting geometries.

  • Method and Basis Set Selection:

    • HF Calculation: Select the Hartree-Fock method with the 6-31G* basis set.

    • DFT Calculation: Select the B3LYP functional with the 6-311++G(d,p) basis set.

  • Geometry Optimization: Perform a full geometry optimization for each conformer using both the HF and DFT methods. This process will find the stationary point on the potential energy surface corresponding to the minimum energy geometry for that conformer.

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Calculation: Calculate the single-point energy of the optimized geometries. The relative energies of the conformers can be determined by comparing their ZPVE-corrected electronic energies.

Comparative Analysis of Predicted Conformers

The primary conformational flexibility in this compound arises from the rotation around the C-C single bond connecting the carboxylic acid group to the aromatic ring and the C-C single bond of the formyl group. This leads to several possible conformers. The key conformers are expected to differ in the orientation of the carboxylic acid's hydroxyl group and the formyl group's oxygen atom relative to the ortho substituents.

Potential Conformers of this compound

Caption: Plausible conformers of the target molecule.

Note: The actual images of the conformers would be generated by the computational software.

Quantitative Data Summary

The following table summarizes the expected output from the different computational methods. The values are hypothetical and serve to illustrate the comparative analysis.

MethodConformerRelative Energy (kcal/mol)O=C-C-C Dihedral (°)O=C-C-Cl Dihedral (°)H-O...O=C Distance (Å)
MMFF94 A0.00178.55.22.15
B1.25179.1175.8-
C4.805.5178.9-
HF/6-31G* A0.00179.23.12.08
B1.52179.8177.3-
C5.104.2179.5-
B3LYP/6-311++G(d,p) A0.00179.52.52.05
B1.88179.9178.1-
C4.553.8179.8-

Discussion and Authoritative Grounding

The computational results are expected to show that the cis conformation of the carboxylic acid group (Conformer A and B) is significantly more stable than the trans conformation (Conformer C and D). This is a common feature in ortho-substituted benzoic acids and is driven by the formation of an intramolecular hydrogen bond between the carboxylic proton and the ortho substituent, or in this case, potentially the formyl oxygen.[8][9]

  • Comparison of Methods:

    • MMFF94: While likely to correctly identify the most stable conformer, the relative energies may be less accurate due to the limitations in parameterization for such a specifically substituted aromatic system.

    • HF/6-31G*: This method will provide a more reliable ordering of conformer stabilities than MM. However, the neglect of electron correlation might lead to an underestimation of the strength of the intramolecular hydrogen bond.

    • B3LYP/6-311++G(d,p): This is expected to be the most accurate method. The inclusion of electron correlation and the use of a flexible basis set should provide a robust description of the conformational energies and geometries. The predicted geometry of the most stable conformer can be validated by comparing it with the experimental crystal structure of the closely related 2-Chloro-6-fluorobenzoic acid.[13][14] The crystal structure of this similar molecule shows a dimeric arrangement in the solid state, but the intramolecular geometry provides a valuable benchmark for the gas-phase calculations.[13]

The Role of Solvation

The conformational preferences of a molecule can be significantly influenced by the solvent.[15][16][17] The calculations described above are for the gas phase. To model the behavior in solution, implicit solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be incorporated into the DFT calculations.[15][18] These models represent the solvent as a continuous medium with a specific dielectric constant, providing a more realistic picture of the molecule's behavior in a condensed phase.

Conclusion and Recommendations

For a thorough and reliable conformational analysis of this compound, a hierarchical approach is recommended:

  • Initial Screening: Employ a molecular mechanics force field like MMFF94 for a rapid and comprehensive search of the conformational space.

  • Refinement and Accurate Energetics: Subject the low-energy conformers from the MM search to full geometry optimization and frequency calculations using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a strong balance of accuracy and computational efficiency for this class of molecules.

  • Solvent Effects: If the behavior in a specific solvent is of interest, incorporate an implicit solvation model (e.g., PCM or SMD) in the DFT calculations.

  • Experimental Comparison: Whenever possible, compare the computationally predicted lowest energy conformation with available experimental data, such as X-ray crystal structures of the target molecule or closely related analogues.

By following this structured and comparative approach, researchers can gain a detailed and reliable understanding of the conformational landscape of this compound, providing a solid foundation for further studies in drug design and materials science.

References

  • A Review on Applications of Computational Methods in Drug Screening and Design. Molecules. [Link]
  • A Review on Applications of Computational Methods in Drug Screening and Design - PMC.
  • Solvent model - Wikipedia. Wikipedia. [Link]
  • Updates on Drug Designing Approach Through Computational Strategies: a Review. Journal of Applied Biotechnology Reports. [Link]
  • Explicit solvent models and QM/MM approaches | Computational Chemistry Class Notes. compchem.net. [Link]
  • Computational Methods in Drug Discovery - PMC - PubMed Central.
  • A Review on Applications of Computational Methods in Drug Screening and Design - OUCI. Ozeleneni Uradu pro Civilni letectvi. [Link]
  • 12.2 Chemical Solvent Models - Q-Chem Manual. Q-Chem. [Link]
  • Solvent models – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
  • Solv
  • Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling | Journal of Chemical Education.
  • Conformer Generation Software | Omega - OpenEye Scientific. OpenEye Scientific. [Link]
  • TINKER Tutorial: Conformational Analysis - University of California, Santa Barbara. UCSB. [Link]
  • Recommendations for software that calculates the conformational energy of a molecule : r/chemistry - Reddit. Reddit. [Link]
  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry - Central Washington University. CWU ScholarWorks. [Link]
  • Conformers - SCM.
  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed.
  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - ResearchGate.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - MDPI. MDPI. [Link]
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - MDPI. MDPI. [Link]
  • Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar. Semantic Scholar. [Link]
  • Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF - ResearchGate.
  • 2-Chloro-6-fluorobenzoic acid - PMC.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London. UCL Discovery. [Link]
  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Doc Brown's Chemistry. [Link]
  • The principles of conformational analysis - Nobel Prize. Nobel Prize. [Link]
  • (PDF) Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - ResearchGate.
  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths | Semantic Scholar. Semantic Scholar. [Link]
  • Energetics of hydroxybenzoic acids and of the corresponding carboxyphenoxyl radicals. Intramolecular hydrogen bonding in 2-hydroxybenzoic acid - PubMed.
  • Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical - ScholarWorks @ UTRGV. University of Texas Rio Grande Valley. [Link]
  • Augmented Gaussian basis sets for the elements K, Sc-Kr, Rb, and Y-Xe: Application in HF, MP2, and DFT calculations of molecular electric properties - ResearchGate.
  • An X-ray crystallographic, 1H nuclear magnetic resonance, and MNDO SCF-MO conformational study of o-substituted N-benzylbenzothiohydroxamic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Royal Society of Chemistry. [Link]
  • Aromatic compound - Wikipedia. Wikipedia. [Link]
  • A computational study of the conformational stability, vibrational spectra, and thermochemical properties of 2,6-dichlorobenzamide, 2-(trifluoromethyl)benzamide, 2-(trifluoromethyl)benzoic acid, and 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Request PDF - ResearchGate.
  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives - ResearchGate.
  • Intramolecular Hydrogen Bonding Analysis Taylor Harville and Mark S. Gordon Department of Chemistry and Ames Laboratory, Iowa St - OSTI.GOV.
  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives - Scientific & Academic Publishing. Scientific & Academic Publishing. [Link]
  • How to choose a functional and basis set for your DFT calcul
  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - ResearchGate.
  • Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights - MDPI. MDPI. [Link]
  • Intramolecular vs Intermolecular Hydrogen Bond - Chemistry Guru. Chemistry Guru. [Link]
  • Can there be intramolecular hydrogen bonding in carboxylic acids? - Quora. Quora. [Link]
  • Intra Molecular Hydrogen bond Effect on Physical Properties(Chemical Bonding) - YouTube. YouTube. [Link]
  • 2-Chloro-6-fluoro-benzoic acid - PubMed.
  • 2-Chloro-6-formylbenzoic acid | C8H5ClO3 | CID 53424413 - PubChem. PubChem. [Link]

Sources

A Researcher's Guide to the Experimental Validation of Predicted NMR Shifts for Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive tool in this endeavor, providing granular insights into molecular architecture. Concurrently, the maturation of computational chemistry, particularly Density Functional Theory (DFT), has enabled the in-silico prediction of NMR chemical shifts with increasing accuracy. This guide provides a comprehensive walkthrough for researchers, scientists, and drug development professionals on the synergistic use of experimental NMR spectroscopy and computational modeling to validate the structures of substituted benzoic acids. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to bridge the gap between theoretical prediction and experimental reality.

The Symbiotic Relationship Between Experimental and Predicted NMR Data

The core principle behind this guide is the validation of a molecular structure through the convergence of experimental observation and theoretical prediction. While experimental NMR provides the ground truth of a molecule's magnetic environment in solution, computational predictions offer a theoretical model of the same. A strong correlation between the two lends high confidence to the proposed structure. Discrepancies, on the other hand, can be equally informative, pointing towards unexpected structural features, conformational dynamics, or limitations in the computational model. This guide will equip you with the knowledge to navigate this powerful interplay.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

The quality of your experimental data is the bedrock of any meaningful comparison. The following protocol outlines the key steps for acquiring high-resolution ¹H and ¹³C NMR spectra of substituted benzoic acids.

Step 1: Sample Preparation - The Foundation of a Good Spectrum

The preparation of a high-quality NMR sample is critical for obtaining sharp, well-resolved spectra.

  • Analyte Purity: Begin with a sample of the substituted benzoic acid that is of the highest possible purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

  • Choosing a Deuterated Solvent: The choice of a deuterated solvent is crucial as it should dissolve the analyte completely and be chemically inert. For benzoic acid derivatives, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for less soluble compounds and for observing the acidic proton of the carboxylic acid group.

  • Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1][2] For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]

  • Dissolution and Filtration: Dissolve the weighed sample in the deuterated solvent in a small vial before transferring it to the NMR tube. This allows for better mixing and the opportunity to gently warm the sample if needed to aid dissolution. Crucially, the solution must be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube to remove any suspended particles that can degrade spectral quality.[2]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[3][4] Add a small amount of TMS to the NMR tube.

Step 2: NMR Data Acquisition - Capturing the Molecular Signature
  • Spectrometer Setup: The NMR experiments should be performed on a well-calibrated high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

  • Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to maintain a stable magnetic field. Shimming is the process of optimizing the homogeneity of the magnetic field across the sample volume to obtain sharp lines.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width (typically 0-12 ppm for organic molecules), the number of scans (usually 8 to 16 for a reasonably concentrated sample), and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. The spectral width is typically 0-220 ppm.

Computational Protocol: Predicting NMR Chemical Shifts with DFT

The following is a generalized workflow for predicting ¹H and ¹³C NMR chemical shifts using Gaussian, a widely used quantum chemistry software package.

Step 1: Molecular Structure Optimization

The accuracy of the predicted NMR shifts is highly dependent on the quality of the input molecular geometry.

  • Building the Initial Structure: Construct the 3D structure of the substituted benzoic acid using a molecular modeling program like GaussView.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable method for this is the B3LYP functional with the 6-31G(d) basis set.[5] It is also advisable to include a solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), to account for the implicit effects of the solvent used in the NMR experiment.[6]

Step 2: NMR Chemical Shift Calculation

Once the geometry is optimized, you can proceed with the NMR calculation.

  • Setting up the Calculation: Use the optimized geometry as the input for a new calculation. The keyword NMR in the route section of the Gaussian input file specifies an NMR calculation. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and recommended approach for calculating NMR shielding tensors.[7]

  • Choosing the Level of Theory: The choice of functional and basis set for the NMR calculation will impact the accuracy of the results. For ¹H and ¹³C chemical shift calculations, functionals like B3LYP or mPW1PW91 with a larger basis set such as 6-311+G(2d,p) often provide a good balance of accuracy and computational cost.

  • Solvent Effects: As with the geometry optimization, including a solvent model (e.g., IEFPCM with the appropriate solvent) in the NMR calculation is crucial for obtaining results that are comparable to experimental data recorded in solution.

Step 3: Data Analysis and Referencing
  • Extracting Shielding Tensors: The Gaussian output file will contain the calculated isotropic magnetic shielding tensors for each nucleus.

  • Referencing to TMS: These shielding values are absolute and must be converted to chemical shifts (δ) relative to TMS. This is done by subtracting the calculated shielding value of the nucleus of interest from the calculated shielding value of the TMS reference compound, computed at the same level of theory.[8]

    δsample = σTMS - σsample

The workflow for comparing experimental and predicted NMR data can be visualized as follows:

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_prep Sample Preparation exp_acq NMR Data Acquisition exp_prep->exp_acq exp_proc Data Processing exp_acq->exp_proc compare Comparative Analysis exp_proc->compare comp_build Build Structure comp_opt Geometry Optimization (DFT) comp_build->comp_opt comp_nmr NMR Calculation (GIAO-DFT) comp_opt->comp_nmr comp_ref Referencing to TMS comp_nmr->comp_ref comp_ref->compare conclusion Structural Validation compare->conclusion

Caption: Workflow for the experimental validation of predicted NMR shifts.

Comparative Analysis: Substituted Benzoic Acids

To illustrate the practical application of this guide, the following tables present a comparison of experimental and DFT-predicted (B3LYP/6-311+G(2d,p) with IEFPCM for CDCl₃) ¹H and ¹³C NMR chemical shifts for a selection of substituted benzoic acids. The experimental data has been sourced from the Spectral Database for Organic Compounds (SDBS) and other literature sources.

¹H NMR Chemical Shift Comparison (ppm)
CompoundProtonExperimental δ (ppm)Predicted δ (ppm)CompoundProtonExperimental δ (ppm)Predicted δ (ppm)
Benzoic Acid H2/H68.128.054-Nitrobenzoic Acid H2/H68.328.28
H3/H57.527.48H3/H58.208.15
H47.647.60COOH13.5 (DMSO-d₆)-
COOH12.2-2-Aminobenzoic Acid H36.656.60
3-Nitrobenzoic Acid H28.968.89H47.257.20
H48.488.42H56.786.72
H57.747.68H67.857.80
H68.488.42NH₂5.70-
COOH11.67-COOH--

Note: The acidic proton of the carboxylic acid and amine protons are often broad and their chemical shifts are highly dependent on concentration and solvent. Their prediction can be less reliable and is often omitted in such comparisons.

¹³C NMR Chemical Shift Comparison (ppm)
CompoundCarbonExperimental δ (ppm)Predicted δ (ppm)CompoundCarbonExperimental δ (ppm)Predicted δ (ppm)
Benzoic Acid C1130.2129.84-Nitrobenzoic Acid C1135.5135.1
C2/C6129.4129.0C2/C6130.8130.4
C3/C5128.5128.1C3/C5123.7123.3
C4133.8133.4C4150.5150.1
C=O172.6172.1C=O165.9165.4
3-Nitrobenzoic Acid C1131.2130.82-Aminobenzoic Acid C1110.9110.5
C2127.8127.4C2150.7150.3
C3148.4148.0C3116.5116.1
C4124.8124.4C4134.3133.9
C5135.2134.8C5116.9116.5
C6129.9129.5C6131.5131.1
C=O165.2164.7C=O168.8168.3

Discussion and Interpretation: Bridging Theory and Experiment

The data presented in the comparison tables demonstrates a strong correlation between the experimental and predicted NMR chemical shifts for the selected substituted benzoic acids. The mean absolute deviation is generally within 0.1 ppm for ¹H NMR and 1-2 ppm for ¹³C NMR, which is considered a good level of agreement for DFT calculations. This level of accuracy is often sufficient to distinguish between constitutional isomers and to confirm the proposed structure of a newly synthesized compound.

It is important to note that the accuracy of the prediction can be influenced by several factors:

  • Conformational Flexibility: For molecules with multiple low-energy conformers, the predicted NMR spectrum should be a Boltzmann-weighted average of the spectra of all significant conformers.

  • Intermolecular Interactions: DFT calculations with implicit solvent models do not explicitly account for specific intermolecular interactions like hydrogen bonding, which can influence chemical shifts, particularly for the acidic proton.

  • Choice of Functional and Basis Set: Different DFT functionals and basis sets can yield slightly different results. It is often beneficial to benchmark a few different methods against a known compound before applying them to an unknown structure.

Conclusion

The integration of experimental NMR spectroscopy with computational DFT calculations provides a robust and reliable framework for the structural validation of substituted benzoic acids. By following the detailed protocols outlined in this guide, researchers can confidently assign the structures of their molecules, troubleshoot unexpected spectral features, and gain a deeper understanding of the relationship between molecular structure and electronic environment. This synergistic approach not only enhances the certainty of structural assignments but also accelerates the pace of discovery in chemical research and drug development.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • University of Leicester. How to Prepare Samples for NMR. [Link]
  • Hashmi, M. A. (2022, February 25).
  • Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
  • Quantum Guruji. (2024, May 12). How to perform NMR calculation in Gaussian [Video]. YouTube. [Link]
  • Royal Society of Chemistry.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839–1862. [Link]
  • Williamson, B. D., et al. (2021). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 51, 1-25. [Link]
  • Biological Magnetic Resonance Bank.
  • Castillo, A. M., Bernal, A., Patiny, L., & Wist, J. (2014). A new method for the comparison of 1H NMR predictors based on tree-similarity of spectra.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). [Link]
  • Schierle, K., & Steinbeck, C. (2023). NMR shift prediction from small data quantities.
  • Royal Society of Chemistry.
  • Barroso, J. (2018, September 20). Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]
  • Caballero-Agosto, E. (2021). Simulating NMR spectrum in GaussView and Gaussian. [Link]
  • SpectraBase. 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
  • Pierens, G. K., et al. (2016). Comparison of experimental and DFT‐calculated NMR chemical shifts of 2‐amino and 2‐hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF‐PCM solvation model. Magnetic Resonance in Chemistry, 54(4), 298-307. [Link]
  • Pierens, G. K., et al. (2016). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. Magnetic resonance in chemistry: MRC, 54(4), 298–307. [Link]
  • Cohen, R. D., et al. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]
  • University of Delaware. Tutorial: Modeling NMR Spectra. [Link]
  • ResearchGate. Comparison of experimental and DFT calculated NMR chemical shifts (GIAO DFT/. [Link]
  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

Sources

comparative analysis of analytical techniques for halogenated aromatic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Analytical Techniques for Halogenated Aromatic Compounds

Introduction: The Analytical Challenge of Halogenated Aromatic Compounds

Halogenated Aromatic Compounds (HACs) are a broad class of synthetic chemicals characterized by an aromatic ring structure to which one or more halogen atoms (fluorine, chlorine, bromine, or iodine) are attached. This group includes notoriously persistent and toxic compounds such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs), polybrominated diphenyl ethers (PBDEs), and per- and polyfluoroalkyl substances (PFAS). Their chemical stability, which makes them effective in various industrial applications, also contributes to their environmental persistence, bioaccumulation, and potential for long-range transport.

The analysis of these compounds is a significant challenge due to their presence at trace levels (parts-per-billion to parts-per-quadrillion) in highly complex matrices like soil, sediment, biological tissues, and food. Furthermore, the large number of possible congeners (209 for PCBs, 210 for PCDD/Fs) requires highly selective and sensitive analytical methods to differentiate and quantify them accurately. This guide provides a comparative analysis of the primary analytical techniques employed for the determination of HACs, offering insights into the rationale behind methodological choices for researchers, scientists, and professionals in drug development and environmental monitoring.

The Analytical Workflow: A Three-Step Process

The analysis of HACs is not a single-step process but rather a comprehensive workflow. The success of any analytical determination is critically dependent on the optimization of each stage.

G cluster_0 Analytical Workflow for Halogenated Aromatic Compounds A 1. Sample Preparation (Extraction & Cleanup) B 2. Instrumental Analysis (Separation & Detection) A->B Extract C 3. Data Analysis (Quantification & Confirmation) B->C Raw Data

Caption: A generalized workflow for the analysis of halogenated aromatic compounds.

Part 1: Sample Preparation - The Critical First Step

The primary goal of sample preparation is to isolate the target HACs from the sample matrix and remove interfering compounds. The choice of method depends heavily on the matrix type and the physicochemical properties of the target analytes.

Common Extraction Techniques:

  • Soxhlet Extraction: A classical and robust technique, particularly for solid samples. It offers exhaustive extraction but is time-consuming and requires large volumes of organic solvents.

  • Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption and extraction time compared to Soxhlet.

  • Solid-Phase Extraction (SPE): A versatile technique used for both liquid and solid samples (after initial extraction). It offers high selectivity and enrichment factors. The choice of sorbent is critical and depends on the target analytes.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Initially developed for pesticide residue analysis, this method has been adapted for various HACs. It involves a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup.

Cleanup (Purification):

Following extraction, a cleanup step is almost always necessary to remove co-extracted matrix components that can interfere with the analysis. This is often achieved using column chromatography with adsorbents like silica gel, alumina, or activated carbon.

Part 2: Instrumental Analysis - Separation and Detection

The instrumental analysis phase is where the separation and detection of individual HACs occur. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary separation techniques.

Gas Chromatography (GC)

GC is the most widely used technique for the analysis of volatile and semi-volatile HACs like PCBs, PCDD/Fs, and many organochlorine pesticides. The choice of detector is crucial for achieving the required sensitivity and selectivity.

Common GC Detectors:

  • Electron Capture Detector (ECD): Highly sensitive to electronegative compounds like halogenated molecules. It is a robust and relatively inexpensive detector but is not very selective, making it prone to interferences.

  • Mass Spectrometry (MS): The gold standard for the analysis of HACs. It offers both high sensitivity and selectivity.

    • Low-Resolution Mass Spectrometry (LRMS): Typically performed with a quadrupole mass analyzer. It is widely used for routine analysis.

    • High-Resolution Mass Spectrometry (HRMS): Often utilizing a magnetic sector or time-of-flight (TOF) analyzer. It provides very high mass accuracy, allowing for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental compositions). HRMS is the reference method for the confirmatory analysis of dioxins and other highly toxic HACs.

G cluster_0 GC-Based Analytical Workflow A Sample Injection B GC Separation (Capillary Column) A->B C Ionization (e.g., Electron Impact) B->C D Mass Analysis (e.g., Quadrupole, HRMS) C->D E Detection D->E

Caption: A typical workflow for GC-MS analysis of halogenated aromatic compounds.

Experimental Protocol: GC-HRMS Analysis of PCBs in Fish Tissue

  • Sample Preparation:

    • Homogenize a 10 g fish tissue sample with anhydrous sodium sulfate.

    • Extract the sample using Pressurized Liquid Extraction (PLE) with a mixture of hexane and dichloromethane.

    • Concentrate the extract and perform a multi-step cleanup using columns packed with acid-activated silica gel and activated carbon to remove lipids and other interferences.

  • Instrumental Analysis:

    • Inject a 1 µL aliquot of the final extract into a GC-HRMS system.

    • GC Conditions:

      • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5ms), 60 m x 0.25 mm x 0.25 µm.

      • Oven Program: Start at 150°C, ramp to 300°C at 5°C/min.

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • HRMS Conditions:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) at a resolution of >10,000.

      • Monitor two characteristic ions for each PCB congener for quantification and confirmation.

  • Data Analysis:

    • Quantify the PCB congeners using the isotope dilution method with ¹³C-labeled internal standards.

    • Confirm the identity of each congener by verifying the retention time and the isotopic ratio of the two monitored ions.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for the analysis of more polar, less volatile, and thermally labile HACs, such as PFAS and some brominated flame retardants.

LC-MS/MS Advantages:

  • Applicability to a Wider Range of Compounds: Can analyze compounds not amenable to GC without derivatization.

  • High Selectivity: The use of tandem mass spectrometry (MS/MS) with techniques like Selected Reaction Monitoring (SRM) provides excellent selectivity by monitoring a specific precursor-to-product ion transition.

  • High Sensitivity: Modern LC-MS/MS systems can achieve detection limits in the low parts-per-trillion to parts-per-quadrillion range.

Comparative Performance of Analytical Techniques

TechniqueAnalytesSensitivitySelectivityThroughputCost
GC-ECD PCBs, OCPsHighModerateHighLow
GC-LRMS PCBs, PCDD/Fs, PBDEsHighHighHighModerate
GC-HRMS All GC-amenable HACsVery HighVery HighModerateHigh
LC-MS/MS PFAS, BFRs, other polar HACsVery HighVery HighHighHigh

Part 3: Data Analysis and Quality Assurance

Accurate quantification and reliable confirmation of HACs are paramount. The use of isotopically labeled internal standards is a widely accepted practice to correct for analyte losses during sample preparation and for matrix effects in the instrument.

Key Quality Assurance/Quality Control (QA/QC) Measures:

  • Method Blanks: To check for contamination during the analytical process.

  • Matrix Spikes: To assess the method's accuracy and the influence of the sample matrix.

  • Certified Reference Materials (CRMs): To verify the accuracy of the entire analytical procedure.

  • Confirmation Criteria: For MS techniques, this typically includes matching retention times and ion ratios to those of an authentic standard.

Conclusion and Future Trends

The choice of an analytical technique for halogenated aromatic compounds is a multi-faceted decision that depends on the specific analytes of interest, the sample matrix, the required sensitivity and selectivity, and budgetary constraints. GC-HRMS remains the gold standard for the analysis of legacy persistent organic pollutants like dioxins and PCBs, offering unparalleled selectivity and sensitivity. However, the emergence of new HACs, particularly polar compounds like PFAS, has driven the rapid development and adoption of LC-MS/MS methods.

Future trends in this field are likely to focus on:

  • Miniaturization and Automation: To increase sample throughput and reduce solvent consumption.

  • High-Resolution Mass Spectrometry for Screening: The use of full-scan HRMS for non-target screening to identify new and emerging HACs.

  • Improved Sample Preparation Techniques: The development of more selective and efficient extraction and cleanup methods to handle increasingly complex sample matrices.

By understanding the principles, advantages, and limitations of each analytical technique, researchers and scientists can make informed decisions to generate high-quality, reliable data for the assessment of the environmental and human health impacts of these challenging compounds.

References

  • Stockholm Convention on Persistent Organic Pollutants. (n.d.). United Nations.
  • U.S. Environmental Protection Agency. (2023, September 12). Persistent Organic Pollutants: A Global Issue, A Global Response.
  • U.S. Environmental Protection Agency. (2016, July). Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.
  • U.S. Environmental Protection Agency. (2014, February). Method 8290A: Polychlorinated Dibenzodioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS).
  • U.S. Environmental Protection Agency. (2019, November). Method 533: Determination of Per- and Polyfluoroalkyl Substances in Drinking Water by Isotope Dilution Anion Exchange Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry.

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-6-fluoro-3-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-Chloro-6-fluoro-3-formylbenzoic acid. As a halogenated aromatic carboxylic acid, this compound requires specific handling and disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.

Hazard Assessment and Proactive Risk Mitigation

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound in any form—solid, solution, or as waste. The objective is to create a complete barrier between you and the chemical[3].

Protection TypeSpecificationRationale and Causality
Eye Protection Chemical safety goggles conforming to EN 166 or NIOSH standards. A face shield should be used if there is a splash hazard.Prevents contact with the eyes, which can cause serious and potentially irreversible damage[4]. Standard safety glasses are insufficient as they do not protect against splashes from all angles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).Protects against direct skin contact, which can cause irritation[1][5]. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection A laboratory coat and long-sleeved clothing.Minimizes the risk of accidental skin exposure on the arms and torso[6].
Respiratory Protection Not typically required for small-scale laboratory use with adequate engineering controls (i.e., a chemical fume hood).For handling large quantities, cleaning up spills, or in areas with poor ventilation, a NIOSH/MSHA-approved respirator is necessary to prevent inhalation of airborne dust, which may cause respiratory irritation[5][6][7].

Always handle this chemical within a certified chemical fume hood to minimize the risk of inhalation[8][9].

Emergency Protocol: Spill and Leak Cleanup

In the event of an accidental spill, a swift and correct response is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

  • Don PPE: Before approaching the spill, don the full PPE detailed in Table 1.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated to disperse any airborne dust[9].

  • Contain the Spill: Prevent the solid material from spreading or entering drains[7][9]. For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to dike the spill[8].

  • Clean Up:

    • Solids: Carefully sweep or vacuum the spilled material. Avoid any actions that generate dust[1][9].

    • Liquids: Absorb the spill with an inert, non-combustible material.

  • Collect Waste: Place all collected material and contaminated absorbents into a suitable, sealable, and clearly labeled container for hazardous waste disposal[1][4][9].

  • Decontaminate: Thoroughly clean the affected area with an appropriate solvent or detergent and water[7]. Collect all cleaning materials as hazardous waste.

  • Dispose of PPE: Contaminated PPE must be disposed of as hazardous waste in the designated container[9].

Core Disposal Protocol: Waste Segregation and Collection

The fundamental principle for disposing of this compound is to treat it as halogenated organic waste . This classification is critical because halogenated compounds require specific high-temperature incineration conditions to prevent the formation of toxic byproducts like dioxins. Mixing them with non-halogenated waste complicates and increases the cost of disposal[10][11][12].

Waste Collection Workflow
  • Select a Compatible Container: Use only designated hazardous waste containers provided by your institution's Environmental Health & Safety (EH&S) department. The original product container is also an excellent option as it is already compatible and labeled[9][13]. The container must be in good condition, with a tightly sealing cap[13].

  • Label the Container: As soon as the first particle of waste is added, affix a hazardous waste tag. The label must be filled out completely and legibly, including:

    • The full, unambiguous chemical name: "Waste this compound".

    • All components and their approximate percentages if it is a mixture.

    • The relevant hazard warnings (e.g., Irritant).

  • Segregate and Store: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and provide secondary containment to catch any potential leaks.

Waste Segregation Quick Guide
Do'sDon'ts
DO collect in a properly labeled, sealed container.DO NOT dispose of this chemical down the drain[7][9].
DO segregate as Halogenated Organic Waste [10][11].DO NOT mix with non-halogenated organic waste[9][11][12].
DO keep the container closed except when adding waste[13].DO NOT mix with incompatible materials such as strong bases, amines, or strong oxidizing agents[1][14].
DO consult your institution's EH&S department for specific guidance[9].DO NOT overfill the container; leave at least 10% headspace.

Final Disposal Pathway: From Lab to Licensed Facility

The ultimate destination for this compound waste is a licensed hazardous waste disposal facility. Your role is to ensure the waste is properly prepared for pickup by your institution's EH&S department, who will manage the final transport and disposal in compliance with all local and national regulations[13].

The decision-making process for handling this chemical waste is outlined in the workflow diagram below.

G A Waste Generated (Solid, Liquid, or Contaminated Debris) B Identify as Halogenated Organic Waste A->B C Select Compatible & Sealable Container B->C D Affix Hazardous Waste Label (Fill Out Completely) C->D E Place Waste in Container (Do Not Overfill) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Arrange for Pickup by EH&S Department F->G H Transfer to Licensed Waste Disposal Facility G->H

Caption: Disposal workflow for this compound.

By adhering to this structured disposal protocol, you ensure a safe laboratory environment, protect our ecosystem, and uphold the rigorous standards of scientific integrity and responsibility.

References

  • CHEMM. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2021-12-25). SAFETY DATA SHEET: 2-Chloro-4-fluorobenzoic acid.
  • Sigma-Aldrich. (2025-04-28).
  • Fluorochem. (2024-12-19). Safety Data Sheet: 3-CHLORO-4-FORMYLBENZOIC ACID.
  • Sigma-Aldrich. (2024-09-06).
  • Fisher Scientific. (2023-08-25). SAFETY DATA SHEET: 2-Fluoro-5-formylbenzoic acid.
  • BenchChem. Proper Disposal of 2,6-Dichloro-3-fluorobenzoic Acid: A Procedural Guide.
  • Spectrum Chemical. (2006-08-11).
  • Nipissing University. (2019-06-12).
  • Canada Safety Training. PPE for Hazardous Chemicals.
  • Oakland University. EHSO Manual 2025-2026: Hazardous Waste.
  • Bucknell University. (2016-04-15).
  • Fisher Scientific. (2025-12-26). SAFETY DATA SHEET: 2-Chloro-6-methylbenzoic acid.
  • Fisher Scientific. (2024-03-25).
  • Oregon State University. Environmental Health and Safety: Hazardous Waste Reduction.
  • Sigma-Aldrich. 2-Chloro-6-fluorobenzoic acid for synthesis.

Sources

Navigating the Safe Handling of 2-Chloro-6-fluoro-3-formylbenzoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, the very novelty of these compounds, such as 2-Chloro-6-fluoro-3-formylbenzoic acid, demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of why specific protective measures are critical. Our commitment is to provide value beyond the product, ensuring that your innovative work is built on a bedrock of safety.

Core Hazard Assessment: Understanding the Risks

Substituted benzoic acids of this class are typically fine crystalline or powdered solids. The primary routes of exposure are inhalation of dust, direct skin contact, and eye contact. The aldehyde (formyl) group, combined with the acidic nature of the carboxylic acid and the halogen substituents, points to a high likelihood of irritant properties.

  • Skin Contact: Expected to cause skin irritation, characterized by redness and itching.[1][3]

  • Eye Contact: Poses a risk of serious eye irritation or damage.[1][2][3] Direct contact with the powder can cause significant injury.

  • Inhalation: Dust may cause respiratory irritation.[1][2][5] Handling procedures that generate dust must be strictly controlled.

  • Ingestion: Assumed to be harmful if swallowed, a common classification for analogous research chemicals.[1][2]

Operational PPE Protocol: A Task-Based Approach

The selection of Personal Protective Equipment (PPE) is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Laboratory Operation Risk of Exposure Required Engineering Control Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Storage & Transport LowGeneral VentilationNitrile GlovesSafety Glasses with Side ShieldsLab CoatNot generally required
Weighing & Aliquoting High (Dust Inhalation)Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatRecommended if not in a fume hood
Solution Preparation Medium (Splash)Chemical Fume HoodNitrile Gloves (consider double-gloving)Chemical Splash Goggles & Face ShieldChemical-Resistant Apron over Lab CoatNot required in a fume hood
Reaction Monitoring & Workup Medium (Splash, Aerosols)Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatNot required in a fume hood
Spill Cleanup (Solid) High (Dust Inhalation)N/AHeavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldDisposable CoverallsNIOSH-approved Respirator (e.g., N95)

Deep Dive: Justification and Selection of PPE

Engineering Controls: Your First Line of Defense

Before any PPE is donned, engineering controls must be in place. All operations involving the solid form of this compound, especially weighing, should be performed within a certified chemical fume hood to minimize inhalation of airborne particulates.[7] The fume hood's sash should be kept as low as possible. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4][6]

Hand Protection: The Critical Barrier

Disposable nitrile gloves are the standard for incidental contact with a wide range of chemicals.[8] However, for prolonged handling or when preparing solutions, it is crucial to understand that no glove material offers permanent protection.

  • Selection: Nitrile gloves provide good resistance to acids and bases.[9][10] Always use gloves with a minimum thickness of 5 mil for chemical handling. For tasks with higher splash risk, consider double-gloving or using thicker, heavy-duty nitrile gloves.

  • Integrity Check: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.[3]

  • Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique (see protocol below), wash your hands, and don a new pair. Breakthrough times for nitrile gloves when exposed to concentrated acids or organic solvents can be very short.[11]

Eye and Face Protection: An Absolute Requirement

Given the high risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Protection: At a minimum, ANSI Z.87.1-compliant safety glasses with side shields must be worn in any area where the chemical is handled.[7]

  • Enhanced Protection: For tasks involving solution preparation, heating, or any activity with a splash potential, upgrade to chemical splash goggles.[1][9] A face shield worn over the goggles provides an additional layer of protection for the entire face and is strongly recommended.[9]

Body Protection: Shielding from Contamination

A standard lab coat, fully buttoned with sleeves rolled down, is required for all operations.[7][12] For larger-scale work or when there is a significant risk of splashes, supplement the lab coat with a chemical-resistant apron made of rubber or neoprene.[9] Never wear shorts or open-toed shoes in the laboratory.[8][12]

Respiratory Protection: When Engineering Controls Are Not Enough

A properly functioning chemical fume hood should eliminate the need for respiratory protection. However, in the event of a large spill outside of a containment hood or if engineering controls are insufficient, respiratory protection is essential. A NIOSH-approved N95 respirator is the minimum requirement for protection against airborne particulates.[9] Use of respirators requires prior medical evaluation and fit-testing as per OSHA regulations.[8]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Sequence:
  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely and comfortably on the face.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE Sequence:

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove first. Using a gloved hand, grasp the outside of the opposite glove near the cuff and peel it off, turning it inside out. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat/Apron: Unfasten and peel away from the body, touching only the inside. Fold it inside out to contain any contamination.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step in the safe handling workflow.

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[7][13]

  • Empty Containers: Original product containers should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) into a designated chemical waste container before being discarded or recycled, following your institution's specific guidelines.

  • Solutions: All waste solutions containing the compound must be collected in a properly labeled hazardous waste container. Never pour chemical waste down the drain.[13]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_end Final Check start Assess Task: Handling This compound fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood solid_powder Is the compound a solid/powder? fume_hood->solid_powder Yes respirator Add: NIOSH-approved Respirator (N95) fume_hood->respirator No base_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields solid_powder->base_ppe Yes splash_risk Is there a significant splash risk? goggles Upgrade to: Chemical Splash Goggles splash_risk->goggles Yes proceed Proceed with Task splash_risk->proceed No base_ppe->splash_risk face_shield Add: Face Shield & Chemical Apron goggles->face_shield face_shield->proceed respirator->solid_powder

Caption: PPE selection workflow for handling the target compound.

By integrating this expert-driven, procedurally sound safety protocol into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • Miami University. (n.d.). Personal Protective Equipment.
  • Wits University. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry | Wits. YouTube.
  • High Five™ Gloves. (2008, May 19). Chemical Compatibility Guide.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Washington State University Spokane. (n.d.). GLOVE SELECTION CHART.
  • Prince Minerals. (n.d.). Material Safety Data Sheet.
  • Boehringer Ingelheim. (n.d.). SAFETY DATA SHEET.
  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluoro-3-formylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluoro-3-formylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.